3-Isopropyl-4-methoxyphenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTLRGJEUYZYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462581 | |
| Record name | 2-Isopropyl-4-hydroxy anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13523-62-1 | |
| Record name | 2-Isopropyl-4-hydroxy anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Isopropyl-4-methoxyphenol synthesis pathways
An In-Depth Technical Guide to the Synthesis of 3-Isopropyl-4-methoxyphenol
Introduction
This compound, a substituted phenol derivative, is a molecule of significant interest in the fields of fine chemical and pharmaceutical synthesis. Its structure, featuring a phenol ring with ortho-isopropyl and para-methoxy substituents, makes it a valuable intermediate for the development of more complex molecules, including potential thyroxine analogs and other bioactive compounds.[1][2] The strategic placement of its functional groups presents a distinct synthetic challenge, primarily centered on achieving high regioselectivity during the alkylation of the aromatic ring.
This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the synthetic pathways to this compound. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, evaluates the strengths and limitations of various routes, and offers detailed, field-proven protocols. We will navigate the complexities of electrophilic aromatic substitution on activated phenol rings, from traditional acid-catalyzed methods to modern, highly selective catalytic systems.
Chapter 1: The Challenge of Regioselectivity in Phenol Alkylation
The synthesis of specifically substituted phenols like this compound is fundamentally governed by the principles of electrophilic aromatic substitution. The starting material of choice, 4-methoxyphenol (also known as Mequinol or hydroquinone monomethyl ether), possesses two powerful activating groups: the hydroxyl (-OH) and the methoxy (-OCH₃).[3][4] Both are strongly ortho-, para-directing, meaning they activate the positions ortho and para to themselves towards electrophilic attack.
In 4-methoxyphenol, the positions ortho to the hydroxyl group (C2 and C6) and ortho to the methoxy group (C3 and C5) are activated. The para position relative to the hydroxyl is occupied by the methoxy group, and vice-versa. The hydroxyl group is generally a more powerful activating group than the methoxy group. This electronic landscape complicates direct alkylation, as the incoming electrophile (an isopropyl group) can potentially add at multiple sites, leading to a mixture of isomers that are often difficult to separate.
The classical Friedel-Crafts alkylation, a cornerstone of aromatic chemistry, is notoriously fraught with challenges that are amplified in highly activated systems like phenols.[5][6][7] These limitations include:
-
Poor Regioselectivity: The reaction often yields a mixture of ortho- and para-substituted products. In the case of 4-methoxyphenol, substitution is desired at the C3 position (ortho to -OH and meta to -OCH₃), which is electronically less favored than other positions.
-
Polyalkylation: The initial alkylation product is often more nucleophilic than the starting material, leading to the addition of multiple alkyl groups.[8]
-
Carbocation Rearrangement: The use of primary alkyl halides or alcohols can lead to carbocation rearrangements to form more stable secondary or tertiary carbocations before attacking the ring. (This is not an issue when using isopropanol or 2-chloropropane, which directly form the stable isopropyl cation).
These inherent difficulties necessitate the exploration of advanced synthetic strategies that can override the natural electronic preferences of the substrate to achieve the desired 3-isopropyl isomer with high fidelity.
Chapter 2: Pathway I - Direct ortho-Alkylation of 4-Methoxyphenol
The most direct conceptual route to this compound is the isopropylation of 4-methoxyphenol. This chapter examines several methodologies for achieving this transformation, ranging from conventional approaches to modern, selective techniques.
Section 2.1: Conventional Acid-Catalyzed Alkylation (Baseline Method)
The traditional Friedel-Crafts approach involves treating the phenol with an alkylating agent, such as isopropyl alcohol or propene, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The acid protonates the alcohol, facilitating the loss of water to form an isopropyl carbocation, which then acts as the electrophile.
Causality of Experimental Design: The use of strong protic acids is a standard method for generating carbocations from alcohols for Friedel-Crafts reactions.[5] However, the harsh acidic conditions and high reactivity of the phenol ring often lead to poor outcomes. Attempts to synthesize 2-isopropyl-4-methoxyphenol (an alternative numbering for the same molecule) using these conditions have been reported to result in very low yields, on the order of just 3%, along with the formation of complex mixtures that are difficult to purify by fractional distillation.[1] These poor results are attributed to the aforementioned lack of regioselectivity and potential for side reactions like sulfonation or polymerization under strong acid catalysis.
Experimental Protocol: Acid-Catalyzed Isopropylation of 4-Methoxyphenol This protocol is provided as a baseline representation of a traditional method and is expected to have low yield and selectivity as documented in the literature.[1]
-
Reaction Setup: To a well-stirred solution of 75% (v/v) sulfuric acid (1200 mL), slowly introduce 4-methoxyphenol (e.g., 100 g, 0.806 mol). Maintain the temperature at 45°C.
-
Addition of Alkylating Agent: Over a period of 3 hours, slowly add isopropyl alcohol (e.g., 77.5 mL, 1.01 mol) to the reaction mixture, ensuring the temperature remains constant at 45°C.
-
Reaction Monitoring: Stir the mixture at 45°C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Pour the reaction mixture over a large volume of crushed ice. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 500 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The resulting crude oil is then subjected to fractional distillation under vacuum to attempt isolation of the product.
| Parameter | Value / Condition | Reference |
| Starting Material | 4-Methoxyphenol | [1] |
| Alkylating Agent | Isopropyl Alcohol | [1] |
| Catalyst | Sulfuric Acid or Phosphoric Acid | [1] |
| Temperature | ~45°C | [1] |
| Reported Yield | ~3% | [1] |
| Key Limitation | Poor yield, complex mixture of byproducts | [1] |
| Table 1: Summary of Conventional Acid-Catalyzed Alkylation. |
Visualization of Alkylation Pathways
Figure 1: Reaction outcome of conventional acid-catalyzed isopropylation of 4-methoxyphenol.
Section 2.2: Advanced Selective Method - Rhenium-Catalyzed ortho-Alkylation
To overcome the limitations of classical Friedel-Crafts chemistry, modern catalytic systems have been developed that offer exceptional regioselectivity. Rhenium carbonyl complexes, such as dirhenium decacarbonyl (Re₂(CO)₁₀), have emerged as highly effective catalysts for the exclusive ortho-alkylation of phenols using alkenes.[9]
Causality of Experimental Design: The mechanism of rhenium-catalyzed ortho-alkylation is distinct from the Friedel-Crafts pathway. It is believed to proceed through a coordinative mechanism involving the phenolic hydroxyl group. The phenol coordinates to the rhenium center, which then facilitates a directed reaction with the alkene (propene in this case) at the ortho position. This directed pathway ensures that alkylation occurs exclusively at the position adjacent to the hydroxyl group and prevents polyalkylation, as the mono-alkylated product is less reactive under these conditions.[9] This method offers a powerful tool for synthesizing sterically hindered and electronically disfavored ortho-alkylated phenols.
Experimental Protocol: Rhenium-Catalyzed ortho-Alkylation This protocol is adapted from a general procedure for the rhenium-catalyzed ortho-alkylation of phenols.[9]
-
Reaction Setup: In a high-pressure autoclave or a sealed heavy-walled glass tube, combine 4-methoxyphenol (1.0 mmol), dirhenium decacarbonyl (Re₂(CO)₁₀, 0.02 mmol, 2 mol%), and a suitable solvent like toluene (2.0 mL).
-
Introduction of Alkene: Cool the vessel, evacuate, and backfill with propene gas to the desired pressure (e.g., 5-10 atm), or add a liquid source of propene.
-
Reaction Conditions: Seal the vessel and heat the mixture to 180°C in an oil bath for 24 hours.
-
Workup: After cooling the reaction vessel to room temperature, carefully vent any excess propene. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.
Visualization of Rhenium-Catalyzed Pathway
Figure 2: Rhenium-catalyzed selective ortho-alkylation workflow.
Section 2.3: Green Chemistry Approach - Catalyst-Free Alkylation in Supercritical Water
An innovative and environmentally benign approach to phenol alkylation utilizes supercritical water (scH₂O) as both the solvent and a catalyst promoter.[10][11] At temperatures and pressures above its critical point (374°C, 22.1 MPa), water exhibits unique properties, acting as a non-polar solvent that is completely miscible with organic compounds like phenols and alcohols.
Causality of Experimental Design: In supercritical water, the reaction between a phenol and an alcohol like 2-propanol can proceed without any added catalyst. The proposed mechanism involves the dehydration of 2-propanol to propene, facilitated by the water medium. Subsequently, the phenol itself participates in the alkylation reaction with propene. The high ortho-selectivity observed under these conditions is attributed to a cage effect of the water molecules around the hydroxyl group, directing the incoming electrophile to the adjacent position.[10][11] This method avoids the use of hazardous acids or expensive metal catalysts, aligning with the principles of green chemistry.
Experimental Protocol: Alkylation in Supercritical Water This protocol is based on general procedures for ortho-selective alkylation of phenols in supercritical water.[11]
-
Reactor Loading: A high-pressure, high-temperature stainless-steel batch reactor is charged with 4-methoxyphenol, 2-propanol (in a molar excess, e.g., 3:1 ratio to phenol), and deionized water. The amount of water is calculated to achieve the desired density at the reaction temperature.
-
Reaction Conditions: The reactor is sealed, purged with an inert gas like nitrogen, and then heated to the target temperature (e.g., 400°C / 673 K). The pressure will rise as the temperature increases.
-
Reaction Execution: The mixture is held at the reaction temperature with stirring for a specified duration (e.g., 1-4 hours).
-
Cooling and Depressurization: The reactor is rapidly cooled to room temperature, and the pressure is carefully released.
-
Workup and Purification: The reaction mixture is removed from the reactor and extracted with an organic solvent (e.g., ethyl acetate). The organic phase is washed, dried, and concentrated. The product is then purified via column chromatography or distillation.
Chapter 3: Comparative Analysis of Synthesis Pathways
The choice of a synthetic route depends on a balance of factors including yield, selectivity, cost, safety, and environmental impact. The table below provides a comparative summary of the direct alkylation methods discussed.
| Feature | Acid Catalysis | Rhenium Catalysis | Supercritical Water |
| Selectivity | Very Low (mixture of isomers) | Excellent (exclusive ortho) | Very High (ortho selective) |
| Yield | Very Low (~3%) | Good to Excellent | Good to Very Good |
| Catalyst | H₂SO₄ / H₃PO₄ | Re₂(CO)₁₀ | None (scH₂O as medium) |
| Conditions | Moderate Temp. (45°C) | High Temp. (180°C), Pressure | High Temp. (400°C), High Pressure |
| Cost | Low (cheap reagents) | High (expensive catalyst) | High (capital equipment cost) |
| Safety | Corrosive acid handling | Toxic metal catalyst, high temp. | High pressure/temp. operation |
| Green Profile | Poor (acid waste) | Poor (heavy metal waste) | Excellent (water as solvent) |
| Table 2: Comparative analysis of direct alkylation pathways for this compound. |
Chapter 4: Characterization
Once synthesized, the identity and purity of this compound must be confirmed using standard analytical techniques. While detailed spectral data is sparsely reported, characterization would typically involve:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the connectivity of the atoms and the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the phenol and C-O stretches of the ether.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Physical Constants: Measurement of boiling point under vacuum, as reported in some literature.[1]
Conclusion
The synthesis of this compound is a prime example of the challenges and innovations in modern organic synthesis. While traditional acid-catalyzed Friedel-Crafts alkylation of 4-methoxyphenol is largely ineffective, yielding the target compound in minimal amounts[1], advanced methodologies offer highly viable and selective solutions.
For laboratory-scale synthesis where high purity and selectivity are paramount, rhenium-catalyzed ortho-alkylation stands out as a superior method, despite the cost of the catalyst.[9] For applications where environmental impact is a primary concern and investment in specialized high-pressure equipment is feasible, catalyst-free synthesis in supercritical water represents a cutting-edge, green alternative.[10][11] The selection of the optimal pathway will ultimately be guided by the specific requirements of the research or development program, balancing the need for efficiency, purity, scalability, and sustainability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Uses|4-methoxyphenol|MEHQ-HOSEA CHEM [hoseachem.com]
- 3. 4-甲氧基苯酚 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. Mequinol - Wikipedia [en.wikipedia.org]
- 5. theochem.mercer.edu [theochem.mercer.edu]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 8. scribd.com [scribd.com]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
3-Isopropyl-4-methoxyphenol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Isopropyl-4-methoxyphenol, a substituted phenol of interest in various scientific domains. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, and anticipated biological activities, with a focus on its potential as an antioxidant and anti-inflammatory agent. While direct experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust predictive profile, empowering researchers with the foundational knowledge for their investigations.
Core Compound Identification
CAS Number: 13523-62-1[1]
Molecular Formula: C₁₀H₁₄O₂
Molecular Weight: 166.22 g/mol [1]
Synonyms: 4-Methoxy-3-isopropylphenol
Physicochemical Characteristics
The structural attributes of this compound, namely the hydroxyl, isopropyl, and methoxy groups attached to the benzene ring, dictate its physical and chemical behavior. A summary of its key properties is presented below.
| Property | Value/Description | Source/Rationale |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Based on the properties of similar phenolic compounds. |
| Boiling Point | Not explicitly reported. Predicted to be in the range of 250-270 °C at atmospheric pressure. | Extrapolated from isomers and related structures. |
| Melting Point | Not explicitly reported. | |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and acetone, with limited solubility in water. | The phenolic hydroxyl group allows for some hydrogen bonding with water, but the overall nonpolar character from the isopropyl group and benzene ring dominates. |
| pKa | Estimated to be around 10-11. | The electron-donating nature of the isopropyl and methoxy groups is expected to slightly increase the pKa compared to phenol. |
Spectroscopic Data: While specific spectra for this compound are not widely published, a commercial supplier indicates the availability of NMR, HPLC, LC-MS, and UPLC data.[1] Researchers can anticipate characteristic signals in ¹H and ¹³C NMR spectra corresponding to the aromatic protons, the methoxy group, and the isopropyl group. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.
Synthesis and Purification
Proposed Synthetic Pathway: Friedel-Crafts Alkylation of 4-Methoxyphenol
The most direct approach to synthesizing this compound is through the Friedel-Crafts alkylation of 4-methoxyphenol with an isopropylating agent.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via Friedel-Crafts alkylation.
Experimental Protocol (Hypothetical)
Materials:
-
4-Methoxyphenol
-
Isopropyl alcohol (or 2-chloropropane)
-
Concentrated sulfuric acid (or phosphoric acid)
-
Dichloromethane (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol in a suitable solvent such as dichloromethane.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Alkylation: While stirring, add the isopropylating agent (e.g., isopropyl alcohol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding it to a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product, which will likely be a mixture of ortho- and meta-isopropyl isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by fractional distillation under reduced pressure.
Causality Behind Experimental Choices:
-
The use of an acid catalyst is essential to generate the isopropyl carbocation from the alkylating agent, which then undergoes electrophilic aromatic substitution on the electron-rich phenol ring.
-
The choice of solvent and temperature can influence the regioselectivity of the alkylation.
-
Purification is critical to separate the desired 3-isopropyl isomer from the potentially more sterically favored 2-isopropyl isomer and any unreacted starting materials.
Anticipated Biological Activity and Mechanism of Action
Direct studies on the biological effects of this compound are not extensively documented. However, its structural similarity to other well-characterized phenolic antioxidants, particularly 3-tert-butyl-4-methoxyphenol (a major component of the commercial antioxidant BHA), allows for informed predictions of its potential biological activities.
Antioxidant Activity
Phenolic compounds are known to exhibit antioxidant properties primarily through their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.
Diagram of the Antioxidant Mechanism
Caption: General mechanism of antioxidant action for phenolic compounds.
The resulting phenoxy radical is stabilized by resonance delocalization of the unpaired electron across the aromatic ring. The presence of the electron-donating isopropyl and methoxy groups is expected to further stabilize this radical, enhancing the antioxidant capacity of this compound.
Potential Anti-inflammatory Effects
Oxidative stress is intricately linked with inflammation. By scavenging reactive oxygen species (ROS), antioxidants can modulate inflammatory signaling pathways. It is plausible that this compound could exhibit anti-inflammatory properties by inhibiting the activation of pro-inflammatory transcription factors and the expression of inflammatory mediators.
Safety and Toxicology
-
Skin Corrosion/Irritation: Likely to cause skin irritation and potentially severe burns upon prolonged contact.
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Aquatic Toxicity: Potentially toxic to aquatic life.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a substituted phenol with a well-defined chemical identity. While specific experimental data on its synthesis and biological activity are limited, this guide provides a scientifically grounded framework for its properties and potential applications based on the established chemistry and biology of its close structural analogs. The proposed synthetic route offers a practical starting point for its preparation, and the predicted antioxidant and anti-inflammatory activities warrant further investigation, particularly in the context of drug discovery and development. As with any chemical compound, appropriate safety precautions must be observed during its handling and use.
References
Biological activity of 3-Isopropyl-4-methoxyphenol
An In-Depth Technical Guide to the Predicted Biological Activity of 3-Isopropyl-4-methoxyphenol
Abstract
This compound is a phenolic compound whose specific biological activities are not extensively documented in current scientific literature. However, its structural similarity to well-characterized isomers and related methoxyphenolic compounds allows for a predictive analysis of its potential therapeutic properties. This guide synthesizes available data on structurally analogous molecules—including 4-isopropyl-3-methylphenol (IPMP), thymol, and various methoxyphenols—to build a robust hypothesis regarding the antimicrobial, antioxidant, and anti-inflammatory potential of this compound. We present inferred mechanisms of action, detailed protocols for experimental validation, and a summary of the toxicological profiles of related compounds to provide a comprehensive resource for researchers and drug development professionals.
Introduction: A Structure-Activity Relationship (SAR) Approach
This compound belongs to the family of substituted phenols, a class of compounds renowned for a wide spectrum of biological activities. Its core structure consists of a benzene ring functionalized with a hydroxyl group, a methoxy group, and an isopropyl group. While direct experimental data on this specific isomer (CAS 13523-62-1) is sparse[1][2], its chemical architecture is a composite of features found in extensively studied molecules.
-
Phenolic Hydroxyl Group: The cornerstone of its predicted activity, the -OH group, is a potent hydrogen donor, critical for antioxidant and free-radical scavenging activities. It also plays a key role in disrupting microbial cell membranes.
-
Isopropyl Group: This bulky alkyl group enhances lipophilicity, which can facilitate passage through cellular membranes, potentially increasing antimicrobial efficacy.
-
Methoxy Group: The -OCH₃ group modulates the electronic properties of the phenol ring, influencing the bond dissociation energy of the hydroxyl proton and thus its antioxidant capacity.
This guide will, therefore, leverage a Structure-Activity Relationship (SAR) framework to forecast the biological profile of this compound, providing a foundational basis for future empirical investigation.
Predicted Biological Activities and Mechanistic Insights
Based on the activities of its structural relatives, this compound is predicted to exhibit significant antimicrobial, antioxidant, and anti-inflammatory properties.
Potent Antimicrobial and Anti-Biofilm Activity
The isomer 4-Isopropyl-3-methylphenol (IPMP), also known as o-Cymen-5-ol, demonstrates powerful and broad-spectrum antimicrobial functions against bacteria, yeasts, and molds.[3][4] It is widely used as a preservative and disinfectant in cosmetics and quasi-drugs.[4][5]
Inferred Mechanism of Action: Phenolic compounds typically exert their antimicrobial effect by partitioning into the lipid bilayer of microbial cell membranes. This disrupts membrane integrity, increases permeability, and leads to the leakage of essential intracellular components like ions and ATP, ultimately causing cell death. The isopropyl group on this compound is expected to enhance this lipophilic interaction.
Below is a proposed workflow for how phenolic compounds disrupt microbial cell function.
Caption: Proposed mechanism of antimicrobial action for phenolic compounds.
Comparative Antimicrobial Efficacy: The following table summarizes the known activity of a closely related isomer, which serves as a benchmark for predicted efficacy.
| Compound | Target Organisms | Activity | Reference |
| 4-Isopropyl-3-methylphenol (IPMP) | Bacteria, Yeasts, Molds, some Viruses | Potent bactericidal and antimicrobial | [3][4] |
| Thymol (isomer) | Staphylococcus aureus, E. coli, Salmonella enterica | Broad-spectrum antibacterial | [6] |
Antioxidant and Radical-Scavenging Properties
Methoxyphenolic compounds are recognized for their antioxidant capabilities.[7][8] This activity is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging free-radical chain reactions.
Inferred Mechanism of Action: The antioxidant potential is dictated by the O-H bond dissociation enthalpy (BDE). The presence and position of the methoxy and isopropyl groups on the aromatic ring electronically influence this BDE. The resulting phenoxyl radical must be stable to prevent it from becoming a pro-oxidant. Dimerization of phenoxyl radicals is a potential pathway for forming stable, non-reactive species.[9] Studies on p-methoxyphenol dimers have shown they possess enhanced antioxidative activity compared to their monomers.[9]
Caption: Free-radical scavenging mechanism via hydrogen atom transfer (HAT).
Anti-inflammatory Effects
Various methoxyphenolic compounds have demonstrated significant anti-inflammatory activity.[10] Studies on human airway cells have shown that they can inhibit the production of numerous inflammatory mediators, including cytokines (TNF-α, IL-6, IL-8) and chemokines.[10]
Inferred Mechanism of Action: The anti-inflammatory effects are likely multifactorial. Key pathways implicated for related compounds include:
-
Inhibition of Pro-inflammatory Enzymes: Suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical for the production of inflammatory mediators like nitric oxide and prostaglandins.[11][12]
-
Modulation of Signaling Pathways: Interference with the activation of key inflammatory signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[10][11][13]
-
Post-transcriptional Regulation: A novel mechanism observed for methoxyphenols is the inhibition of the RNA-binding protein HuR, which normally stabilizes the mRNA of pro-inflammatory cytokines, thereby preventing their translation.[10]
Caption: Predicted inhibition of the LPS-induced NF-κB inflammatory pathway.
Proposed Experimental Protocols for Validation
To empirically validate the predicted activities of this compound, the following standardized protocols are recommended.
Protocol 1: DPPH Free Radical Scavenging Assay
This assay measures the ability of the compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of this compound in methanol (e.g., 10 mM). Create a dilution series (e.g., 0.01, 0.1, 0.5, 1, 2 mM).
-
Use Ascorbic acid as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of the test compound or control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits visible microbial growth.
Methodology:
-
Preparation of Inoculum:
-
Culture a target microorganism (e.g., S. aureus ATCC 29213) overnight in appropriate broth (e.g., Mueller-Hinton Broth).
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Procedure:
-
In a 96-well plate, perform a two-fold serial dilution of this compound in the broth, starting from a high concentration (e.g., 1024 µg/mL).
-
Add 100 µL of the standardized microbial inoculum to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
-
Protocol 3: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay measures the anti-inflammatory effect by quantifying the inhibition of nitric oxide production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production relative to the LPS-only treated cells.
-
Toxicology and Safety Considerations (Inferred)
The safety profile of this compound is unknown. However, data from isomers and related phenols provide critical guidance for handling and future development.
-
Low Irritation Potential (Predicted): Its isomer, IPMP, is noted for being almost non-irritating, with a low skin allergy rate, making it suitable for cosmetic applications.[4]
-
Corrosivity and Irritation Hazards: In contrast, other related compounds, such as 4-Isopropyl-3-methylphenol in concentrated form, are classified as causing severe skin burns and eye damage.[14][15] Safety data for 4-methoxyphenol also indicates it can cause serious eye irritation and may cause an allergic skin reaction.[16]
-
Carcinogenicity Concerns: A significant concern arises from studies on 4-methoxyphenol, which demonstrated unequivocal forestomach carcinogenicity in F344 rats when administered long-term in the diet.[17] This finding underscores the absolute necessity of rigorous toxicological evaluation for any new structural analogue.
Summary of Known Hazards for Related Compounds:
| Compound | Hazard Classification | Reference |
| 4-Isopropyl-3-methylphenol | Causes severe skin burns and eye damage. Toxic to aquatic life. | [14] |
| 4-Methoxyphenol | Harmful if swallowed. Causes serious eye irritation. May cause an allergic skin reaction. Shown to be carcinogenic in rats. | [16][17] |
Conclusion and Future Directions
While direct research is limited, a compelling, evidence-based hypothesis can be constructed for the biological activities of this compound. Based on the well-documented properties of its structural isomers and related methoxyphenols, it is strongly predicted to be a potent antimicrobial, antioxidant, and anti-inflammatory agent.
The true value and potential of this compound, however, remain to be unlocked through empirical research. The experimental protocols outlined in this guide provide a clear roadmap for the initial validation of these predicted activities. Future research should prioritize:
-
Empirical Validation: Conducting the in vitro assays described to confirm and quantify the predicted biological activities.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.
-
Comprehensive Toxicological Assessment: Performing rigorous safety studies, including cytotoxicity, genotoxicity, and long-term in vivo studies, to establish a complete safety profile.
-
Synergistic Studies: Investigating its potential to act synergistically with existing antibiotics or anti-inflammatory drugs to enhance efficacy and overcome resistance.[6]
This technical guide serves as a foundational blueprint, encouraging the scientific community to explore the promising, yet unverified, therapeutic potential of this compound.
References
- 1. This compound | 13523-62-1 | Benchchem [benchchem.com]
- 2. 13523-62-1|this compound|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. Do You Know 4-ISOPROPYL-3-METHYLPHENOL? - Chemical Supplier Unilong [unilongindustry.com]
- 5. What is 4-Isopropyl-3-methylphenol?_Chemicalbook [chemicalbook.com]
- 6. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-Methoxyphenol: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 9. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. mdpi.com [mdpi.com]
- 12. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.chemservice.com [cdn.chemservice.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Isopropyl-4-methoxyphenol mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of 3-Isopropyl-4-methoxyphenol
Preamble: A Note on Scientific Inference
For drug development professionals and researchers, mechanistic clarity is paramount. The specific molecule of interest, this compound, is a structural isomer of several well-characterized phenolic compounds. However, direct, comprehensive research on this precise isomer is limited in publicly accessible literature.
Therefore, this guide adopts a rigorous, inference-based approach. As a Senior Application Scientist, my directive is to synthesize field-proven insights with established biochemical principles. We will elucidate the putative mechanisms of action for this compound by examining robust data from its closest structural and functional analogs: specifically, the potent antimicrobial 4-isopropyl-3-methylphenol (IPMP) , the antioxidant 3-tert-butyl-4-methoxyphenol (a BHA isomer) , and various isopropylmethylphenols documented for their effects on melanogenesis. This methodology provides a scientifically grounded and highly probable model of action, while also highlighting areas for future direct investigation.
Core Mechanism I: Antimicrobial and Anti-Biofilm Activity
The primary application space for phenolic isomers like this compound is in antimicrobial formulations, particularly in cosmetics and oral care where microbial biofilms are a persistent challenge.[1][2] The mechanism extends beyond simple bactericidal activity to the disruption of these complex microbial communities.
Principle of Action: Membrane Disruption and Biofilm Penetration
Phenolic compounds generally exert their antimicrobial effect by disrupting the cytoplasmic membrane of microorganisms. This leads to a loss of membrane integrity, leakage of essential intracellular components, and dissipation of the proton motive force, ultimately causing cell death.
However, the key challenge in many applications is not the planktonic (free-floating) bacteria, but the highly resistant biofilm structures they form.[1] The efficacy of our model compound, 4-isopropyl-3-methylphenol (IPMP), reveals a critical insight into the probable mechanism of this compound. Research by Lion Corporation demonstrates that IPMP's non-ionic (uncharged) nature is crucial for its ability to penetrate biofilms.[1] Unlike charged molecules that are electrostatically repelled or adsorbed by the extracellular polymeric substance (EPS) of the biofilm surface, non-ionic compounds can diffuse more freely, reaching and killing bacteria deep within the biofilm matrix.[1]
Given that this compound shares this core phenolic structure and lacks a permanent ionic charge, it is highly probable that it operates via an identical mechanism of biofilm penetration and membrane disruption.
Visualization: Biofilm Penetration Workflow
Caption: Proposed mechanism of biofilm penetration by a non-ionic phenol.
Experimental Protocol: Biofilm Formation Inhibition Assay
This protocol is designed to validate the ability of a test compound to inhibit the formation of biofilms by pathogenic bacteria, such as Staphylococcus aureus or Aggregatibacter actinomycetemcomitans.[3][4]
Objective: To quantify the inhibitory effect of this compound on bacterial biofilm formation.
Methodology (Crystal Violet Assay): [4]
-
Preparation: Culture the selected bacterial strain overnight in an appropriate broth (e.g., Tryptic Soy Broth). Adjust the bacterial suspension to a concentration of 1 x 10^6 CFU/mL.
-
Treatment: Dispense 100 µL of the bacterial suspension into the wells of a 96-well microtiter plate. Add 100 µL of broth containing serial dilutions of this compound to achieve the desired final concentrations. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently discard the supernatant from each well. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the wells thoroughly with running tap water. Air dry the plate completely.
-
Quantification: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the stain. Read the absorbance at 590 nm using a microplate reader.
-
Analysis: Compare the absorbance of the treated wells to the positive control to determine the percentage of biofilm inhibition.
Core Mechanism II: Antioxidant Activity
Phenolic compounds are archetypal antioxidants. Their ability to mitigate oxidative stress is fundamental to their use in preserving product integrity and potentially conferring biological benefits.
Principle of Action: Free Radical Scavenging
The antioxidant mechanism of phenolic compounds like this compound is centered on the hydroxyl (-OH) group attached to the aromatic ring.[5] This group can donate a hydrogen atom to an unstable free radical, neutralizing it and terminating the damaging oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring, making it relatively unreactive and unable to propagate further oxidation. The presence of electron-donating groups, such as the isopropyl and methoxy groups on the ring, further enhances this radical-scavenging ability.
Quantitative Comparison of Related Antioxidants
To contextualize the potential potency of this compound, we can examine comparative data for a structurally similar BHA isomer (3-tert-Butyl-4-methoxyphenol) against the widely used antioxidant Butylated Hydroxytoluene (BHT).
| Antioxidant Assay | 3-tert-Butyl-4-methoxyphenol (BHA Isomer) | Butylated Hydroxytoluene (BHT) | Key Observation |
| DPPH Radical Scavenging (IC50) | 0.0052 mg/mL[5] | 0.011 mg/mL[5] | The methoxyphenol demonstrated significantly more potent radical scavenging activity (lower IC50 is better).[5] |
| Ferric Reducing Antioxidant Power (FRAP) | 12341 µmol Fe²⁺/g[5] | 9928 µmol Fe²⁺/g[5] | The methoxyphenol showed a superior ability to donate electrons (reduce ferric iron).[5] |
This data strongly suggests that the methoxyphenol scaffold, which is present in this compound, is highly effective at neutralizing free radicals.
Visualization: Free Radical Scavenging
Caption: General mechanism of free radical neutralization by a phenolic antioxidant.
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To determine the IC50 value of this compound, representing its potency in scavenging the stable DPPH free radical.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a stock solution of this compound in methanol and create a series of dilutions.
-
Reaction: In a 96-well plate, add 50 µL of each antioxidant dilution to 150 µL of the DPPH solution. For the control, add 50 µL of methanol to 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm. The purple DPPH solution becomes colorless/yellow as the radical is scavenged.
-
Calculation: Calculate the percentage of scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
IC50 Determination: Plot the percentage of scavenging activity against the antioxidant concentration. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals, determined via regression analysis.[5]
Core Mechanism III: Tyrosinase Inhibition
The regulation of melanin synthesis is a cornerstone of dermatological and cosmetic science. The primary target for agents that lighten skin or treat hyperpigmentation is the enzyme tyrosinase.
Principle of Action: Suppression of Melanogenesis
Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in the biosynthesis of melanin.[6][7] It first hydroxylates L-tyrosine to L-DOPA (3,4-dihydroxy-L-phenylalanine) and then oxidizes L-DOPA to dopaquinone.[6] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin pigments.
Inhibitors can block this pathway, preventing the formation of melanin. A US patent demonstrates that "isopropylmethylphenol" functions as a potent tyrosinase inhibitor, suppressing melanin production at concentrations lower than those used for its bactericidal effects.[6] The patent data shows a concentration-dependent inhibition of DOPA oxidase activity.[6] Given that this compound is an isomer of the compounds described, it is a strong candidate to exhibit the same mechanism of action, likely by competing with the natural substrate (L-tyrosine or L-DOPA) for the active site of the enzyme.
Visualization: Melanin Synthesis and Inhibition
References
- 1. Our Strengths | Lion at a Glance | Investor Relations | Lion Corporation [lion.co.jp]
- 2. nbinno.com [nbinno.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Antimicrobial effect of oral care gel containing hinokitiol and 4-isopropyl-3-methylphenol against intraoral pathogenic microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US20140112878A1 - Tyrosinase Inhibitor - Google Patents [patents.google.com]
- 7. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Isopropyl-4-methoxyphenol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Isopropyl-4-methoxyphenol, a key aromatic compound with applications in various fields, including flavor and fragrance, and as an intermediate in the synthesis of more complex molecules. Due to the limited availability of directly published experimental spectra for this specific isomer, this guide synthesizes data from structurally related compounds to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This approach, rooted in the principles of structure-activity relationships, offers valuable insights for researchers, scientists, and drug development professionals in identifying and characterizing this molecule.
Molecular Structure and Spectroscopic Overview
This compound possesses a phenol ring substituted with an isopropyl group at position 3 and a methoxy group at position 4. This substitution pattern dictates the electronic environment of each atom and, consequently, its unique spectroscopic signature. The elucidation of this structure relies on the synergistic interpretation of data from various spectroscopic techniques, each providing a unique piece of the structural puzzle.
The following sections will delve into the predicted spectroscopic data for this compound, drawing parallels with analogous compounds such as 4-methoxyphenol, 3-isopropylphenol, and 4-isopropylanisole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and integration of the signals in both ¹H and ¹³C NMR spectra, a detailed map of the molecule's carbon-hydrogen framework can be constructed.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a common solvent like deuterated chloroform (CDCl₃) is expected to exhibit distinct signals for the aromatic protons, the isopropyl group, the methoxy group, and the phenolic hydroxyl proton. The predicted chemical shifts are based on the additive effects of the substituents on the aromatic ring, with data from related compounds providing a strong foundation for these predictions.[1][2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (H-2) | 6.75 - 6.85 | d | ~2.0 |
| Aromatic H (H-5) | 6.65 - 6.75 | d | ~8.5 |
| Aromatic H (H-6) | 6.55 - 6.65 | dd | ~8.5, 2.0 |
| Isopropyl CH | 3.10 - 3.30 | sept | ~7.0 |
| Isopropyl CH₃ | 1.15 - 1.25 | d | ~7.0 |
| Methoxy OCH₃ | 3.75 - 3.85 | s | - |
| Phenolic OH | 4.50 - 5.50 | s (broad) | - |
Causality behind Predictions:
-
Aromatic Protons: The electron-donating methoxy and hydroxyl groups will shield the aromatic protons, shifting them upfield compared to benzene (7.34 ppm). The ortho and para relationships of the protons to these groups, and to the isopropyl group, determine their specific chemical shifts and coupling patterns. The predicted values are an amalgamation of observations from 4-methoxyphenol and 3-isopropylphenol.[1][2]
-
Isopropyl Group: The septet for the methine proton and the doublet for the methyl protons are characteristic of an isopropyl group. Their chemical shifts are influenced by the aromatic ring and are estimated based on data for 3-isopropylphenol and 4-isopropylanisole.[2][3]
-
Methoxy Group: The singlet for the methoxy protons is expected in the typical region for aryl methyl ethers, as seen in 4-methoxyphenol and 4-isopropylanisole.[1][3]
-
Phenolic Proton: The chemical shift of the phenolic hydroxyl proton is highly dependent on concentration and solvent and is expected to be a broad singlet.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of this compound. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-1 (C-OH) | 145.0 - 147.0 |
| Aromatic C-2 | 114.0 - 116.0 |
| Aromatic C-3 (C-isopropyl) | 138.0 - 140.0 |
| Aromatic C-4 (C-OCH₃) | 148.0 - 150.0 |
| Aromatic C-5 | 112.0 - 114.0 |
| Aromatic C-6 | 118.0 - 120.0 |
| Isopropyl CH | 26.0 - 28.0 |
| Isopropyl CH₃ | 22.0 - 24.0 |
| Methoxy OCH₃ | 55.0 - 57.0 |
Causality behind Predictions:
-
The chemical shifts are estimated by considering the substituent effects of the -OH, -OCH₃, and isopropyl groups on the benzene ring. Data from 4-methoxyphenol, 3-isopropylphenol, and 4-isopropylanisole were used as references.[4][5][6] The carbons bearing the oxygen functionalities (C-1 and C-4) are expected to be the most downfield among the aromatic signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| Phenolic O-H | 3200 - 3600 (broad) | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2970 | Stretching |
| Aromatic C=C | 1500 - 1600 | Stretching |
| C-O (phenol) | 1200 - 1260 | Stretching |
| C-O (ether) | 1020 - 1080 (asymmetric) & 1180-1220 (symmetric) | Stretching |
| Aromatic C-H | 690 - 900 | Out-of-plane bending |
Causality behind Predictions:
-
The broad O-H stretching band is a hallmark of phenols due to hydrogen bonding.[7]
-
The C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will appear in their characteristic regions.
-
The C-O stretching vibrations for the phenolic hydroxyl and the methoxy ether will be distinct and are predicted based on the spectra of 4-methoxyphenol and other substituted phenols and anisoles.[8]
-
The pattern of out-of-plane C-H bending can provide clues about the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for its identification and structural elucidation. For this compound (molar mass: 166.22 g/mol ), electron ionization (EI) would likely be used.
| m/z | Predicted Fragment Ion | Interpretation |
| 166 | [M]⁺ | Molecular ion |
| 151 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl or methoxy group |
| 136 | [M - C₂H₆]⁺ | Loss of ethane from the isopropyl group |
| 123 | [M - C₃H₇]⁺ | Loss of the isopropyl group |
| 109 | [M - C₃H₇ - CH₂]⁺ | Subsequent fragmentation |
Causality behind Predictions:
-
The molecular ion peak at m/z 166 is expected to be observed.
-
A prominent peak at m/z 151, corresponding to the loss of a methyl radical (•CH₃), is highly probable due to the formation of a stable benzylic cation. This is a common fragmentation pathway for compounds with isopropyl or methoxy groups.[9][10]
-
The loss of the entire isopropyl group (a fragment of 43 amu) would lead to a peak at m/z 123.
-
Further fragmentation of the aromatic ring can also occur, but the aforementioned fragments are expected to be the most significant.
Experimental Protocols
To obtain the spectroscopic data discussed above, the following general experimental protocols can be followed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or a Nujol mull. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.
Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging the known spectral data of structurally similar compounds, we have established a robust framework for the identification and characterization of this molecule. The presented NMR, IR, and MS data, along with the outlined experimental protocols, will serve as a valuable resource for researchers in the fields of chemistry and drug development. The principles of using comparative spectroscopic data are fundamental to the structural elucidation of novel or less-studied compounds, ensuring scientific integrity and trustworthiness in analytical outcomes.
References
- 1. 4-Methoxyphenol(150-76-5) 1H NMR [m.chemicalbook.com]
- 2. 3-Isopropylphenol | C9H12O | CID 12059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Methoxyphenol(150-76-5) 13C NMR spectrum [chemicalbook.com]
- 5. 3-ISOPROPYLPHENOL(618-45-1) 13C NMR spectrum [chemicalbook.com]
- 6. 4-Isopropylanisole(4132-48-3) 13C NMR spectrum [chemicalbook.com]
- 7. 3-ISOPROPYLPHENOL(618-45-1) IR Spectrum [m.chemicalbook.com]
- 8. 4-Methoxyphenol(150-76-5) IR Spectrum [m.chemicalbook.com]
- 9. 4-Methoxyphenol(150-76-5) MS [m.chemicalbook.com]
- 10. 4-Isopropylanisole | C10H14O | CID 77783 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 3-Isopropyl-4-methoxyphenol for Researchers and Formulation Scientists
Abstract: This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-Isopropyl-4-methoxyphenol (CAS: 13523-62-1). While specific experimental data for this compound is limited in public literature, this document synthesizes foundational physicochemical principles of related phenolic compounds to offer researchers, scientists, and drug development professionals a robust framework for its handling, formulation, and analysis. The guide details the theoretical basis for its solubility and stability profiles, presents validated experimental protocols for empirical determination, and outlines best practices for storage and handling to ensure chemical integrity.
Introduction and Physicochemical Profile
This compound is a substituted phenolic compound with potential applications in various fields of chemical and pharmaceutical research. An in-depth understanding of its solubility and stability is a prerequisite for any successful application, as these parameters directly influence its bioavailability, formulation feasibility, shelf-life, and the development of robust analytical methods.
The structure, characterized by a hydroxyl group, a methoxy group, and an isopropyl substituent on the benzene ring, dictates its chemical behavior. The phenolic hydroxyl provides weak acidity and a site for oxidation, while the alkyl and methoxy groups contribute to its lipophilicity. This guide will explore the implications of this structure on its core properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13523-62-1 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Appearance | White to tan solid | [3] (General for methoxyphenols) |
| Storage | Sealed in dry, 2-8°C | [1] |
Solubility Profile
The solubility of an active compound is a critical determinant of its behavior in both biological and formulation systems. Based on its molecular structure, this compound is predicted to be poorly soluble in aqueous media and readily soluble in a range of organic solvents.
2.1. Theoretical Considerations
-
Aqueous Solubility: The presence of the lipophilic isopropyl group and the aromatic ring significantly limits its solubility in water. While the hydroxyl and methoxy groups can participate in hydrogen bonding, their contribution is insufficient to overcome the hydrophobic nature of the bulk of the molecule. The solubility of phenols in water is known to be limited and can be further reduced by non-polar substituents.[4]
-
pH-Dependent Solubility: As a weak acid, the phenolic hydroxyl group can be deprotonated under basic conditions to form a more soluble phenolate salt. Therefore, the aqueous solubility of this compound is expected to increase significantly at pH values above its pKa. Phenolic compounds are generally more stable in acidic conditions.[5]
-
Organic Solubility: The compound is expected to be freely soluble in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO), consistent with the behavior of similar phenolic molecules.[6][7]
2.2. Protocol: Experimental Determination of Thermodynamic Solubility
Causality: The shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility.[8] It provides the true saturation point of a compound in a given solvent at a specific temperature, a critical parameter for preclinical studies and formulation development.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a glass vial. The excess solid ensures that saturation is achieved.[8]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.
-
Self-Validation: To confirm equilibrium, take samples at 24 and 48 hours. If the measured concentrations are consistent, equilibrium has been achieved.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Dilution & Analysis: Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile
Phenolic compounds are intrinsically susceptible to degradation, primarily through oxidation.[9] Understanding the stability of this compound under various stress conditions is crucial for defining appropriate storage conditions, predicting shelf-life, and ensuring the quality of research and formulated products.
3.1. Key Factors Influencing Stability
-
Oxidation: The phenolic hydroxyl group is a primary site for oxidation, which can be catalyzed by oxygen, light, heat, and trace metal ions.[10] This process often leads to the formation of colored quinone-type byproducts, and a darkening of the material upon exposure to air and light is a common indicator of degradation.[7][11]
-
Light (Photostability): Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate oxidative degradation pathways.[12] Studies on other phenolic compounds have shown significant degradation when exposed to sunlight.[12]
-
Temperature: The rate of chemical degradation typically increases with temperature.[5] Therefore, storing the compound at reduced temperatures (e.g., 2-8°C as recommended by suppliers) is essential to minimize degradation over time.[1]
-
pH: The stability of phenols is highly pH-dependent. While basic conditions can increase aqueous solubility, the resulting phenolate ion is often more susceptible to oxidation. Phenols generally exhibit greater stability in acidic to neutral conditions.[5]
3.2. Recommended Handling and Storage
To preserve the integrity of this compound, the following practices are recommended:
-
Storage: Store in a tightly sealed container to minimize exposure to air and moisture.[1]
-
Protection from Light: Use amber glass vials or store in the dark to prevent photolytic degradation.
-
Temperature Control: Maintain storage at refrigerated temperatures (2-8°C) for long-term stability.[1]
-
Inert Atmosphere: For highly sensitive applications or long-term storage of solutions, purging the container with an inert gas like nitrogen or argon can prevent oxidation.
3.3. Protocol: Forced Degradation Study for Stability Assessment
Causality: Forced degradation (or stress testing) is a systematic process to identify likely degradation products and pathways. This is essential for developing a "stability-indicating" analytical method—an HPLC method capable of separating the intact parent compound from all potential degradation products.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:
-
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH at room temperature.
-
Oxidation: Mix with 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat a solution of the compound at 60°C.
-
Photolytic Stress: Expose a solution to light according to ICH Q1B guidelines.
-
-
Control Sample (Self-Validation): Prepare a control sample diluted in the same manner as the stressed samples but kept protected from stress conditions (e.g., at 4°C in the dark). This serves as the t=0 or 100% reference.
-
Time Points: Collect samples from each stress condition at various time points (e.g., 2, 8, 24 hours).
-
Quenching: If necessary, neutralize the acid and base samples before analysis.
-
Analysis: Analyze all control and stressed samples by a suitable HPLC-UV/DAD method. The use of a photodiode array (DAD) detector is crucial as it helps in assessing peak purity and identifying the emergence of new peaks (degradants).
-
Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control. Examine the chromatograms for the appearance of new peaks.
Caption: Workflow for a Forced Degradation Study.
Conclusion
This guide establishes a foundational understanding of the solubility and stability of this compound based on established chemical principles for phenolic compounds. The molecule is anticipated to have low aqueous solubility, which can be enhanced at higher pH, and good solubility in common organic solvents. Its stability is likely compromised by exposure to oxidative conditions, light, and elevated temperatures, necessitating careful storage and handling. The provided experimental protocols offer a clear, validated path for researchers to empirically determine these critical parameters, ensuring the integrity and successful application of this compound in their work.
References
- 1. 13523-62-1|this compound|BLD Pharm [bldpharm.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. ICSC 1097 - 4-METHOXYPHENOL [chemicalsafety.ilo.org]
- 4. epa.gov [epa.gov]
- 5. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Natural Sources of 3-Isopropyl-4-methoxyphenol Isomers
Abstract
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for isomers of 3-isopropyl-4-methoxyphenol. While the direct natural occurrence of this compound is not extensively documented, this guide focuses on its structurally related and naturally abundant isomers, primarily methoxylated derivatives of thymol and carvacrol. These phenolic monoterpenoids are significant components of essential oils from various aromatic plants, particularly within the Lamiaceae family. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the biosynthetic pathways, protocols for extraction and characterization, and a review of the key enzymes involved.
Introduction: The Isopropyl-Methoxyphenol Landscape
The isomers of isopropyl-methoxyphenol represent a class of phenolic monoterpenoids with potential applications in the pharmaceutical, cosmetic, and food industries due to their antimicrobial and antioxidant properties. These compounds are structurally related to the well-known natural products thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol). The addition of a methoxy group to the phenolic ring of thymol or carvacrol gives rise to a variety of isomers, each with potentially unique biological activities.
This guide will delve into the natural origins of these methoxylated isomers, with a primary focus on the most commonly occurring derivatives, such as thymol methyl ether and carvacrol methyl ether. Understanding their biosynthesis is critical for potential biotechnological production and for the targeted isolation from natural sources.
Biosynthesis of Isopropyl-Phenol Precursors: Thymol and Carvacrol
The biosynthetic pathway of thymol and carvacrol is well-established and serves as the foundation for the formation of their methoxylated derivatives. These phenolic monoterpenes are predominantly synthesized in the glandular trichomes of plants in the Lamiaceae family, such as thyme (Thymus vulgaris) and oregano (Origanum vulgare). The pathway originates from the general isoprenoid pathway, starting with geranyl diphosphate (GDP).
The key steps in the biosynthesis of thymol and carvacrol are:
-
Cyclization: Geranyl diphosphate is cyclized to γ-terpinene by the enzyme γ-terpinene synthase.
-
Aromatization: A series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases, converts γ-terpinene to p-cymene.
-
Hydroxylation: The final and crucial step is the hydroxylation of p-cymene to yield either thymol or carvacrol. This step is also catalyzed by specific cytochrome P450 enzymes, and the regioselectivity of these enzymes determines the final product.
Caption: Biosynthesis of Thymol and Carvacrol from Geranyl Diphosphate.
Enzymatic O-Methylation: The Genesis of Methoxylated Isomers
The formation of isopropyl-methoxyphenol isomers from their phenolic precursors, thymol and carvacrol, is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate the hydroxyl group of the phenolic ring.
The regiospecificity of the OMTs is a critical factor that determines which isomer is produced. Different OMTs can methylate the hydroxyl group at different positions, leading to a variety of methoxylated products. While the specific OMTs responsible for the methylation of thymol and carvacrol have not been fully characterized in all plant species, the general mechanism is well understood from studies on other phenolic compounds. The presence of carvacrol methyl ether in Origanum vulgare suggests the activity of a specific OMT in this plant.
Caption: General Mechanism of O-Methylation of Thymol and Carvacrol.
Natural Occurrence of Isopropyl-Methoxyphenol Isomers
While this compound itself is commercially available for research purposes, its documented natural occurrence is sparse. However, several other isomers, primarily methyl ethers of thymol and carvacrol, have been identified in the essential oils of various plants.
| Isomer | Common Name | Natural Source(s) | Reference(s) |
| 2-Isopropyl-5-methyl-1-methoxyphenol | Thymol methyl ether | Conobea scoparioides, Origanum vulgare | , |
| 5-Isopropyl-2-methyl-1-methoxyphenol | Carvacrol methyl ether | Origanum vulgare | |
| 3-Methyl-4-isopropylphenol | - | Citrus kinokuni Tanaka Peel |
Experimental Protocols for Extraction, Isolation, and Characterization
The investigation of natural sources of isopropyl-methoxyphenol isomers requires robust and validated experimental protocols. The following sections provide detailed methodologies for their extraction, isolation, and characterization.
Extraction of Essential Oils
The primary method for obtaining volatile compounds like isopropyl-methoxyphenol isomers from plant material is hydrodistillation or steam distillation.
Protocol: Hydrodistillation using a Clevenger-type apparatus
-
Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material to a coarse powder.
-
Apparatus Setup: Set up a Clevenger-type apparatus for hydrodistillation.
-
Distillation:
-
Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged (approximately 1:10 w/v ratio).
-
Heat the flask to boiling. The steam and volatile compounds will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.
-
Continue the distillation for a set period (e.g., 3-4 hours) until no more oil is collected.
-
-
Oil Collection and Storage:
-
Allow the apparatus to cool.
-
Carefully collect the essential oil from the graduated tube.
-
Dry the oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C until analysis.
-
Caption: Workflow for Essential Oil Extraction by Hydrodistillation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone technique for the identification and quantification of volatile compounds in essential oils, including the isomers of isopropyl-methoxyphenol.
Protocol: GC-MS Analysis of Essential Oil
-
Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1:100 v/v).
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5 fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column. For better separation of isomers, a polar column (e.g., DB-WAX) can also be used.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 3 minutes.
-
Ramp: Increase to 270°C at a rate of 3°C/minute.
-
Hold at 270°C for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Injector Temperature: 280°C.
-
Ion Source Temperature: 200°C.
-
Mass Range: Scan from m/z 30 to 400.
-
Ionization Energy: 70 eV.
-
-
Data Analysis:
-
Identify the components by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley).
-
Confirm the identification by comparing the retention indices with literature values.
-
For quantification, use an internal standard and create a calibration curve with authentic standards of the target isomers.
-
The mass spectra of isopropyl-methoxyphenol isomers are often very similar, making their differentiation based on mass spectra alone challenging. Therefore, chromatographic separation is crucial. The retention times on different polarity columns can be a key identifier.
Conclusion and Future Perspectives
The natural occurrence of this compound isomers is intrinsically linked to the biosynthesis of their phenolic precursors, thymol and carvacrol, in aromatic plants. While direct evidence for the natural abundance of the titular compound is limited, its isomers, particularly thymol and carvacrol methyl ethers, are known constituents of essential oils from the Lamiaceae family. The formation of these methoxylated derivatives is catalyzed by O-methyltransferases, and the regiospecificity of these enzymes dictates the isomeric profile.
Future research should focus on the isolation and characterization of the specific O-methyltransferases involved in the methylation of thymol and carvacrol. This would not only provide a deeper understanding of the biosynthetic pathways but also open avenues for the biotechnological production of specific isopropyl-methoxyphenol isomers with desired biological activities. Furthermore, the development of advanced analytical techniques for the chiral separation and quantification of these isomers will be crucial for their application in the pharmaceutical and other industries.
Pharmacological Properties of 3-Isopropyl-4-methoxyphenol and Its Derivatives: A Guide for Drug Development Professionals
An In-depth Technical Guide:
Abstract: This technical guide provides a comprehensive analysis of the pharmacological properties of 3-Isopropyl-4-methoxyphenol, a structurally distinct isomer of thymol and carvacrol derivatives. While the body of research on this specific molecule is nascent compared to its well-known analogues, existing data and structure-activity relationship (SAR) inferences point toward significant potential in antimicrobial, antioxidant, and anti-inflammatory applications. This document synthesizes the current understanding of its chemical characteristics, outlines potential synthetic and derivatization pathways, and details its key biological activities. We provide field-proven experimental protocols for assessing its efficacy and discuss the underlying mechanisms of action, supported by signaling pathway diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of phenolic compounds.
Introduction to this compound
Chemical Identity and Structural Context
This compound (CAS No. 13523-62-1) is a phenolic organic compound featuring a benzene ring substituted with a hydroxyl (-OH) group at position 1, a methoxy (-OCH₃) group at position 4, and an isopropyl (-CH(CH₃)₂) group at position 3.[1] This substitution pattern distinguishes it from its more extensively studied isomers, thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol).
The presence of the phenolic hydroxyl group is central to its chemical reactivity and biological activity, particularly its ability to act as a hydrogen donor for neutralizing free radicals.[1][2] The isopropyl and methoxy groups are critical modulators of its lipophilicity, steric hindrance, and electronic properties, which collectively influence its bioavailability and interaction with biological targets.[1]
The Significance of Isomeric Variation
While thymol and carvacrol have established pharmacological profiles, the unique positioning of the functional groups in this compound suggests a distinct therapeutic window. The methoxy group at the para-position to the hydroxyl group, in particular, may alter the molecule's redox potential and metabolic stability compared to the methyl group in its isomers. Understanding these subtle structural differences is paramount for designing novel derivatives with enhanced potency and selectivity.
Synthesis and Derivatization Strategies
The development of novel therapeutic agents from a lead compound relies on robust synthetic pathways and versatile derivatization strategies.
Core Synthesis Pathways
The synthesis of the this compound scaffold can be approached through multi-step organic synthesis. A plausible route involves the formylation of a suitable precursor, such as 1-isopropyl-2-methoxybenzene, to introduce an aldehyde group, which can then be further manipulated. For instance, the Rieche formylation of an appropriate benzene derivative followed by subsequent reactions can yield the desired phenolic structure.[3] Another approach could involve Friedel-Crafts alkylation to introduce the isopropyl group onto a methoxyphenol precursor.
General Derivatization Workflow
The phenolic hydroxyl group serves as the primary handle for creating a library of derivatives with diverse pharmacological properties. Common strategies include esterification with various acid chlorides or etherification to modulate solubility and cell permeability.[4]
Caption: General synthetic and derivatization workflow for this compound.
Key Pharmacological Properties
Based on its structural features and preliminary data, this compound and its derivatives exhibit a range of promising biological activities.
Antioxidant Activity
Mechanism of Action: The primary antioxidant mechanism of phenolic compounds is their ability to act as free radical scavengers through hydrogen atom transfer (HAT) or single-electron transfer (SET).[5] The phenolic -OH group donates a hydrogen atom to a reactive oxygen species (ROS), neutralizing it and forming a relatively stable phenoxy radical.[2] The stability of this radical, enhanced by electron-donating groups like methoxy and isopropyl, prevents the propagation of radical chain reactions.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol provides a reliable method for evaluating the in-vitro antioxidant capacity of test compounds.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol.
-
Prepare serial dilutions of the test compound from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each test compound dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula:
-
Scavenging (%) = [(A_control - A_sample) / A_control] * 100
-
-
Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
| Compound | Assay | IC₅₀ Value | Reference |
| Isoespintanol (analogue) | DPPH | 27.0 ± 1.5 µM | [5] |
| Thymol (analogue) | DPPH | 45.0 µM | [5] |
| THMO (thymol analogue) | Xanthine Oxidase Inhibition | 21.72 µM | [6] |
| 3-tert-Butyl-4-methoxyphenol | DPPH | Data Not Available | N/A |
Table 1: Comparative antioxidant activities of related phenolic compounds. Data for this compound is a key area for future research.
Anti-inflammatory Activity
Mechanism of Action: Chronic inflammation is linked to numerous diseases, and its modulation is a key therapeutic strategy. Phenolic compounds like thymol exert anti-inflammatory effects by targeting crucial molecular pathways, including NF-κB, MAPK, and JAK/STAT.[7][8] They can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[7] In silico studies suggest that thymol may preferentially bind to and inhibit cyclooxygenase-2 (COX-2) over COX-1, indicating a mechanism for its anti-inflammatory effects with potentially reduced gastrointestinal side effects.[9][10] Given its structural similarity, this compound is hypothesized to act via similar pathways.
Caption: Hypothesized inhibition of the TLR4-mediated NF-κB signaling pathway.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Wells without LPS serve as a negative control.
-
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
-
Cell Viability:
-
Concurrently, perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed NO reduction is not due to cytotoxicity.
-
Antimicrobial Activity
Mechanism of Action: Phenolic compounds are well-known for their broad-spectrum antimicrobial properties. Their primary mode of action involves disrupting the integrity of the microbial cell membrane. The lipophilic nature of the isopropyl group facilitates partitioning into the lipid bilayer, while the hydroxyl group can interfere with membrane proteins and disrupt the proton motive force, leading to leakage of intracellular components and cell death.[11][12] Derivatization can enhance this activity; for example, certain ester derivatives of thymol show improved potency against specific bacterial strains compared to the parent molecule.[13]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation:
-
Prepare a 2X concentrated Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a microbial inoculum standardized to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Assay Procedure:
-
In a 96-well microplate, perform a two-fold serial dilution of the test compound in the broth, starting from the highest desired concentration.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.
-
| Compound Derivative | Organism | MIC (µg/mL) | Reference |
| Thymol | S. aureus | 250 - 1000 | [11][12] |
| Thymol Derivative 3i | MRSA | 1.9 | [11][12] |
| Thymol Derivative 3i | P. aeruginosa | 7.5 | [11][12] |
| Aryl-azo-thymol derivative | MRSA | 40 | [11][12] |
Table 2: Antimicrobial activity of thymol and its derivatives against priority pathogens. These values serve as a benchmark for evaluating novel this compound derivatives.
Anticancer Potential
Mechanism of Action: The anticancer activity of phenolic compounds is an emerging area of research. Various methoxyphenyl derivatives have demonstrated cytotoxicity against cancer cell lines through diverse mechanisms.[14] These include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in proliferation and metastasis.[15] For example, some derivatives act as dual inhibitors, targeting multiple pathways simultaneously, which is a promising strategy to overcome drug resistance.[16] While data on this compound is lacking, its scaffold is a viable starting point for designing novel anticancer agents.
Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cancer cells (e.g., U-87 glioblastoma, MDA-MB-231 breast cancer) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells. Plot viability against concentration to determine the GI₅₀ or IC₅₀ value.
-
Challenges and Future Directions
The primary challenge in the development of this compound derivatives is the limited body of research on this specific scaffold. While analogies to thymol are useful, direct experimental validation is crucial. Key future directions include:
-
Comprehensive Screening: A systematic evaluation of the core molecule and a library of its derivatives against a wide panel of microbial strains and cancer cell lines is necessary.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are required to identify the chemical modifications that optimize potency and selectivity for each pharmacological target.
-
Pharmacokinetic Profiling: Issues such as low bioavailability and potential toxicity at high doses, which have been noted for related compounds, must be addressed through ADME/Tox studies and formulation strategies like nanoencapsulation.[8]
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold for drug discovery. Its structural relationship to well-characterized phenolic compounds provides a strong rationale for its investigation as a source of novel antioxidant, anti-inflammatory, and antimicrobial agents. The methodologies and comparative data presented in this guide offer a foundational framework for researchers to systematically explore its therapeutic potential and develop next-generation derivatives with enhanced pharmacological profiles.
References
- 1. This compound | 13523-62-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-ISOPROPYL-4-METHOXYBENZOALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]
- 12. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives [mdpi.com]
- 16. Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Toxicological Profile of 3-Isopropyl-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Data-Driven Approach to a Novel Compound
3-Isopropyl-4-methoxyphenol is a phenolic ether with potential applications in various fields, necessitating a thorough understanding of its toxicological profile. This guide provides a comprehensive analysis of the available toxicological data, leaning on a robust read-across approach from structurally similar compounds due to the limited direct studies on the target molecule. By examining the toxicokinetics and toxicodynamics of analogous methoxyphenols and isopropylphenols, we can construct a predictive toxicological profile for this compound, offering valuable insights for risk assessment and guiding future research.
Chemical and Physical Properties
A foundational understanding of a compound's physicochemical properties is paramount in predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | Phenol, 3-(1-methylethyl)-4-methoxy- | - |
| CAS Number | 13523-62-1 | [1] |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | |
| Appearance | Colorless to yellow liquid or semi-solid or solid | |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in water (predicted) | [2] |
| LogP (Octanol/Water Partition Coefficient) | Not available | - |
Synthesis of this compound
The synthesis of this compound can be achieved through various organic synthesis routes. One plausible method involves the isopropylation of 4-methoxyphenol. The following diagram illustrates a general synthetic pathway.
A similar synthesis has been described for the related compound 2-Isopropyl-4-methoxyphenol, which involved the alkylation of 4-methoxyphenol with isopropyl alcohol in the presence of an acid catalyst like sulfuric or phosphoric acid[3]. The synthesis of 3-isopropyl-4-methoxybenzaldehyde from 1-isopropyl-2-methoxybenzene also provides insights into the introduction of functional groups to such structures[4].
Metabolism and Toxicokinetics: A Predictive Overview
Phenolic compounds are typically metabolized through two main phases:
-
Phase I Metabolism: This phase involves the introduction or unmasking of functional groups, primarily through oxidation reactions mediated by the cytochrome P450 (CYP) enzyme system. For this compound, this could involve hydroxylation of the aromatic ring or the isopropyl group.
-
Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugation reactions for phenols include glucuronidation and sulfation of the hydroxyl group.
The following workflow outlines the predicted metabolic pathway.
Acute Toxicity
No specific acute toxicity data for this compound were identified. However, data from structurally similar compounds provide a basis for a read-across assessment.
Read-Across from Structurally Similar Compounds:
| Compound | Oral LD₅₀ (rat) | Dermal LD₅₀ | Inhalation LC₅₀ |
| 4-Methoxyphenol | Harmful if swallowed[2][5] | May be harmful if absorbed through the skin[2] | May be harmful if inhaled[2] |
| 4-Isopropyl-3-methylphenol | - | - | - |
| 3-Methoxyphenol | Harmful if swallowed | Toxic in contact with skin | Harmful if inhaled |
Based on this data, it is reasonable to predict that this compound is likely to be harmful if swallowed and may also pose a risk via dermal and inhalation routes.
Experimental Protocol: Acute Oral Toxicity (OECD 420)
The acute oral toxicity can be determined using the Fixed Dose Procedure as outlined in OECD Test Guideline 420.
-
Animal Model: Typically, young adult female rats are used.
-
Dosage: A sighting study is first conducted to determine the appropriate starting dose. The main study then uses a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Administration: The test substance is administered as a single oral dose via gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Endpoint: The test allows for the determination of the dose at which evident toxicity is observed and can be used for hazard classification.
Irritation and Sensitization
Skin and Eye Irritation
Data on related compounds suggest that this compound may be a skin and eye irritant. 4-Methoxyphenol is classified as causing serious eye irritation and may cause skin irritation[2][5]. 4-Isopropyl-3-methylphenol is described as causing burns and severe eye damage[6].
Experimental Protocol: Dermal and Eye Irritation (OECD 404 & 405)
-
Acute Dermal Irritation/Corrosion (OECD 404): A small amount of the test substance is applied to the shaved skin of a single animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
Acute Eye Irritation/Corrosion (OECD 405): A small amount of the test substance is instilled into the conjunctival sac of one eye of a single animal (typically a rabbit). The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific time points.
Skin Sensitization
4-Methoxyphenol is known to be a skin sensitizer[2][5]. Therefore, there is a potential for this compound to also have skin sensitizing properties.
Genotoxicity
No specific genotoxicity data for this compound have been found. The genotoxicity of 4-methoxyphenol has been evaluated with mixed results, but it is generally not considered to be a potent genotoxic agent.
Experimental Protocols for Genotoxicity Assessment
A standard battery of in vitro and in vivo genotoxicity tests is required to assess the mutagenic and clastogenic potential of a substance.
-
Bacterial Reverse Mutation Assay (Ames Test, OECD 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
In Vitro Mammalian Chromosome Aberration Test (OECD 473): This assay assesses the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487): This test detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.
Repeated Dose Toxicity
No sub-chronic or chronic toxicity studies for this compound were identified. For 4-methoxyphenol, repeated oral exposure in animals has been shown to cause effects on the liver and kidneys[7].
Experimental Protocol: Sub-chronic Oral Toxicity Study (OECD 408)
-
Animal Model: Typically rats are used.
-
Dosage: The test substance is administered daily in graduated doses to several groups of animals for a period of 90 days.
-
Administration: The substance is usually administered orally, often mixed in the diet or drinking water, or by gavage.
-
Observations: Animals are observed for clinical signs of toxicity, changes in body weight, food and water consumption, hematology, clinical biochemistry, and urinalysis. At the end of the study, a full necropsy and histopathological examination of organs and tissues are performed.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Carcinogenicity
There are no carcinogenicity studies available for this compound. A study on 4-methoxyphenol in F344 rats showed evidence of forestomach carcinogenicity at high doses[8][9]. This was considered to be a non-genotoxic mechanism related to cytotoxicity and cell proliferation[8][9].
Reproductive and Developmental Toxicity
No data on the reproductive and developmental toxicity of this compound are available. A read-across assessment from 4-isopropylphenol suggests that it is not expected to be a reproductive toxicant.
Mechanism of Toxicity: Potential Signaling Pathways
The toxicity of phenolic compounds is often linked to their ability to induce oxidative stress. The hydroxyl group on the phenol ring can participate in redox reactions, leading to the formation of reactive oxygen species (ROS).
Conclusion and Future Directions
The toxicological profile of this compound remains largely uncharacterized through direct experimental studies. This guide has provided a predictive assessment based on a read-across approach from structurally related compounds. The available data suggest that this compound is likely to be harmful if swallowed and may be a skin and eye irritant, with a potential for skin sensitization.
To establish a definitive toxicological profile, a comprehensive set of studies following OECD guidelines is required. This should include assessments of acute toxicity, irritation and sensitization, genotoxicity, repeated dose toxicity, and reproductive/developmental toxicity. Mechanistic studies to elucidate the specific pathways of toxicity, particularly in relation to oxidative stress, would also be highly valuable.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-ISOPROPYL-4-METHOXYBENZOALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nj.gov [nj.gov]
- 8. 3-Methyl-4-isopropylphenol (CAS 3228-02-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Introduction: Contextualizing 3-Isopropyl-4-methoxyphenol in Antioxidant Research
An Application Guide to In Vitro Antioxidant Profiling of 3-Isopropyl-4-methoxyphenol
This compound, a phenolic compound structurally related to potent synthetic antioxidants like Butylated Hydroxyanisole (BHA), presents a compelling candidate for investigation into its free-radical scavenging capabilities.[1][2][3] Phenolic antioxidants are of significant interest in the pharmaceutical, cosmetic, and food industries for their ability to prevent oxidative degradation by neutralizing reactive oxygen species (ROS).[3][4] Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases, making the discovery of novel antioxidants a critical research endeavor.[4][5]
Evaluating the antioxidant potential of a compound like this compound requires a multi-assay approach. No single method can fully capture the complex mechanisms of antioxidant action.[5][6] Therefore, this guide provides a comprehensive overview and detailed protocols for a panel of four widely accepted in vitro assays: DPPH, ABTS, FRAP, and ORAC. These assays are selected to provide a holistic profile of the compound's antioxidant capacity through different mechanisms. The DPPH, ABTS, and FRAP assays are based on single electron transfer (SET) mechanisms, while the ORAC assay operates via a hydrogen atom transfer (HAT) mechanism.[7] A thorough understanding of these methods is essential for researchers, scientists, and drug development professionals seeking to accurately characterize the antioxidant profile of new chemical entities.
Mechanism of Phenolic Antioxidants
Phenolic compounds like this compound primarily function as free-radical scavengers. The hydroxyl (-OH) group attached to the aromatic ring can donate a hydrogen atom to a highly reactive free radical, thereby neutralizing it and terminating the damaging oxidative chain reaction.[1][3] The resulting phenoxy radical is stabilized through electron delocalization across the aromatic ring, rendering it less reactive and preventing the propagation of new radical chains.[1][8][9]
Caption: General mechanism of a phenolic antioxidant via Hydrogen Atom Transfer (HAT).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of antioxidants.[10][11][12] It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical.[10][11]
Principle of the Assay
The DPPH radical is a stable free radical characterized by a deep violet color in solution, with a maximum absorbance around 517 nm.[8][10] When an antioxidant is added, it reduces the DPPH radical to its non-radical form, DPPH-H.[11] This reduction results in a color change from violet to a pale yellow, and the decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the compound.[8][10][12]
Caption: Experimental workflow for the DPPH antioxidant assay.
Reagents and Materials
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Positive Control: Trolox, Ascorbic Acid, or BHA
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
Step-by-Step Protocol
-
Preparation of DPPH Working Solution (0.1 mM):
-
Dissolve 2.0 mg of DPPH in 50 mL of methanol.
-
Senior Application Scientist's Note: This solution is light-sensitive and should be freshly prepared and kept in an amber bottle or wrapped in aluminum foil to prevent degradation.[11] The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[8]
-
-
Preparation of Sample and Standard Solutions:
-
Sample Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Sample Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.
-
Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of Trolox or another suitable standard in methanol.
-
Positive Control Working Solutions: Prepare a series of dilutions identical to the sample concentrations.
-
-
Assay Procedure:
-
Add 100 µL of each sample or standard working solution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH working solution to each well.
-
Control Well: Add 100 µL of methanol and 100 µL of the DPPH working solution.
-
Blank Well: Add 200 µL of methanol.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[11][13]
-
Senior Application Scientist's Note: The 30-minute incubation period allows the reaction to reach a steady state. However, reaction kinetics can vary between antioxidants, so a kinetic reading might be beneficial for a more detailed analysis.
-
-
Measurement:
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity (% RSA): % RSA = [ (A_control - A_sample) / A_control ] * 100
-
Where:
-
A_control = Absorbance of the control well
-
A_sample = Absorbance of the sample/standard well
-
-
-
Determine the IC50 Value:
-
Plot the % RSA against the concentration of the sample and the positive control.
-
The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant potency.[14]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, is a versatile method applicable to both hydrophilic and lipophilic antioxidants.[15][16]
Principle of the Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[16] ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate, to generate the ABTS•+, a stable radical with a characteristic blue-green color and maximum absorbance at 734 nm.[15][16] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[16]
Caption: Experimental workflow for the ABTS antioxidant assay.
Reagents and Materials
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or Methanol
-
Phosphate Buffered Saline (PBS) or deionized water
-
Positive Control: Trolox
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Step-by-Step Protocol
-
Preparation of ABTS•+ Radical Cation Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15][17] This allows for the complete generation of the radical cation.
-
Senior Application Scientist's Note: The long incubation is critical for the formation of the stable radical. The resulting ABTS•+ solution is stable for several days when stored in the dark at 4°C.
-
-
Preparation of ABTS•+ Working Solution:
-
Preparation of Sample and Standard Solutions:
-
Prepare stock and working solutions of this compound and Trolox (standard) as described in the DPPH protocol (Section 1.3.2).
-
-
Assay Procedure:
-
Add 20 µL of each sample or Trolox standard working solution to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Control Well: Contains 20 µL of methanol/ethanol and 180 µL of ABTS•+ working solution.
-
Blank Well: Contains 200 µL of methanol/ethanol.
-
Mix thoroughly and incubate at room temperature for 6-10 minutes.[1]
-
Data Analysis
-
Calculate the percentage of inhibition: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
Determine Trolox Equivalent Antioxidant Capacity (TEAC):
-
Generate a standard curve by plotting the % inhibition against the concentration of the Trolox standards.
-
Determine the linear regression equation (y = mx + c).
-
Use the % inhibition values of the this compound samples to calculate their equivalent concentration of Trolox from the standard curve.
-
Results are expressed as µM of Trolox Equivalents (TE) per mg or mM of the sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[19][20] It is a simple, rapid, and cost-effective method.[21]
Principle of the Assay
The assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants at a low pH.[13][20][22] The change in absorbance is measured at 593 nm. The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.[19]
Caption: Experimental workflow for the FRAP assay.
Reagents and Materials
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Standard: Ferrous sulfate (FeSO₄·7H₂O) or Trolox
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Incubator or water bath set to 37°C
Step-by-Step Protocol
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer (pH 3.6), TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[19]
-
Warm the reagent to 37°C before use.
-
Senior Application Scientist's Note: The acidic pH of 3.6 is crucial for iron reduction. The reagent should be prepared on the day of use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare stock and working solutions of this compound.
-
Prepare a series of ferrous sulfate or Trolox standard solutions (e.g., 100 to 2000 µM).
-
-
Assay Procedure:
-
Add 20 µL of sample, standard, or blank (solvent) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Mix and incubate at 37°C for 30 minutes.[19]
-
Senior Application Scientist's Note: Some protocols call for shorter incubation times (e.g., 4 minutes), but 30 minutes ensures the reaction goes to completion for slower-acting antioxidants.[19][22]
-
-
Measurement:
-
Measure the absorbance at 593 nm.[19]
-
Data Analysis
-
Generate a Standard Curve:
-
Plot the absorbance of the ferrous sulfate or Trolox standards against their concentration.
-
Determine the linear regression equation (y = mx + c).
-
-
Calculate the FRAP Value:
-
Use the absorbance values of the this compound samples to calculate their equivalent concentration from the standard curve.
-
Results are expressed as µM of Fe²⁺ equivalents or Trolox equivalents per mg or mM of the sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay is unique among the common methods as it is based on a hydrogen atom transfer (HAT) mechanism, which is considered more biologically relevant for chain-breaking antioxidants.[7] It measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[23]
Principle of the Assay
The assay uses a fluorescent probe (typically fluorescein) that loses its fluorescence upon oxidation by peroxyl radicals.[24] These radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[24] An antioxidant present in the sample protects the fluorescein from oxidative damage, thus preserving its fluorescence. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC). A larger AUC indicates a higher antioxidant capacity.
Caption: Experimental workflow for the ORAC assay.
Reagents and Materials
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Standard: Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate (for fluorescence measurements)
-
Fluorescence microplate reader with temperature control (Excitation: 485 nm, Emission: 520 nm)
Step-by-Step Protocol
-
Preparation of Reagents:
-
Fluorescein Working Solution: Prepare a stock solution and dilute it with 75 mM phosphate buffer just before use.[25][26]
-
AAPH Solution: Dissolve AAPH in 75 mM phosphate buffer to the desired concentration (e.g., 75 mM). This solution must be made fresh daily.[25][26]
-
Trolox Standard Solutions: Prepare a stock solution of Trolox and create a series of dilutions (e.g., 6.25 to 100 µM) in phosphate buffer.
-
Sample Solutions: Prepare dilutions of this compound in phosphate buffer.
-
-
Assay Procedure:
-
Add 25 µL of sample, Trolox standard, or buffer (for blank) to the wells of a black 96-well plate.[25]
-
Add 150 µL of the fluorescein working solution to all wells.
-
Mix and incubate the plate at 37°C for 30 minutes in the microplate reader.[25]
-
After incubation, quickly add 25 µL of the freshly prepared AAPH solution to each well to initiate the reaction.[25]
-
Senior Application Scientist's Note: Using a multichannel pipette for AAPH addition is critical to ensure the reaction starts simultaneously in all wells.
-
-
Measurement:
Data Analysis
-
Calculate the Area Under the Curve (AUC):
-
The AUC is calculated for each sample, standard, and blank using the software of the plate reader. The formula is: AUC = 1 + (f₁/f₀) + (f₂/f₀) + ... + (fₙ/f₀)
-
Where f₀ is the initial fluorescence reading and fᵢ is the fluorescence at time point i.
-
-
-
Calculate the Net AUC:
-
Net AUC = AUC_sample - AUC_blank
-
-
Determine ORAC Value:
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Use the linear regression equation to calculate the Trolox Equivalents (TE) for the this compound samples.
-
The final ORAC value is expressed as µmol TE per gram or liter of the sample.
-
Data Summary and Interpretation
To provide a comprehensive antioxidant profile, the results from all assays should be compiled and compared. A lower IC50 value in the DPPH and ABTS assays indicates stronger radical scavenging activity. Higher FRAP and ORAC values indicate greater reducing power and peroxyl radical quenching ability, respectively.
Table 1: Summary of Experimental Parameters
| Assay | Principle | Wavelength | Standard | Key Result |
| DPPH | Electron Transfer | 517 nm | Trolox / Ascorbic Acid | IC50 |
| ABTS | Electron Transfer | 734 nm | Trolox | TEAC / IC50 |
| FRAP | Electron Transfer | 593 nm | FeSO₄ / Trolox | FRAP Value (TE) |
| ORAC | Hydrogen Atom Transfer | Ex: 485 nm, Em: 520 nm | Trolox | ORAC Value (TE) |
Table 2: Example Comparative Antioxidant Activity Data
| Compound | DPPH IC50 (µg/mL) | ABTS TEAC (µM TE/mg) | FRAP Value (µM Fe²⁺/mg) | ORAC Value (µM TE/mg) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| BHA (Positive Control) | 5.2[3] | Literature Value | 12.34 (µmol Fe²⁺/g)[3] | Literature Value |
| Trolox (Standard) | Reference Value | N/A | Reference Value | N/A |
Note: The provided BHA values are from a single comparative study and serve as a reference point.[3] Experimental conditions can cause values to vary.
Trustworthiness and Limitations of In Vitro Assays
While these in vitro assays are invaluable for initial screening and mechanistic studies, it is crucial to acknowledge their limitations.[7][27]
-
Physiological Relevance: These assays are performed in chemical systems and do not fully replicate the complex biological environment within a living organism.[10] They do not account for crucial factors like bioavailability, metabolism, and cellular location of the antioxidant.[6][7]
-
Specificity: The radicals used (DPPH•, ABTS•+) are not biologically relevant. The ORAC assay's use of peroxyl radicals is an improvement, but still a simplification of the in vivo oxidative milieu.[27][28]
-
Interference: Sample color or turbidity can interfere with spectrophotometric measurements, requiring appropriate blank controls.
-
Correlation: A strong performance in an in vitro assay does not guarantee in vivo efficacy.[7][28] Results from these assays should be considered as an indicator of potential antioxidant activity that warrants further investigation in cell-based or in vivo models.[5][6]
By employing a panel of assays with different mechanisms and carefully considering their inherent limitations, researchers can build a robust and reliable preliminary profile of the antioxidant capacity of this compound, paving the way for more advanced biological studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and pitfalls in antioxidant research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 15. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. echemi.com [echemi.com]
- 19. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. zen-bio.com [zen-bio.com]
- 21. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cosmobiousa.com [cosmobiousa.com]
- 23. kamiyabiomedical.com [kamiyabiomedical.com]
- 24. activeconceptsllc.com [activeconceptsllc.com]
- 25. scribd.com [scribd.com]
- 26. agilent.com [agilent.com]
- 27. researchgate.net [researchgate.net]
- 28. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays [mdpi.com]
Application Note: A Validated Protocol for Determining Antioxidant Capacity using the DPPH Radical Scavenging Assay with 3-tert-Butyl-4-methoxyphenol
Introduction: The Imperative of Antioxidant Quantification
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases. Antioxidants are crucial defense molecules that neutralize these harmful radicals, mitigating cellular damage.[1] Consequently, the accurate measurement of the antioxidant capacity of novel compounds is a cornerstone of drug discovery, nutraceutical development, and food science.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a rapid, straightforward, and widely adopted method for evaluating the free-radical scavenging ability of potential antioxidants.[1][2][3] This application note provides a detailed, validated protocol for assessing antioxidant activity using 3-tert-Butyl-4-methoxyphenol, a principal isomer of the synthetic phenolic antioxidant Butylated Hydroxyanisole (BHA), as the test compound.[4][5] The protocol is designed to be a self-validating system, emphasizing the causality behind each step to ensure scientific rigor and reproducibility.
Principle and Mechanism of the DPPH Assay
The DPPH assay is predicated on a simple colorimetric reaction.[2] The DPPH molecule is a stable free radical due to the delocalization of its spare electron across the molecule, which imparts a deep violet color to its solutions, with a characteristic strong absorption maximum around 517 nm.[3][6]
When an antioxidant compound, such as a phenol (Ar-OH), is introduced, it donates a hydrogen atom to the DPPH radical. This neutralizes the radical, converting it to its reduced form, DPPH-H (diphenylpicrylhydrazine).[3][7] This reduction process leads to the disappearance of the violet color, resulting in a pale yellow solution. The decrease in absorbance at 517 nm is directly proportional to the number of radicals scavenged and, therefore, to the antioxidant activity of the test compound.[1][2]
The primary mechanism for phenolic antioxidants like 3-tert-Butyl-4-methoxyphenol is hydrogen atom transfer (HAT), where the hydroxyl group (-OH) on the aromatic ring is the hydrogen donor.[4][7]
Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.
Validated Experimental Protocol
This protocol is optimized for a 96-well microplate format, which is ideal for high-throughput screening. It can also be adapted for use with standard 1 mL or 3 mL cuvettes.[8]
Required Materials and Equipment
-
Reagents:
-
Equipment:
-
UV-Vis Microplate Reader or Spectrophotometer capable of reading at 517 nm
-
Calibrated analytical balance
-
Calibrated micropipettes and tips
-
96-well microplates or quartz cuvettes
-
Vortex mixer
-
Amber-colored volumetric flasks and bottles[8]
-
Preparation of Solutions
Causality Note: The accuracy of this assay is fundamentally dependent on the precise preparation of solutions. DPPH is light-sensitive and can degrade; therefore, fresh preparation and protection from light are critical for consistent results.[2][6]
-
DPPH Working Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol in an amber-colored volumetric flask. This creates a 0.1 mM (or 100 µM) solution.
-
Stir or vortex the solution until the DPPH is completely dissolved.[1]
-
Validation Step: Before use, measure the absorbance of this working solution at 517 nm against a methanol blank. The absorbance should be approximately 1.0 ± 0.2.[1][8] This ensures the radical concentration is consistent for each experiment.
-
Prepare this solution fresh daily and keep it covered in foil or in a dark bottle to prevent degradation.[6][8]
-
-
Test Compound Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of 3-tert-Butyl-4-methoxyphenol and dissolve it in 10 mL of methanol. This creates a high-concentration stock solution from which serial dilutions will be made.
-
-
Positive Control Stock Solution (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol using the same method as for the test compound. The positive control is essential to verify that the assay is performing as expected.
-
-
Serial Dilutions:
-
From the 1 mg/mL stock solutions of the test compound and positive control, prepare a series of dilutions in methanol. A typical concentration range for creating a dose-response curve might be 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL.
-
Assay Procedure (96-Well Plate Method)
-
Plate Setup: In triplicate, pipette 100 µL of each concentration of the test compound, positive control, and methanol (for the control) into the wells of a 96-well plate.
-
Blank Wells: Designate wells for the blank. These will contain 200 µL of methanol only, used to zero the plate reader.
-
Control Wells: The control wells (100 µL of methanol) will be used to measure the absorbance of the uninhibited DPPH radical (A_control).
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the blanks. The total volume in each reaction well will be 200 µL.[6][10]
-
Incubation: Mix the plate gently and incubate it in the dark at room temperature for 30 minutes.[6][8] This incubation period allows the reaction between the antioxidant and the DPPH radical to reach a stable endpoint.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6]
Caption: Experimental workflow for the DPPH radical scavenging assay.
Data Presentation and Analysis
The antioxidant activity is quantified by the percentage of DPPH radical inhibition and the half-maximal inhibitory concentration (IC50).
Calculation of Scavenging Activity
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:[1][11]
% Inhibition = [ (A_control - A_sample) / A_control ] × 100
Where:
-
A_control is the average absorbance of the control wells (DPPH solution + methanol).
-
A_sample is the average absorbance of the sample wells (DPPH solution + test compound or positive control).
Determination of the IC50 Value
The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies greater antioxidant potency.
-
Plot a graph with the percentage of inhibition on the Y-axis and the corresponding sample concentrations on the X-axis.
-
Perform a linear regression analysis on the data points that fall in the linear range of the curve.[12]
-
From the resulting linear equation (y = mx + c ), calculate the IC50 value by setting y = 50.[12][13]
IC50 = (50 - c) / m
Where:
-
y = 50 (% inhibition)
-
m = slope of the regression line
-
c = y-intercept of the regression line
Sample Data Table
The following table presents hypothetical data for 3-tert-Butyl-4-methoxyphenol and Ascorbic Acid for illustrative purposes.
| Compound | Concentration (µg/mL) | Avg. Absorbance (517 nm) | % Inhibition | IC50 (µg/mL) |
| Control (Methanol) | 0 | 1.025 | 0% | - |
| 3-tert-Butyl-4-methoxyphenol | 6.25 | 0.789 | 23.0% | 18.5 |
| 12.5 | 0.615 | 40.0% | ||
| 25 | 0.390 | 62.0% | ||
| 50 | 0.154 | 85.0% | ||
| Ascorbic Acid (Positive Control) | 3.125 | 0.666 | 35.0% | 5.2 |
| 6.25 | 0.400 | 61.0% | ||
| 12.5 | 0.185 | 82.0% | ||
| 25 | 0.051 | 95.0% |
Assay Limitations and Considerations
While the DPPH assay is robust and convenient, it is crucial to acknowledge its limitations for proper data interpretation:
-
Physiological Relevance: The DPPH radical is a synthetic radical not found in biological systems. Therefore, the results reflect chemical reactivity rather than a direct biological effect.[2]
-
Solvent Dependence: The assay is typically performed in organic solvents like methanol, which may not be suitable for all test compounds and does not mimic the aqueous environment of the body.[2][8]
-
Color Interference: Test compounds that absorb light near 517 nm can interfere with the assay. A sample blank (test compound + methanol) should be run to correct for any background absorbance.
For a comprehensive antioxidant profile, it is recommended to cross-validate findings with other assays that operate via different mechanisms, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or FRAP (Ferric Reducing Antioxidant Power) assays.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Butylated Hydroxyanisole | C11H16O2 | CID 8456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 10. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
Application Note: High-Throughput Determination of the Antioxidant Capacity of 3-Isopropyl-4-methoxyphenol Using the ABTS Radical Cation Decolorization Assay
Abstract
This document provides a comprehensive, step-by-step protocol for the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, a widely used method for measuring the total antioxidant capacity of various samples. The protocol is specifically tailored for evaluating the antioxidant potential of 3-Isopropyl-4-methoxyphenol, a phenolic compound of interest in pharmaceutical and material sciences. This guide details reagent preparation, generation of the ABTS radical cation (ABTS•+), reaction with the antioxidant sample, and subsequent data analysis. Included are instructions for creating a standard curve using a Trolox standard and calculating the Trolox Equivalent Antioxidant Capacity (TEAC), providing a robust framework for researchers, scientists, and professionals in drug development.
Introduction: The Imperative of Antioxidant Quantification
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Antioxidants mitigate oxidative damage by neutralizing these harmful free radicals.[1] Phenolic compounds, such as this compound, are of significant interest due to their structural capacity to act as radical scavengers.[2] The phenolic hydroxyl group can donate a hydrogen atom to a free radical, terminating the damaging chain reaction.[2]
Quantifying the antioxidant capacity of novel compounds is a critical step in the drug discovery and development pipeline. The ABTS assay is a versatile and robust method for determining the antioxidant activity of both hydrophilic and lipophilic compounds.[3][4] The assay relies on the ability of an antioxidant to scavenge the pre-formed ABTS•+ radical cation, a stable blue/green chromophore, making it a highly reliable and adaptable method for high-throughput screening.[3]
Principle of the ABTS Assay
The ABTS assay is a decolorization method that measures the capacity of a compound to reduce a radical cation.[4][5] The core of the assay involves two key stages:
-
Generation of the ABTS Radical Cation (ABTS•+): ABTS is oxidized by a strong oxidizing agent, typically potassium persulfate (K₂S₂O₈), to produce the stable, intensely colored blue-green ABTS•+ radical cation.[3][6] This radical is stable for an extended period when stored in the dark, allowing for consistent use across multiple experiments.[7]
-
Scavenging by an Antioxidant: When an antioxidant, such as this compound, is introduced, it donates an electron or a hydrogen atom to the ABTS•+.[8] This neutralizes the radical, causing a reduction in the solution's characteristic absorbance. The degree of decolorization is measured spectrophotometrically, typically at 734 nm, and is directly proportional to the concentration and potency of the antioxidant present in the sample.[3][9]
Caption: Principle of the ABTS radical cation decolorization assay.
Materials and Reagents
-
Chemicals:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)
-
This compound (Test Compound)
-
Ethanol (or appropriate solvent for dissolving the test compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
-
Equipment:
-
Spectrophotometer or 96-well microplate reader capable of reading at 734 nm
-
96-well clear, flat-bottom microplates
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Amber glass bottles or foil-wrapped containers
-
Detailed Experimental Protocol
This protocol is optimized for a 96-well microplate format, enabling efficient analysis of multiple samples and concentrations.
Part A: Preparation of ABTS•+ Radical Cation Stock Solution
The complete generation of the radical cation is time-dependent and foundational to the assay's success.
-
Prepare a 7 mM ABTS solution: Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[6] Mix thoroughly.
-
Prepare a 2.45 mM potassium persulfate solution: Dissolve 6.6 mg of K₂S₂O₈ in 10 mL of deionized water.[6] Ensure it is fully dissolved.
-
Generate the ABTS•+ radical: Mix the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution in a 1:1 volume ratio (e.g., 5 mL of each).
-
Incubate: Store the resulting mixture in an amber bottle or foil-wrapped container and allow it to stand in the dark at room temperature for 12-16 hours before use.[6][10]
-
Expert Insight: This overnight incubation is a critical step that ensures the complete oxidation of ABTS, leading to the formation of a stable radical cation population. An incomplete reaction will result in poor assay reproducibility. The solution will turn a dark blue-green color upon successful radical formation.
-
Part B: Preparation of ABTS•+ Working Solution
Standardization of the radical concentration is essential for comparing results across different experiments.
-
After the 12-16 hour incubation, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[10][11]
-
As an example, start by adding approximately 1 mL of the stock solution to 50-60 mL of the diluting solvent and measure the absorbance. Adjust the volume as necessary to reach the target absorbance.
-
Expert Insight: This working solution is stable for more than two days when stored in the dark at 4°C. However, it is best practice to check the absorbance before each use and adjust if necessary. This step normalizes the starting concentration of the radical, making the assay a self-validating system.
-
Part C: Preparation of Trolox Standard and Test Compound Solutions
-
Trolox Standard: Prepare a 1 mM stock solution of Trolox in ethanol. From this stock, create a series of dilutions ranging from 15.63 µM to 1000 µM.
-
This compound: Prepare a stock solution of known concentration (e.g., 10 mg/mL or 10 mM) in a suitable solvent like ethanol. Perform serial dilutions to create a range of concentrations to test. The optimal concentration range should be determined empirically but may span from 1 µg/mL to 500 µg/mL.
Part D: Assay Procedure (96-Well Plate Format)
Caption: Experimental workflow for the microplate-based ABTS assay.
-
Plate Setup: Add 20 µL of each Trolox standard dilution, this compound dilution, and solvent blank to separate wells of a 96-well plate. It is crucial to perform all measurements in triplicate.[10]
-
Reaction Initiation: Add 180 µL of the standardized ABTS•+ working solution to each well.
-
Incubation: Mix gently on a plate shaker for 1 minute and then incubate for 6 minutes at room temperature in the dark.[11]
-
Expert Insight: The incubation time can be optimized. While 6 minutes is common, some compounds react more slowly. Kinetic readings can be taken to determine the optimal endpoint.
-
-
Measurement: After the incubation period, measure the absorbance of each well at 734 nm using a microplate reader.
Data Analysis and Interpretation
Step 1: Calculate Percentage Inhibition
For each concentration of Trolox and this compound, calculate the percentage of ABTS•+ radical scavenging activity using the following formula:[12]
Inhibition (%) = [ (AControl - ASample) / AControl ] x 100
Where:
-
AControl is the absorbance of the blank (solvent + ABTS•+ working solution).
-
ASample is the absorbance of the standard or test compound.
Step 2: Construct the Trolox Standard Curve
Plot the percentage inhibition (%) versus the concentration (µM) of the Trolox standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value ≥ 0.99 is required for the curve to be considered valid.[11]
Step 3: Calculate Trolox Equivalent Antioxidant Capacity (TEAC)
The TEAC value represents the concentration of a Trolox solution that has the same antioxidant capacity as a 1 mM (or 1 mg/mL) solution of the substance under investigation.[13]
-
Using the linear regression equation from the Trolox standard curve, substitute the percentage inhibition value (y) for each this compound replicate to solve for x (the Trolox equivalent concentration in µM).
-
Express the final TEAC value as µM Trolox Equivalents per µM of the test compound or as µmol Trolox Equivalents per gram of the test compound.
Data Presentation
Quantitative results should be summarized in a clear, tabular format for easy comparison and interpretation.
| Sample ID | Concentration (µg/mL) | Abs @ 734 nm (Mean ± SD) | % Inhibition | TEAC (µmol TE/g) |
| Blank | 0 | 0.701 ± 0.005 | 0 | N/A |
| Trolox | 50 | 0.352 ± 0.008 | 49.8 | N/A |
| Trolox | 100 | 0.125 ± 0.006 | 82.2 | N/A |
| This compound | 50 | 0.415 ± 0.011 | 40.8 | Calculated Value |
| This compound | 100 | 0.221 ± 0.009 | 68.5 | Calculated Value |
Note: Data shown are for illustrative purposes only.
Conclusion
The ABTS radical cation decolorization assay provides a rapid, sensitive, and reliable method for determining the antioxidant capacity of this compound. The protocol described herein, with its emphasis on the standardization of the radical working solution and the use of a Trolox standard curve, establishes a self-validating system suitable for high-throughput screening in a drug development or research setting. This application note serves as a robust guide for scientists to accurately quantify and compare the antioxidant potential of novel phenolic compounds.
References
- 1. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABTS radical cation decolorization assay: Significance and symbolism [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry [protocol-online.org]
- 8. citeqbiologics.com [citeqbiologics.com]
- 9. mdpi.com [mdpi.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABTS radical scavenging capacity measurement [protocols.io]
- 13. bio-protocol.org [bio-protocol.org]
High-performance liquid chromatography (HPLC) method for 3-Isopropyl-4-methoxyphenol
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Isopropyl-4-methoxyphenol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Developed for researchers, scientists, and drug development professionals, this document provides not only a step-by-step protocol but also the underlying scientific rationale for key methodological choices. The method utilizes Reversed-Phase HPLC (RP-HPLC) with UV detection, a widely accessible and reliable technique for the analysis of phenolic compounds.[1][2] Adherence to the principles outlined in the International Council for Harmonisation (ICH) guidelines ensures the method's suitability for its intended purpose, demonstrating high levels of specificity, accuracy, precision, and linearity.[3][4]
Introduction and Scientific Principle
This compound (C₁₀H₁₄O₂) is an aromatic organic compound with applications in various industries, including as a precursor in the synthesis of pharmaceuticals and as a component in fragrance formulations.[5] Its chemical structure, featuring a hydroxyl group and a methoxy group on a benzene ring, imparts moderate polarity and makes it an excellent chromophore for UV-Vis spectroscopy.[6][7] Accurate quantification of this analyte is critical for quality control, stability studies, and formulation development.
The method described herein is based on the principle of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique is exceptionally well-suited for the separation of moderately polar to non-polar compounds.
Causality of Method Selection:
-
Stationary Phase: The analyte is separated on a non-polar stationary phase, typically a C18 (octadecylsilane) bonded silica column. The hydrophobic isopropyl and aromatic moieties of this compound interact with the non-polar C18 chains.
-
Mobile Phase: A polar mobile phase, consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous component, is used to elute the analyte from the column.[2][8] By adjusting the ratio of organic to aqueous solvent, the retention time of the analyte can be precisely controlled.
-
Detection: Phenolic compounds exhibit strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum.[1][9] A UV-Vis detector is therefore employed for sensitive and specific detection. Based on the known absorbance maxima of similar phenolic structures like 4-methoxyphenol (around 282 nm), a suitable wavelength can be selected for optimal signal-to-noise ratio.[10]
HPLC Method Development and Workflow
The development of a robust HPLC method is a systematic process. The goal is to achieve a symmetric peak for the analyte of interest, well-resolved from any potential impurities or matrix components, within a reasonable analysis time.
Caption: Overall experimental workflow for the HPLC analysis of this compound.
Detailed Application Protocol
This protocol provides a validated starting point for the analysis. Minor modifications may be necessary depending on the specific instrumentation and sample matrix.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (ACS grade)
-
This compound reference standard (purity >99%)
-
-
Labware: Calibrated volumetric flasks, pipettes, autosampler vials with septa, 0.45 µm syringe filters.
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity.
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic pH suppresses the ionization of the phenolic hydroxyl group, ensuring a single analyte form and preventing peak tailing, leading to improved peak symmetry. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent in RP-HPLC that provides good elution strength for moderately polar compounds. |
| Elution Mode | Isocratic: 60% A, 40% B | An isocratic method is simpler, more robust, and faster for quantifying a single analyte when there are no significant interfering peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Detection λ | 280 nm | Phenolic compounds exhibit significant UV absorbance around this wavelength. This provides high sensitivity for the analyte. |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the analyte and any minor impurities, followed by column re-equilibration. |
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly and degas before use.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase. These will be used to construct the calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound. Dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[11]
Analysis Procedure
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase (60:40 A:B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject one of the mid-range working standards (e.g., 25 µg/mL) six consecutive times. The system is deemed ready if the acceptance criteria (see Table 2) are met.
-
Calibration Curve: Inject the working standard solutions in increasing order of concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Processing: Record the chromatograms and integrate the peak area corresponding to this compound. Quantify the amount in the sample using the generated calibration curve.
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation is a mandatory process to demonstrate that an analytical procedure is suitable for its intended purpose.[4][12] The following parameters must be evaluated.
Caption: Logical relationship of validation parameters ensuring a method is 'Fit for Purpose'.
Table 2: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| System Suitability | Ensures the performance of the chromatographic system. | Tailing Factor ≤ 1.5; %RSD of peak area < 2.0% (n=6) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., matrix, impurities). | Peak for analyte is pure and resolved from other peaks. |
| Linearity | Proportionality of detector response to analyte concentration over a defined range. | Correlation coefficient (R²) ≥ 0.999 |
| Accuracy | Closeness of test results to the true value, determined by spike recovery. | Mean recovery between 98.0% and 102.0% |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval (%RSD of multiple preparations). | %RSD ≤ 2.0% |
| LOD (Limit of Detection) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of ~3:1 |
| LOQ (Limit of Quantitation) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1; acceptable precision |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%). | System suitability parameters remain within limits. |
Conclusion
The RP-HPLC method detailed in this application note is a reliable, robust, and accurate procedure for the quantitative determination of this compound. The use of a standard C18 column with a simple isocratic mobile phase and UV detection makes it readily transferable to most analytical laboratories. The comprehensive validation framework ensures that the data generated is scientifically sound and suitable for regulatory purposes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. 3-Isopropyl-4-methylphenol | C10H14O | CID 138204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(3-Methoxypropyl)phenol | C10H14O2 | CID 15818729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Isopropyl-4-methoxyphenol | 13522-86-6 [sigmaaldrich.com]
- 8. HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L. and Comparative Determination of Antioxidant Capacity | MDPI [mdpi.com]
- 9. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 10. 4-Methoxyphenol | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. actascientific.com [actascientific.com]
Application Notes and Protocols for Determining the Antimicrobial Activity of 3-Isopropyl-4-methoxyphenol
Introduction
3-Isopropyl-4-methoxyphenol is a phenolic compound with a structural resemblance to other known antimicrobial agents like thymol and carvacrol. Phenolic compounds represent a vast and diverse group of molecules that are widely investigated for their bioactive properties, including potent antimicrobial effects.[1][2] The global rise in antimicrobial resistance necessitates the exploration of new chemical entities for therapeutic use. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols to rigorously evaluate the antimicrobial potential of this compound.
The core mechanisms by which phenolic compounds exert their antimicrobial action are multifaceted. They primarily involve disruption of the bacterial cell membrane's structural integrity and function, leading to increased permeability and leakage of essential intracellular constituents like ions, nucleic acids, and proteins.[1][3] Other mechanisms include the inhibition of key bacterial enzymes, interference with nucleic acid synthesis, and disruption of energy metabolism.[4][5] Gram-positive bacteria, lacking an outer membrane, are often more susceptible to these actions than Gram-negative bacteria, whose outer membrane can act as a barrier.[1]
This guide provides a structured, multi-tiered approach to testing, beginning with initial screening assays to determine the spectrum of activity and potency, followed by more complex assays to understand the dynamics of the antimicrobial effect. The protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[6][7]
I. Experimental Workflow: A Strategic Overview
A systematic evaluation of a novel antimicrobial agent is crucial. The following workflow provides a logical progression from broad screening to detailed characterization of the antimicrobial activity of this compound.
Caption: Strategic workflow for evaluating the antimicrobial properties of this compound.
II. Pre-Experimental Preparation
Test Compound and Solvent Selection
Due to the hydrophobic nature typical of phenolic compounds, this compound is unlikely to be soluble in aqueous media.[8] A suitable organic solvent is required to prepare a stock solution.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.
-
Action: Perform a preliminary solubility test to determine the concentration at which the compound remains fully dissolved.
-
Critical Control: It is imperative to run a solvent toxicity control in all assays. The final concentration of the solvent in the test medium should not exceed a level that affects microbial growth (typically ≤1% v/v for DMSO).
Test Organisms and Biosafety
The choice of microorganisms should include representatives from both Gram-positive and Gram-negative bacteria, and potentially fungi, to establish the spectrum of activity.
| Microorganism | Strain (Example) | Gram Status | Biosafety Level (BSL) | Rationale |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | BSL-2 | Common human pathogen, representative of cocci.[9][10] |
| Escherichia coli | ATCC 25922 | Gram-negative | BSL-2 | Common cause of infections, representative of bacilli.[10][11] |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | BSL-2 | Opportunistic pathogen known for antibiotic resistance.[12] |
| Candida albicans | ATCC 10231 | Fungus (Yeast) | BSL-2 | Common human fungal pathogen.[12] |
Biosafety Precautions: All manipulations involving these microorganisms must be performed in a Biosafety Cabinet (BSC) following BSL-2 practices.[11][12] This includes the use of personal protective equipment (PPE) such as lab coats and gloves.[10]
III. Protocol 1: Disk Diffusion Assay (Qualitative Screening)
This method provides a rapid, qualitative assessment of antimicrobial activity. It is based on the diffusion of the test compound from a paper disk into an agar medium inoculated with the test microorganism.[8]
Principle
If this compound is active against the test organism, a clear zone of growth inhibition will appear around the disk after incubation. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.
Step-by-Step Protocol
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test organism from a fresh agar plate.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]
-
-
Plate Inoculation:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum suspension.
-
Rotate the swab against the inside of the tube to remove excess liquid.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
-
Disk Application:
-
Allow the plate to dry for 3-5 minutes.
-
Prepare sterile paper disks (6 mm diameter). Impregnate each disk with a defined volume (e.g., 10-20 µL) of the this compound stock solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Controls:
-
Positive Control: A disk with a standard antibiotic known to be effective against the test organism (e.g., gentamicin for E. coli, vancomycin for S. aureus).
-
Negative Control: A disk impregnated with the same volume of the pure solvent used to dissolve the test compound.
-
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Data Collection:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).
-
IV. Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a quantitative manner.[7][14]
Principle
The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[14] This assay is performed in a 96-well microtiter plate using serial dilutions of the test compound.
Step-by-Step Protocol
-
Plate Preparation:
-
Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of this compound at twice the highest desired final concentration.
-
Add 100 µL of this working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Wells 11 and 12 will serve as controls.
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland suspension of the test organism as described in section 3.2.1.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Inoculation:
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Control Setup:
-
Wells 1-10: Test compound + Inoculum.
-
Well 11 (Growth Control): CAMHB + Inoculum (no compound).
-
Well 12 (Sterility Control): CAMHB only (no inoculum).
-
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, examine the plate visually. The MIC is the lowest concentration of the compound in which there is no visible turbidity (i.e., the first clear well).[14]
-
Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial population.
-
Subculturing: After determining the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in no colony growth on the subculture plate, corresponding to a ≥3-log reduction in CFU/mL.
V. Protocol 3: Time-Kill Curve Assay
This dynamic assay provides insight into the rate of antimicrobial activity and helps differentiate between bactericidal and bacteriostatic effects.[15]
Principle
A bactericidal agent causes a rapid decline in viable bacterial counts, while a bacteriostatic agent primarily inhibits further growth. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[15]
Step-by-Step Protocol
-
Preparation:
-
Prepare several flasks containing CAMHB with this compound at various concentrations based on the previously determined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control flask with no compound.
-
-
Inoculation:
-
Prepare a standardized inoculum of the test organism as described previously.
-
Inoculate each flask to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
-
Incubation and Counting:
-
Data Analysis:
-
Plot the log₁₀ CFU/mL (Y-axis) against time (X-axis) for each concentration. This creates the time-kill curves.
-
Data Interpretation
| Result | Definition |
| Bactericidal | ≥ 3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[17] |
| Bacteriostatic | < 3-log₁₀ reduction in CFU/mL and inhibition of growth compared to the control.[15] |
| Indifference | The compound has little to no effect on bacterial growth. |
VI. Data Presentation and Summary
All quantitative data should be clearly summarized for easy comparison and interpretation.
Table 1: MIC and MBC Summary for this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | ||||
| E. coli ATCC 25922 | ||||
| P. aeruginosa ATCC 27853 | ||||
| C. albicans ATCC 10231 |
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[18]
VII. Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the antimicrobial activity of this compound. By following standardized methods, researchers can generate reliable and reproducible data crucial for the early stages of antimicrobial drug discovery and development. The multi-assay approach ensures a thorough characterization, from initial screening of the activity spectrum to a detailed understanding of the compound's bactericidal or bacteriostatic dynamics.
References
- 1. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phenolic Acid Disinfectant | Definition, Toxicity & Usage - Video | Study.com [study.com]
- 6. journals.asm.org [journals.asm.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. mdpi.com [mdpi.com]
- 9. Guide to Biosafety Levels (BSL) 1, 2, 3, & 4 | Lab Manager [labmanager.com]
- 10. CDC LC Quick Learn: Recognize the four Biosafety Levels [cdc.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. consteril.com [consteril.com]
- 13. researchgate.net [researchgate.net]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. emerypharma.com [emerypharma.com]
- 18. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
Application Notes & Protocols: 3-Isopropyl-4-methoxyphenol in Cosmetic Formulations
I. Introduction: Unveiling 3-Isopropyl-4-methoxyphenol
This compound, known in the cosmetic industry by its INCI name o-Cymen-5-ol and often referred to as Isopropyl Methylphenol (IPMP), is a synthetically derived, crystalline compound.[1][2] First synthesized in 1954, it is an isomer of thymol, a well-known constituent of the volatile oils from labiate plants.[2][3] Characterized as a colorless, odorless solid, IPMP exhibits high stability and a favorable safety profile, making it a versatile ingredient in a wide array of personal care products.[2][4] Its primary value lies in its potent, broad-spectrum antimicrobial and antioxidant properties, which allow it to function not just as a highly effective preservative but also as an active ingredient addressing specific skin and scalp concerns.[5][6][7]
This document serves as a comprehensive technical guide to the mechanisms, applications, and formulation strategies for this compound. It includes detailed protocols for evaluating its efficacy, providing a robust framework for its integration into innovative cosmetic and personal care formulations.
II. Core Mechanisms of Action
The efficacy of this compound in cosmetic science is rooted in three primary mechanistic pillars: broad-spectrum antimicrobial activity, potent antioxidant capacity, and notable anti-inflammatory effects. These functions work synergistically to protect both the product formulation and the skin.
-
Antimicrobial Action: IPMP is highly effective against a wide range of microorganisms, including various bacteria, yeasts, and molds.[6][7] This action is crucial for preserving the integrity of cosmetic products by preventing microbial contamination, thereby extending shelf life.[2][4] On the skin, this property helps to cleanse and inhibit the growth of harmful microorganisms that can lead to conditions like acne, body odor, and scalp infections.[2][8][9] Studies have shown its efficacy against Escherichia coli, Staphylococcus aureus, and Aspergillus niger, among others, positioning it as a superior alternative to traditional preservatives like triclosan.[6][10]
-
Antioxidant Capacity: IPMP functions as a powerful antioxidant, effectively suppressing oxidation and preventing the degradation of sensitive ingredients within a formulation.[5] This is particularly advantageous for products containing oils, fats, vitamins, and fragrances that are prone to oxidative degradation.[7] The molecule also absorbs ultraviolet radiation in the 250-300 nm wavelength range, providing an additional layer of protection against photodegradation.
-
Anti-inflammatory Properties: The ingredient has demonstrated anti-inflammatory benefits, helping to reduce the redness and swelling associated with acne lesions.[8] This soothing effect can also alleviate itching caused by various skin irritations, such as insect bites or allergic reactions, making it a valuable component in calming and restorative skin care products.[8]
III. Cosmetic Applications & Efficacy
The unique combination of properties makes this compound a highly versatile ingredient suitable for a broad range of cosmetic and personal care products.[5]
| Product Category | Primary Function(s) | Benefit to Formulation / Consumer | Typical Use Level (%) |
| Skin Care | Anti-Acne Agent, Preservative | Reduces acne lesions, prevents breakouts, and keeps skin clean.[8][9] | 0.05 - 0.1 |
| Deodorants | Neutralizes odor by combating harmful bacteria on the skin.[6][9] | 0.05 - 0.1 | |
| Creams, Lotions, Serums | Acts as a preservative and antioxidant, protecting product quality.[2][5] | 0.05 - 0.1 | |
| Hair Care | Anti-Dandruff Agent | Prevents scalp infections, reduces dandruff, and soothes itching.[9] | 0.05 - 0.1 |
| Shampoos, Conditioners | Preserves the formulation and ensures scalp cleanliness.[9] | 0.05 - 0.1 | |
| Oral Care | Antimicrobial Agent | Fights plaque, gingivitis, and aids in preventing periodontal diseases.[6][7] | 0.05 - 0.1 |
| Toiletries | Preservative, Cleansing Agent | Used in soaps and body washes for its antimicrobial properties.[1][3] | 0.05 - 0.1 |
Note: The maximum allowed concentration for o-Cymen-5-ol as a preservative in the European Union is 0.1%.[6][10] Always consult local regulations for specific application limits.
IV. Formulation Guidelines
Proper incorporation of this compound is critical to maximizing its efficacy and ensuring the stability of the final formulation.
-
Solubility: The ingredient is only slightly soluble in water.[10] Therefore, it is highly recommended to create a pre-mix by dissolving it in a suitable solvent before adding it to the main formulation.
-
Causality: This step ensures uniform dispersion throughout the product, preventing crystallization and ensuring consistent antimicrobial and antioxidant activity.
-
Recommended Solvents: Phenoxyethanol, Propanediol, and various glycols are effective solvents.[10]
-
-
Incorporation Process: The pre-mix can be added to the formulation either before or after the emulsification step.[10] It is stable under standard emulsification process conditions, including temperatures up to 80°C.[10]
-
pH Stability: The efficacy of this compound is optimal in acidic to neutral pH ranges. Formulations with a relatively high pH (e.g., above 9) should be avoided to maintain its stability and activity.[10]
-
Synergistic Effects: It is often used as a "preservative booster" in conjunction with other preservatives.[10][11] This approach can create a more robust and broad-spectrum preservation system, often allowing for a reduction in the overall concentration of preservatives used.
V. Experimental Protocols: Efficacy Validation
To substantiate claims and ensure the performance of formulations containing this compound, rigorous testing is essential. The following protocols provide a framework for in-vitro and clinical evaluation.
A. Protocol 1: In-Vitro Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a formulation required to inhibit the visible growth of relevant microorganisms.[12]
Methodology:
-
Microorganism Selection: Choose strains relevant to the product's application (e.g., Staphylococcus aureus for general skin hygiene, Cutibacterium acnes for anti-acne products, Aspergillus niger for fungal contamination).
-
Inoculum Preparation: Culture the selected microorganisms and prepare a standardized suspension in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.
-
Causality: Standardization ensures a consistent number of microbial cells are used in each test, making the results reproducible.
-
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the cosmetic formulation containing IPMP using an appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi). Include a positive control (broth + inoculum, no formulation) and a negative control (broth only).
-
Inoculation: Add a standardized volume of the prepared inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under conditions optimal for the growth of the target microorganism (e.g., 24-48 hours at 37°C for bacteria).
-
Result Interpretation: After incubation, visually assess the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the formulation at which no visible growth occurs.
B. Protocol 2: Clinical Efficacy of an Anti-Acne Formulation
This protocol outlines a human clinical trial to evaluate the efficacy of a topical anti-acne formulation containing this compound.[13][14]
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled study is the gold standard. This design minimizes bias, as neither the participants nor the investigators know who is receiving the active formulation versus the placebo control.
-
Subject Recruitment: Recruit a panel of volunteers with mild to moderate acne. Ensure all participants provide informed consent.
-
Baseline Assessment (Week 0): Before treatment begins, a dermatologist should conduct a thorough assessment of each participant.
-
Quantitative Measures: Count inflammatory (papules, pustules) and non-inflammatory (comedones) lesions.
-
Qualitative Measures: Use a standardized scale, such as the Investigator's Global Assessment (IGA), to rate overall acne severity.
-
Instrumental Measures: Use devices like a Sebumeter® to measure skin surface lipid levels.[15]
-
-
Product Application: Subjects are randomly assigned to either the active group (using the IPMP formulation) or the placebo group. They are instructed to apply the product under normal use conditions for a specified period (e.g., 8-12 weeks).
-
Follow-up Assessments: Repeat the baseline assessments at predetermined intervals (e.g., Week 4, Week 8, and Week 12) to track changes over time.
-
Data Analysis: Statistically analyze the data to compare the reduction in lesion counts and improvement in IGA scores between the active and placebo groups. A statistically significant difference in favor of the IPMP formulation validates its anti-acne efficacy.
VI. Safety Profile
This compound (o-Cymen-5-ol) is generally considered to be a safe ingredient for use in cosmetic products.[1] It has a low potential for causing skin irritation or sensitization.[1][11] The Cosmetic Ingredient Review (CIR) expert panel has concluded that it is safe for use in cosmetics at the recommended concentrations.[6] However, it is worth noting that some older animal studies from Japan indicated potential neurotoxicity, which has led to stricter usage regulations in that country.[6] As with all cosmetic ingredients, it is imperative to adhere to regulatory concentration limits and conduct appropriate safety testing on the final formulation.[16][17][18]
VII. Conclusion
This compound is a high-performance, multifunctional ingredient that offers significant advantages in cosmetic formulating. Its robust antimicrobial, antioxidant, and anti-inflammatory properties make it an excellent choice for product preservation and as an active ingredient in anti-acne, deodorant, and scalp care applications. By following the detailed formulation guidelines and employing rigorous efficacy testing protocols as outlined in this guide, researchers and formulators can effectively harness the benefits of this versatile compound to develop safe, stable, and efficacious personal care products.
References
- 1. specialchem.com [specialchem.com]
- 2. lesielle.com [lesielle.com]
- 3. scribd.com [scribd.com]
- 4. nbinno.com [nbinno.com]
- 5. nutriscienceusa.com [nutriscienceusa.com]
- 6. us.typology.com [us.typology.com]
- 7. nbinno.com [nbinno.com]
- 8. The function of removing acne and dandruff and relieving itch of IPMPï¼Isopropyl methylphenolï¼ [sprchemical.com]
- 9. sincereskincare.com [sincereskincare.com]
- 10. connectchemicals.com [connectchemicals.com]
- 11. ortho-cymen-5-ol [thegoodscentscompany.com]
- 12. In vitro techniques to assess the proficiency of skin care cosmetic formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qacslab.com [qacslab.com]
- 14. Clinical Testing of Cosmetics and Personal Care Products [intertek.com]
- 15. certifiedcosmetics.com [certifiedcosmetics.com]
- 16. contractlaboratory.com [contractlaboratory.com]
- 17. fda.gov [fda.gov]
- 18. Skin safety and health prevention: an overview of chemicals in cosmetic products - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Application Notes for 3-Isopropyl-4-methoxyphenol as a Putative Food Preservative
Disclaimer: These application notes are intended for research and investigational purposes only. The use of 3-Isopropyl-4-methoxyphenol as a food preservative is not yet established in peer-reviewed literature or approved by major regulatory bodies. The protocols described herein are based on established methodologies for analogous compounds and should be adapted and validated rigorously.
Introduction: The Quest for Novel Preservatives
The food industry is in a continuous search for novel preservatives to enhance the safety and shelf-life of products. Phenolic compounds, in particular, have garnered significant interest due to their dual-functionality as both antimicrobial and antioxidant agents. While compounds like eugenol and vanillin are well-studied methoxyphenols, the potential of their synthetic analogues remains a frontier for discovery[1][2].
This document provides a detailed investigational framework for evaluating This compound , a synthetic phenolic compound, for its potential application as a food preservative. Due to the limited publicly available data on this specific isomer, we will draw heavily on the established knowledge of its close structural isomer, 4-Isopropyl-3-methylphenol (also known as o-Cymen-5-ol or IPMP), and other related methoxyphenols. IPMP is recognized for its potent antimicrobial properties in cosmetic and personal care applications[3][4][5]. The protocols outlined below are designed to provide a robust starting point for researchers to systematically characterize the efficacy and potential of this compound.
The proposed mechanism for phenolic preservatives generally involves disruption of microbial cell membranes and interference with cellular redox homeostasis, leading to inhibition of growth and, at higher concentrations, cell death[3]. It is hypothesized that this compound may act via a similar mechanism.
Compound Profile: this compound and Its Analogue
A clear understanding of the subject compound and its relevant analogue is critical for contextualizing experimental results.
| Property | This compound | 4-Isopropyl-3-methylphenol (o-Cymen-5-ol) |
| Synonyms | - | IPMP, Biosol, p-Cymene-2-ol |
| CAS Number | 13523-62-1[6] | 3228-02-2[7] |
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O |
| Molecular Weight | 166.22 g/mol | 150.22 g/mol [7] |
| Appearance | To be determined | White crystalline powder[7] |
| Known Applications | Primarily as a chemical intermediate. | Antimicrobial in cosmetics, personal care products, and potential for food preservation[4][7][8]. |
Core Investigational Workflow
The evaluation of a novel food preservative requires a multi-faceted approach. The following workflow provides a logical progression from in-vitro characterization to application in a model food system.
Caption: Investigational workflow for this compound.
Detailed Experimental Protocols
The following protocols are foundational for assessing the preservative capabilities of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of relevant foodborne pathogens and spoilage microorganisms.
Rationale: The MIC is a critical parameter for understanding the potency of an antimicrobial agent. A low MIC value is desirable as it indicates that a smaller quantity of the substance is needed to be effective, which is important for cost, sensory impact, and regulatory considerations. We will employ the broth microdilution method, a standard and high-throughput technique.
Materials:
-
This compound
-
Sterile 96-well microplates
-
Relevant microbial strains (e.g., Escherichia coli, Staphylococcus aureus, Listeria monocytogenes, Aspergillus niger, Saccharomyces cerevisiae)
-
Appropriate broth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Spectrophotometer (microplate reader)
-
Sterile dimethyl sulfoxide (DMSO) for stock solution
-
Positive control (e.g., sodium benzoate, potassium sorbate)
-
Negative control (broth with DMSO, no compound)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Subsequent dilutions should be made in the appropriate sterile broth.
-
Microplate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient.
-
Columns 11 and 12 will serve as controls (positive and negative).
-
-
Inoculation: Prepare a microbial suspension standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this standardized inoculum to each well (except the sterility control wells).
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria, 25-28°C for 48-72 hours for fungi).
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine the lowest concentration of this compound that results in microbial death.
Rationale: While the MIC indicates growth inhibition (a static effect), the MBC/MFC determines the concentration required for a cidal (killing) effect. This is crucial for applications where complete elimination of contaminants is required.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Incubate the agar plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration from the MIC test that results in no colony formation on the agar plate, indicating a ≥99.9% reduction in the initial inoculum.
Protocol 3: DPPH Radical Scavenging Assay
Objective: To evaluate the antioxidant potential of this compound.
Rationale: Oxidative degradation is a major cause of food spoilage, leading to off-flavors, discoloration, and loss of nutritional value. A preservative with antioxidant properties offers a significant advantage. The DPPH assay is a rapid and widely used method to screen for radical scavenging activity. Phenolic compounds are known to act as antioxidants by donating a hydrogen atom to free radicals.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of this compound in methanol.
-
In a 96-well plate, add 50 µL of each compound concentration to wells in triplicate.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of DPPH solution without the sample.
-
Plot the scavenging percentage against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Caption: Antioxidant action of phenolic compounds on DPPH radical.
Protocol 4: Challenge Test in a Model Food System
Objective: To evaluate the efficacy of this compound in a complex food matrix.
Rationale: The efficacy of a preservative can be significantly affected by the food's composition (fat, protein, water activity), pH, and storage conditions. A challenge test in a model system, such as a high-moisture bakery product or a fruit juice, is a critical step to validate in-vitro results.
Procedure:
-
Select a Model System: Choose a food system relevant to the intended application (e.g., sterile fruit puree, pH 4.5).
-
Determine Concentration: Based on MIC/MBC results, select a range of concentrations to test (e.g., 2x MBC, 5x MBC, 10x MBC).
-
Preparation:
-
Divide the model food into sterile containers.
-
Add the selected concentrations of this compound to the respective containers and mix thoroughly.
-
Include a positive control (e.g., with sodium benzoate) and a negative control (no preservative).
-
-
Inoculation: Inoculate each sample (except for a sterility control) with a known level (e.g., 10⁴ CFU/g) of a target spoilage organism (e.g., Zygosaccharomyces bailii for an acidic product).
-
Storage and Sampling: Store the samples under typical conditions (e.g., 25°C). At specified time intervals (e.g., Day 0, 3, 7, 14, 21), take a sample from each container for microbiological analysis.
-
Analysis: Perform serial dilutions and plate counts to determine the microbial load (CFU/g) in each sample over time.
-
Evaluation: Plot the log CFU/g versus time. An effective preservative will show a significant reduction or static level of microbial growth compared to the negative control.
Conclusion and Future Directions
These protocols provide a comprehensive and scientifically rigorous framework for the initial investigation of this compound as a potential food preservative. The data generated from these experiments will elucidate its antimicrobial spectrum, potency, antioxidant capacity, and performance in a food matrix.
Positive results from this initial screening would warrant further investigation into its mechanism of action, sensory impact on food products, and a thorough toxicological assessment to establish a safety profile for consumption. Given the established use of its isomer, o-Cymen-5-ol, in applications requiring dermal contact, a favorable safety profile for food applications may be plausible but must be empirically demonstrated.
References
- 1. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes [mdpi.com]
- 2. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is 4-Isopropyl-3-methylphenol?_Chemicalbook [chemicalbook.com]
- 4. News - What is the use of 4-ISOPROPYL-3-METHYLPHENOL? [unilongmaterial.com]
- 5. specialchem.com [specialchem.com]
- 6. 13523-62-1|this compound|BLD Pharm [bldpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Page loading... [guidechem.com]
Application Notes & Protocols for the Synthesis of 3-Isopropyl-4-methoxyphenol Derivatives in Drug Discovery
Foreword: The Therapeutic Potential of the Guaiacol Scaffold
The 3-isopropyl-4-methoxyphenol core, a substituted guaiacol derivative, represents a privileged scaffold in medicinal chemistry. Its inherent structural motifs, shared with naturally occurring bioactive molecules like thymol and carvacrol, offer a foundation for the development of novel therapeutic agents.[1][2] The strategic placement of the isopropyl and methoxy groups on the phenolic ring modulates the molecule's lipophilicity, electronic properties, and hydrogen bonding capacity, making it an ideal starting point for generating diverse chemical libraries with a wide range of pharmacological activities. This guide provides detailed synthetic protocols for the derivatization of this compound, focusing on methodologies that are robust, versatile, and amenable to the generation of compound libraries for drug discovery screening. We will delve into the synthesis of ether, ester, and carbon-carbon bond-extended derivatives, and discuss their potential applications as antimicrobial, antioxidant, and anticancer agents.
Synthesis of Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable method for the formation of ethers from an alkoxide and an alkyl halide.[2][3] This reaction is particularly well-suited for the O-alkylation of phenols, proceeding via an SN2 mechanism. The phenolic proton of this compound is sufficiently acidic to be readily deprotonated by a moderately strong base, forming a phenoxide nucleophile that can then displace a halide from a variety of alkylating agents.
Causality of Experimental Choices:
-
Base Selection: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. K₂CO₃ is a milder base, suitable for reactions with more reactive alkyl halides and offering easier workup.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it solvates the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the SN2 reaction.
-
Alkylating Agent: Primary alkyl halides are preferred to minimize competing elimination reactions. Alkyl halides with various functional groups can be used to introduce chemical diversity.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis of this compound Derivatives.
Detailed Protocol: Synthesis of 4-Methoxy-3-isopropyl-1-(prop-2-yn-1-yloxy)benzene
-
Reaction Setup: To a stirred solution of this compound (1.0 g, 6.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere, add potassium carbonate (1.25 g, 9.0 mmol).
-
Addition of Alkylating Agent: To the resulting suspension, add propargyl bromide (80% solution in toluene, 0.8 mL, 7.2 mmol) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure ether derivative.
| Compound | Starting Material | Alkylating Agent | Yield (%) | Physical State |
| 4-Methoxy-3-isopropyl-1-(prop-2-yn-1-yloxy)benzene | This compound | Propargyl bromide | 85-95 | Pale yellow oil |
| 1-(Benzyloxy)-4-methoxy-3-isopropylbenzene | This compound | Benzyl bromide | 90-98 | White solid |
Synthesis of Aminomethyl Derivatives via Mannich Reaction
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, the electron-rich phenol), formaldehyde, and a primary or secondary amine.[4][5][6] This reaction introduces an aminomethyl group onto the aromatic ring, providing a versatile handle for further derivatization and for modulating the physicochemical properties of the parent molecule.
Causality of Experimental Choices:
-
Reactants: The choice of amine (primary or secondary) determines the nature of the resulting Mannich base. Formaldehyde is the most common aldehyde used due to its high reactivity.
-
Solvent: Protic solvents like ethanol or water are often used to facilitate the formation of the initial iminium ion.
-
Catalyst: The reaction is typically self-catalyzed by the amine, but can be accelerated with the addition of an acid or base.
Experimental Workflow: Mannich Reaction
Caption: General workflow for the Mannich reaction on this compound.
Detailed Protocol: Synthesis of 2-((Dimethylamino)methyl)-3-isopropyl-4-methoxyphenol
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.66 g, 10 mmol), dimethylamine (40% aqueous solution, 2.25 mL, 20 mmol), and formaldehyde (37% aqueous solution, 1.5 mL, 20 mmol) in ethanol (20 mL).
-
Reaction Conditions: Reflux the mixture for 6 hours. The reaction progress can be monitored by TLC.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product, which can be further purified by crystallization or column chromatography.[7]
| Derivative | Amine | Yield (%) | Physical State |
| 2-((Dimethylamino)methyl)-3-isopropyl-4-methoxyphenol | Dimethylamine | 70-85 | Crystalline solid |
| 2-((Diethylamino)methyl)-3-isopropyl-4-methoxyphenol | Diethylamine | 65-80 | Viscous oil |
Synthesis of Biaryl Derivatives via Suzuki Coupling
The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[8][9] To synthesize biaryl derivatives of this compound, the phenol can be converted to an aryl triflate, which then serves as the electrophilic partner in the coupling reaction.
Causality of Experimental Choices:
-
Activation of Phenol: The hydroxyl group of the phenol is a poor leaving group. Therefore, it must be converted to a better leaving group, such as a triflate (-OTf), by reaction with triflic anhydride.
-
Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine ligand (e.g., SPhos, XPhos) are essential for the catalytic cycle.
-
Base: A base, such as potassium phosphate (K₃PO₄), is required to activate the boronic acid for transmetalation.
Experimental Workflow: Suzuki Coupling
References
- 1. rsc.org [rsc.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mannich Reaction [organic-chemistry.org]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. Mannich Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Isopropyl-4-methoxyphenol Synthesis Yield
Welcome to the Technical Support Center for the synthesis of 3-isopropyl-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain high-purity this compound for your research and development endeavors.
I. Introduction to the Synthesis of this compound
This compound is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The primary and most common method for its synthesis is the Friedel-Crafts alkylation of 4-methoxyphenol with an isopropylating agent, such as isopropanol or propene. This electrophilic aromatic substitution reaction is typically catalyzed by a Brønsted or Lewis acid.
The core challenge in this synthesis lies in controlling the regioselectivity of the isopropylation. The hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring are both activating and ortho-, para-directing. This leads to the formation of a mixture of isomers, primarily the desired this compound and the undesired 2-isopropyl-4-methoxyphenol, along with potential side products from O-alkylation and polyalkylation. Maximizing the yield of the target 3-isomer requires a thorough understanding of the reaction mechanism and careful control of reaction parameters.
II. Reaction Mechanism and Key Considerations
The Friedel-Crafts alkylation of 4-methoxyphenol proceeds through the formation of an isopropyl carbocation (or a related electrophilic species) from the alkylating agent in the presence of an acid catalyst. This electrophile then attacks the electron-rich aromatic ring of 4-methoxyphenol.
Diagram: Simplified Reaction Mechanism
Technical Support Center: Troubleshooting Low Solubility of 3-Isopropyl-4-methoxyphenol
Welcome to the technical support center for 3-Isopropyl-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments.
Introduction: Understanding the Solubility Challenge
This compound, a phenolic compound, is of growing interest in pharmaceutical research.[1][2] However, its chemical structure, characterized by a hydrophobic isopropyl group and a largely nonpolar aromatic ring, contributes to its limited solubility in aqueous solutions. This can pose a significant hurdle in various experimental settings, from in vitro assays to formulation development. This guide will equip you with the knowledge and practical techniques to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Comparative Solubility Profile (4-Methoxyphenol)
| Solvent | Solubility | Reference |
| Water | 40 g/L (at 25°C) | [4] |
| Ethanol | Soluble | [4] |
| Acetone | Readily Soluble | [5] |
| Benzene | Soluble | [4] |
| Ethyl Acetate | Readily Soluble | [4][5] |
| Chloroform | Soluble | [3] |
Note: This table provides data for 4-methoxyphenol and should be used as a qualitative guide for this compound. The actual aqueous solubility of this compound is expected to be lower.
Q2: Why is my this compound not dissolving in my aqueous buffer?
The primary reason is the hydrophobic nature of the molecule, as explained above. The nonpolar isopropyl group and the benzene ring do not favorably interact with the polar water molecules in your buffer. This leads to the compound precipitating or remaining as a solid suspension.
Q3: Can I simply heat the solution to improve solubility?
Heating can temporarily increase the solubility of many compounds.[3] However, for phenolic compounds, prolonged exposure to high temperatures can lead to degradation. It is crucial to assess the thermal stability of this compound before employing heat. If you choose to heat the solution, do so gently and for the shortest duration possible.
Troubleshooting Guide: Step-by-Step Solutions
This section provides a systematic approach to addressing the low aqueous solubility of this compound.
Strategy 1: pH Adjustment
The solubility of phenolic compounds is often pH-dependent.[6] The hydroxyl group on the phenol ring is weakly acidic and can be deprotonated at higher pH values to form a more soluble phenolate salt.
Experimental Protocol: pH-Mediated Solubilization
-
Prepare a stock solution: Dissolve a known amount of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).
-
Prepare aqueous buffers: Prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).
-
Titration: Slowly add small aliquots of the concentrated stock solution to each buffer while stirring vigorously.
-
Observation: Visually inspect for the highest concentration at which the compound remains in solution without precipitation for each pH.
-
Verification: After determining the optimal pH, prepare a fresh solution directly at that pH to confirm solubility and stability.
Causality: By increasing the pH, you shift the equilibrium towards the formation of the more polar (and thus more water-soluble) phenolate ion.
Strategy 2: Co-Solvent Systems
Utilizing a co-solvent can significantly enhance the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.
Commonly Used Co-Solvents:
-
Ethanol
-
Propylene Glycol
-
Polyethylene Glycol (PEG), e.g., PEG 400
-
Glycerol
-
Dimethyl Sulfoxide (DMSO)
Experimental Protocol: Co-Solvent Screening
-
Prepare a range of co-solvent concentrations: For a chosen co-solvent, prepare several aqueous solutions with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Solubility Determination: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Quantification: Centrifuge the samples to pellet the undissolved solid. Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
Causality: The organic co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the nonpolar regions of the this compound molecule to be solvated.
Strategy 3: Hydrotropy
Hydrotropes are compounds that can enhance the solubility of poorly soluble solutes in water. They are typically small organic molecules that can form non-covalent assemblies with the solute.
Potential Hydrotropes for Phenolic Compounds:
Experimental Protocol: Hydrotrope Evaluation
-
Prepare hydrotrope solutions: Prepare aqueous solutions of the selected hydrotrope at various concentrations.
-
Solubility Measurement: Follow the same procedure as the co-solvent screening (steps 2-4) to determine the solubility of this compound in each hydrotrope solution.
Causality: Hydrotropes are thought to form transient, non-covalent complexes with the hydrophobic solute, effectively shielding it from the aqueous environment and increasing its apparent solubility.
Visualization of Troubleshooting Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
Technical Support Center: Refinement of Extraction Protocols for 3-Isopropyl-4-methoxyphenol from Plant Material
Welcome to the technical support center for the extraction of 3-isopropyl-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the refinement of extraction protocols for this valuable phenolic compound from plant sources.
Introduction to this compound Extraction
This compound, an isomer of thymol, is a phenolic monoterpene with significant interest due to its potential biological activities.[1][2] Its efficient extraction from plant material is a critical first step for research and development. However, the complex nature of plant matrices and the chemical properties of phenolic compounds can present numerous challenges.[3][4][5] This guide provides a structured approach to overcoming these hurdles, ensuring reproducible and high-yield extractions.
Frequently Asked Questions (FAQs)
Q1: What are the common plant sources for this compound?
While thymol and its isomer carvacrol are well-known components of plants in the Lamiaceae family, such as thyme and oregano, the specific distribution of this compound is less commonly documented in readily available literature.[6][7][8] Its biosynthesis is related to that of thymol and carvacrol, which involves the cyclization of geranyl diphosphate.[6][7][8] Therefore, plants rich in other phenolic monoterpenes are logical starting points for screening.
Q2: What are the key factors influencing the extraction efficiency of this compound?
The successful extraction of phenolic compounds is a multifactorial process.[9][10][11] Key parameters to consider and optimize for this compound include:
-
Solvent Selection: The polarity of the solvent is crucial.[9][12] this compound is soluble in organic solvents like ethanol, methanol, and acetone, but has limited solubility in water.[2][13]
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can lead to degradation of the target compound.[11]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the compound. However, prolonged extraction can increase the risk of degradation and extraction of undesirable compounds.[9][11]
-
Solid-to-Solvent Ratio: A higher ratio can enhance extraction but may lead to solvent waste. An optimal ratio is necessary for efficiency.[9][10]
-
Particle Size: Smaller particle sizes increase the surface area for extraction, leading to better yields.[10][11]
-
pH: The pH of the extraction medium can influence the protonation state of the phenolic hydroxyl group, affecting its solubility.[11]
Q3: Which extraction method is best for this compound?
There is no single "best" method, as the optimal choice depends on factors like sample size, desired purity, available equipment, and environmental considerations. Common techniques include:
-
Maceration: A simple and cost-effective method involving soaking the plant material in a solvent.[9]
-
Soxhlet Extraction: A continuous extraction method that can provide high yields but may expose the compound to prolonged heat.[14]
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[15][16][17][18]
-
Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2, often with a co-solvent, to extract compounds with high selectivity and purity.[19][20][21][22]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Low Yield of this compound
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inappropriate Solvent | The polarity of the solvent may not be optimal for this compound.[12] | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol) or solvent mixtures.[9][12] For SFE, consider adding a co-solvent like ethanol or methanol to the supercritical CO2.[3][22] |
| Insufficient Extraction Time | The solvent may not have had enough time to fully penetrate the plant matrix and dissolve the target compound.[9] | Increase the extraction time incrementally and monitor the yield to determine the optimal duration. |
| Suboptimal Temperature | The extraction temperature may be too low, limiting solubility, or too high, causing degradation.[11] | Optimize the temperature for your chosen method. For maceration and UAE, try a range from room temperature up to 50-60°C.[10][17] For SFE, temperatures between 40-60°C are common.[20] |
| Inadequate Solid-to-Solvent Ratio | Too little solvent can lead to saturation and incomplete extraction.[10] | Increase the solvent volume relative to the plant material. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio (w/v).[16] |
| Large Particle Size | Large particles have a smaller surface area-to-volume ratio, hindering solvent access to the target compound.[10] | Grind the plant material to a fine, uniform powder to increase the surface area for extraction. |
| Matrix Effects | The target compound may be bound to other components in the plant matrix, such as carbohydrates or proteins.[9] | Consider a pre-treatment step, such as enzymatic or mild acid hydrolysis, to release bound phenolics.[9] |
Problem 2: Presence of Impurities in the Extract
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Non-selective Solvent | The chosen solvent may be co-extracting other compounds with similar polarities. | Use a more selective solvent or a sequence of solvents with increasing polarity (fractional extraction). For SFE, adjusting the pressure and temperature can fine-tune selectivity.[19] |
| Degradation of Target Compound | High temperatures or prolonged exposure to light and air can cause this compound to degrade.[3] | Use lower extraction temperatures, minimize extraction time, and protect the extract from light and oxygen by working under an inert atmosphere (e.g., nitrogen) and using amber glassware. |
| Extraction of Pigments and Waxes | Chlorophylls, carotenoids, and waxes are common impurities in plant extracts. | A preliminary extraction with a non-polar solvent like hexane can remove many of these impurities before extracting the target compound with a more polar solvent. |
| Inadequate Post-Extraction Cleanup | The crude extract requires further purification to remove co-extracted compounds. | Employ chromatographic techniques such as column chromatography or solid-phase extraction (SPE) to purify the extract. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general framework for UAE. Optimization of parameters is crucial for each specific plant material.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 80% ethanol)
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 200 mL of the extraction solvent (1:20 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[16]
-
After sonication, filter the mixture or centrifuge to separate the solid residue from the liquid extract.
-
Collect the supernatant and concentrate it using a rotary evaporator under reduced pressure.
-
The resulting crude extract can be further purified and analyzed.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Instrumentation & Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a pure standard of this compound. A common wavelength for phenols is around 280 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.
-
Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.[23]
Visualizations
Workflow for Troubleshooting Low Extraction Yield
Caption: A stepwise workflow for systematically troubleshooting low extraction yields.
Decision Tree for Choosing an Extraction Method
References
- 1. researchgate.net [researchgate.net]
- 2. Do You Know 4-ISOPROPYL-3-METHYLPHENOL? - Chemical Supplier Unilong [unilongindustry.com]
- 3. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. db-thueringen.de [db-thueringen.de]
- 9. mdpi.com [mdpi.com]
- 10. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenol Extraction: A Deep Dive into the Factors Influencing Plant Compound Recovery [greenskybio.com]
- 12. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. env.go.jp [env.go.jp]
- 15. mdpi.com [mdpi.com]
- 16. bcc.bas.bg [bcc.bas.bg]
- 17. mdpi.com [mdpi.com]
- 18. A review of ultrasound-assisted extraction for plant bioactive compounds: Phenolics, flavonoids, thymols, saponins and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benthamopen.com [benthamopen.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Purification of Synthetic 3-Isopropyl-4-methoxyphenol
Welcome to the technical support center for the purification of 3-Isopropyl-4-methoxyphenol (CAS 13523-62-1). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound in high purity. Synthetic routes to substituted phenols can often yield complex mixtures containing regioisomers, unreacted starting materials, and oxidation byproducts. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these issues, grounded in established chemical principles and field-proven techniques.
Section 1: Understanding the Typical Impurity Profile
A successful purification strategy begins with understanding the potential contaminants in your crude material. The impurity profile is intrinsically linked to the synthetic route employed.
Q: What are the most common impurities I should expect in my crude this compound?
A: The impurities in your crude product typically fall into four main categories. Identifying which are present is the first step in selecting an appropriate purification method.
| Impurity Category | Common Examples | Origin / Cause |
| Regioisomers | 2-Isopropyl-4-methoxyphenol, 4-Isopropyl-2-methoxyphenol | Non-selective Friedel-Crafts alkylation or other electrophilic substitution reactions can lead to substitution at different positions on the aromatic ring. These are often the most challenging impurities to remove due to very similar polarities.[1] |
| Reaction Precursors | Guaiacol (2-methoxyphenol), m-Cresol, Isopropanol | Incomplete reaction conversion. For example, if synthesizing via isopropylation of guaiacol, unreacted starting material may persist. |
| Over-alkylation Products | Di-isopropylated methoxyphenols | The product itself can undergo a second isopropylation reaction if reaction conditions are not carefully controlled. |
| Oxidation Products | Isopropyl-methoxy-benzoquinones | Phenols are highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal ions, resulting in highly colored impurities.[1][2] |
| Residual Solvents | Toluene, Dichloromethane, Ethyl Acetate | Solvents used during the synthesis or initial workup that were not completely removed.[3] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common practical issues encountered during purification in a direct question-and-answer format.
Q1: My crude product is a dark brown or pinkish oil that refuses to crystallize. What is happening and what should my first purification step be?
A: This is a classic sign of significant oxidation.[1][2] Phenols readily oxidize to form quinone-type impurities, which are intensely colored and can inhibit crystallization. Before attempting crystallization or chromatography, it is highly advisable to perform a preliminary purification using an acid-base extraction to separate your acidic phenol from non-acidic impurities and colored oxidation products.
Protocol 1: Initial Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it three times with a 1 M aqueous sodium hydroxide (NaOH) solution. Your target phenol will deprotonate to form the water-soluble sodium phenolate salt and move into the aqueous layer. Many non-acidic impurities and colored polymers will remain in the organic layer.
-
Backwash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining trapped impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 1-2. Your purified phenol should precipitate out as a solid or oil.
-
Final Extraction: Extract the acidified aqueous solution three times with fresh ethyl acetate or diethyl ether. The purified phenol will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the pre-purified product, which should be significantly lighter in color and more likely to solidify.
Q2: I've successfully isolated my product, but it turns pink again during column chromatography or upon storage. How can I prevent this?
A: This indicates ongoing oxidation. Phenols require careful handling to maintain their purity.
Expert Insights & Causality: The phenolic hydroxyl group is easily oxidized, especially under slightly basic conditions or in the presence of trace metals which can catalyze the reaction with oxygen. Silica gel for chromatography can be slightly acidic, but its high surface area can still promote air oxidation.
Preventative Measures:
-
Work Under Inert Atmosphere: When possible, conduct purification steps like chromatography and solvent evaporation under a nitrogen or argon atmosphere to minimize contact with oxygen.[1]
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon for 5-10 minutes before use. This removes dissolved oxygen, a key reactant in the oxidation process.[1]
-
Antioxidant Wash: During the workup, consider a wash with a dilute solution of a mild reducing agent like sodium bisulfite (NaHSO₃) to reduce any newly formed quinones back to the phenol.[3]
-
Proper Storage: Store the final purified product under an inert atmosphere, in a sealed amber vial to protect from light, and at low temperatures (e.g., in a refrigerator or freezer).[3]
Q3: I am trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid comes out of solution at a temperature that is above its melting point, forming a liquid layer instead of a solid crystalline lattice.[4] This is common for compounds with relatively low melting points.
Troubleshooting this issue involves a logical decision-making process:
Caption: Decision tree for troubleshooting "oiling out" during recrystallization.
Q4: I have a persistent impurity with a very similar Rf value to my product on TLC. Standard chromatography isn't working. How can I achieve separation?
A: This is the classic signature of a regioisomeric impurity.[1] Separating isomers requires optimizing your chromatographic conditions to exploit subtle differences in their polarity and interaction with the stationary phase.
Strategies for Isomer Separation:
| Strategy | Rationale & Key Steps |
| Extensive Eluent Screening | Before committing to a large column, screen a wide variety of solvent systems using TLC. Test different solvent combinations (e.g., Hexane/Ethyl Acetate, Toluene/Acetone, Dichloromethane/Methanol) and vary their ratios to find a system that provides baseline separation, even if it's minimal.[1] |
| Add an Acidic Modifier | Phenols can interact strongly with the silica surface, causing peak tailing which ruins resolution. Adding a small amount (0.5-1%) of acetic acid to your eluent can suppress this interaction by protonating the silica surface silanol groups, leading to sharper peaks and better separation.[1] |
| Change the Stationary Phase | If silica gel fails, try a different stationary phase. Alumina (neutral or basic) offers different selectivity and may resolve the isomers. Testing on different TLC plates first can guide your choice for column chromatography.[1] |
| Employ Reverse-Phase HPLC | For the most challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard. A reverse-phase column (like a C18) separates compounds based on hydrophobicity. This provides a completely different separation mechanism than normal-phase silica and often resolves stubborn isomers.[1][5] |
Section 3: Optimized Purification Workflow
This diagram illustrates a logical workflow for proceeding from a crude synthetic product to a highly pure compound, incorporating the troubleshooting steps discussed above.
Caption: General workflow for the purification of this compound.
Protocol 2: High-Purity Recrystallization
This protocol assumes you have a pre-purified, solid material (e.g., after an acid-base extraction).
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble when hot but sparingly soluble at room temperature.[6] A Toluene/Hexane or Ethanol/Water system is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., Toluene) in small portions while heating the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents the desired product from crystallizing prematurely.
-
Induce Crystallization: If using a co-solvent, add the "anti-solvent" (e.g., Hexane) dropwise to the hot solution until it becomes faintly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate and make the solution clear again.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[4]
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the amount of product lost in the mother liquor.[1]
-
Isolate and Wash: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (or the anti-solvent) to remove any adhering impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all residual solvent.
References
Adjusting pH for optimal 3-Isopropyl-4-methoxyphenol activity in cell culture
A Guide to pH Adjustment for Optimal Cellular Activity
Welcome to the technical support guide for 3-Isopropyl-4-methoxyphenol. As Senior Application Scientists, we understand that achieving reproducible and meaningful results requires careful control over all experimental variables. For a phenolic compound like this compound, one of the most critical yet often overlooked parameters is the pH of your cell culture medium.
This guide provides in-depth FAQs, troubleshooting advice, and detailed protocols to help you navigate the complexities of pH adjustment, ensuring the stability, solubility, and optimal activity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely function?
This compound is an aromatic organic compound.[1][2] Its structure features a phenol core, which is an aromatic ring with a hydroxyl (-OH) group, substituted with isopropyl and methoxy groups.[1] Phenolic compounds as a class are widely studied for their biological activities, most notably as antioxidants.[1] Their ability to donate a hydrogen atom from the hydroxyl group allows them to neutralize reactive oxygen species (free radicals), which are implicated in cellular damage and various disease pathologies. Therefore, it is probable that the primary activity of this compound in cell culture is related to its antioxidant and cytoprotective properties.
Q2: Why is the pH of the cell culture medium so important for this compound's activity?
The pH of the medium is critical for two main reasons: its effect on the compound's chemical nature and its effect on the cells themselves.
-
Compound Ionization: The hydroxyl group on the phenol ring is weakly acidic.[3] The pH of the surrounding environment dictates the equilibrium between its protonated (ROH) and deprotonated (RO⁻, or phenolate) forms. This is fundamentally important because the two forms have different properties:
-
Protonated (ROH): More lipophilic (fat-soluble), allowing for easier passage across the cell membrane to act on intracellular targets.
-
Deprotonated (RO⁻): More hydrophilic (water-soluble) and a potent antioxidant, but may have difficulty entering the cell. The precise pH at which this compound is 50% ionized (its pKa) is not readily published, but for most phenols, this equilibrium is highly sensitive to the physiological pH range of 7.0-7.6.
-
-
Compound Stability: Many phenolic compounds are more stable in acidic to neutral conditions and can undergo oxidative degradation in alkaline (high pH) environments.[4] Maintaining the correct pH prevents the compound from breaking down before it can exert its biological effect.
Q3: How does the CO₂ concentration in my incubator relate to the medium's pH?
Most standard cell culture media (like DMEM and RPMI-1640) use a bicarbonate-carbon dioxide (HCO₃⁻/CO₂) buffering system. The dissolved sodium bicarbonate (NaHCO₃) in the medium exists in equilibrium with carbonic acid (H₂CO₃), which is formed from dissolved CO₂ from the incubator atmosphere. A 5% CO₂ level is typically calibrated to maintain a physiological pH of ~7.4.[5] If the CO₂ level is incorrect, or if flasks are left outside the incubator for extended periods, this equilibrium will shift, causing the pH to drift and affecting both your cells and the compound.
Troubleshooting Guide
Q4: I diluted this compound directly into my media and it precipitated. What happened?
This is a common solubility issue. This compound, like many organic compounds, has low solubility in aqueous solutions like cell culture media. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent, such as Dimethyl sulfoxide (DMSO).[6] This stock can then be serially diluted into your culture medium to achieve the final desired concentration.
Key Insight: When diluting the DMSO stock, the final concentration of DMSO in the medium should be kept to a minimum, typically ≤0.1%, as higher concentrations can be toxic to cells. Always include a "vehicle control" in your experiments (media with the same final concentration of DMSO but without the compound) to account for any solvent-induced effects.[6]
Q5: I'm observing unexpected cytotoxicity or inconsistent results. Could pH be the culprit?
Absolutely. Inconsistent pH is a primary source of experimental irreproducibility.
-
Drift to Alkaline pH (>7.6): If media is left in a low-CO₂ environment, CO₂ will outgas, causing the pH to rise. This can lead to degradation of the phenolic compound, potentially forming cytotoxic byproducts.[4]
-
Drift to Acidic pH (<7.0): Over-proliferation of cells or bacterial contamination can cause a rapid drop in pH due to the accumulation of lactic acid and other metabolic byproducts.[7] This acidic environment can stress cells and alter their response to the compound.
Solution: Always pre-equilibrate your complete media in the incubator before adding it to cells. For lengthy experiments performed outside of a CO₂ incubator (e.g., microscopy, cell sorting), consider using a medium supplemented with a synthetic buffer like HEPES, which provides additional buffering capacity independent of CO₂ levels.[8]
Q6: What is the definitive "optimal" pH for this compound activity?
While a precise, universally optimal pH for this specific compound is not established in the literature, the activity of many phenolic antioxidants is highest in the slightly acidic to neutral range (pH 6.5-7.4).[9][10] Studies on various phenolic extracts have shown that their antioxidant potential can be significantly influenced by pH, with activity often increasing as pH rises from acidic levels, peaking around neutrality, and then potentially decreasing.[10]
Expert Recommendation: The optimal pH is likely cell-type dependent and assay-specific. We strongly recommend you perform a pH optimization experiment (see Protocol 3) by testing a range of pH values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6) to determine the ideal condition for your specific experimental system.
Experimental Protocols & Data
Data Presentation
| Parameter | Value / Information | Source |
| Compound Name | This compound | [1][2] |
| CAS Number | 13523-62-1 | [2][11] |
| Molecular Formula | C₁₀H₁₄O₂ | [12] |
| Molecular Weight | 166.22 g/mol | [12] |
| Likely Activity | Antioxidant, Anti-inflammatory | [1][6] |
| Recommended Stock Solvent | Dimethyl sulfoxide (DMSO) | [6] |
| Typical Culture pH | 7.2 - 7.4 | [8] |
| pH Value | Phenol Red Indicator Color | Interpretation |
| < 6.8 | Yellow | Acidic (Metabolic stress, contamination) |
| 7.0 - 7.4 | Red / Bright Pink | Physiological (Optimal) |
| > 7.6 | Purple / Fuchsia | Alkaline (CO₂ loss, media degradation) |
| Data derived from PromoCell documentation.[7] |
Protocol 1: Preparation of a 100 mM Stock Solution
-
Preparation: Work in a sterile biosafety cabinet. Wear appropriate personal protective equipment (PPE).
-
Weighing: Carefully weigh out 16.62 mg of this compound powder.
-
Dissolution: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Mixing: Cap the tube securely and vortex at maximum speed until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[6]
-
Aliquoting & Storage: Dispense the 100 mM stock solution into sterile, single-use aliquots (e.g., 20 µL) in cryovials. Store protected from light at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.[6]
Protocol 2: Adjusting Cell Culture Media pH
This protocol should be performed before adding serum or other sensitive supplements, as extreme pH can cause precipitation.
-
Preparation: Start with powdered media or liquid media that does not contain bicarbonate. Place 90% of the final volume of high-purity water in a sterile beaker with a sterile stir bar.
-
Dissolution: If using powder, slowly add the powder while stirring. Allow it to dissolve completely.
-
Bicarbonate Addition: Add sodium bicarbonate as required by the manufacturer's formulation.[13]
-
pH Measurement: Calibrate a pH meter according to the manufacturer's instructions.[14] Place the sterile electrode into the media.
-
pH Adjustment:
-
Target pH: Adjust the pH to be 0.1 to 0.2 units below your final target pH. The pH will typically rise slightly after filtration due to CO₂ loss.[8][13]
-
Final Volume & Sterilization: Add water to reach the final volume. Immediately filter-sterilize the medium through a 0.22 µm filter unit using positive pressure.[13]
-
Verification: Aseptically take a small aliquot of the final, sterile medium and verify its pH. Store the medium at 4°C.
Protocol 3: Experimental Design for pH Optimization
-
Prepare Media: Using Protocol 2, prepare batches of your complete cell culture medium at a range of pH values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6).
-
Plate Cells: Seed your cells in multi-well plates (e.g., 96-well or 24-well) at a consistent density and allow them to adhere overnight in standard medium (pH 7.4).
-
Prepare Treatments: For each pH-adjusted medium, create a set of treatment solutions:
-
Vehicle Control: Medium + DMSO (e.g., 0.1% final concentration).
-
Compound Treatment: Medium + this compound at your desired final concentration (ensure the DMSO concentration matches the vehicle control).
-
-
Administer Treatment: Remove the overnight medium from the cells and replace it with the various pH-adjusted treatment solutions.
-
Incubation: Incubate the plates for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform your endpoint assay (e.g., cell viability assay like MTT, an oxidative stress assay, or a specific biomarker analysis) to measure the compound's effect at each pH.
-
Analysis: Plot the compound's activity versus the medium pH to identify the optimal condition for your system.
Visualizations
Caption: Experimental workflow for preparing and using this compound with pH-adjusted media.
Caption: Conceptual diagram of pH-dependent equilibrium for a generic phenolic compound in culture.
References
- 1. This compound | 13523-62-1 | Benchchem [benchchem.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. promocell.com [promocell.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of pH on the phenolic content and antioxidant properties of three different mustard extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13523-62-1|this compound|BLD Pharm [bldpharm.com]
- 12. 2-Isopropyl-4-methoxyphenol | 13522-86-6 [sigmaaldrich.com]
- 13. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. plantcelltechnology.com [plantcelltechnology.com]
Preventing degradation of 3-Isopropyl-4-methoxyphenol during storage
Welcome to the technical support guide for 3-Isopropyl-4-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing its degradation during storage. Here, you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your experimental materials.
Introduction
This compound, a substituted phenolic compound, is susceptible to degradation, which can compromise experimental outcomes and the quality of pharmaceutical preparations. Phenolic compounds, in general, are prone to oxidation, and their stability is influenced by factors such as light, heat, oxygen, and the presence of metal ions. Understan[1][2][3]ding the mechanisms of degradation is crucial for implementing effective storage strategies. The primary degradation pathway for many phenols involves the formation of phenoxyl radicals, which can then lead to the formation of colored quinone-type compounds or polymerization products.
This guide provides a comprehensive overview of the best practices for storing and handling this compound to minimize degradation and ensure its optimal performance in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The degradation of this compound is primarily initiated by exposure to:
-
Oxygen (Air): The presence of oxygen is a key factor in the oxidation of phenols. The pheno[4]lic hydroxyl group is susceptible to oxidation, leading to the formation of phenoxyl radicals and subsequent degradation products.
-
Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate oxidative reactions. It is cru[4][5]cial to store the compound in light-resistant containers.
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation. Storing the compound in a cool environment is essential.
-
Presence of Metal Ions: Certain metal ions can act as catalysts in oxidation reactions, accelerating the degradation of phenolic compounds.
-
High pH (Alkaline Conditions): In alkaline solutions, the phenoxide ion is more readily oxidized than the undissociated phenol.
Q2: What are the visible signs of this compound degradation?
A2: The most common visual indicator of degradation is a change in color. Pure this compound is typically a white to off-white crystalline solid. Upon degradation, it may develop a yellow, pink, or brownish hue due to the formation of oxidized species like quinones. The appearance of any discoloration should be considered a sign of potential degradation.
Q3: How should I properly store this compound to ensure its long-term stability?
A3: To maintain the integrity of this compound, adhere to the following storage recommendations:
-
Container: Store in a tightly sealed, amber glass bottle to protect from light and air.
-
Atm[5]osphere: For maximum stability, consider flushing the container with an inert gas like nitrogen or argon before sealing to displace oxygen.
-
Temperature: Store in a cool, dry, and well-ventilated place. Refrigera[5][6]tion (2-8 °C) is often recommended. Avoid repeated freeze-thaw cycles.
-
Purity: Ensure the compound is stored in a pure form, as impurities can sometimes catalyze degradation.
Q4: Can I use an antioxidant to prevent the degradation of this compound in solution?
A4: Yes, adding antioxidants can be an effective strategy to inhibit the oxidation of this compound, especially when it is in a solution that may be exposed to air. Phenolic compounds themselves have antioxidant properties, but in certain formulations, the addition of other antioxidants can provide enhanced stability. Common an[1][7][8]tioxidants used for this purpose include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant will depend on the specific application and solvent system.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments involving this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of Solid Compound | Exposure to air and/or light during storage or handling. | 1. Review storage conditions. Ensure the container is tightly sealed and protected from light. 2. [5]Minimize exposure to ambient air during weighing and transfer by working quickly or in an inert atmosphere (e.g., glove box). 3. If discoloration is significant, consider purifying the material (e.g., by recrystallization) before use, or obtaining a new batch. |
| Instability of Solutions (Color Change, Precipitation) | 1. Oxidation due to dissolved oxygen. 2. Photodegradation from ambient light. 3. Reaction with solvent or impurities. 4. pH of the solution is too high (alkaline). | 1. De-gas the solvent prior to preparing the solution by sparging with nitrogen or argon. 2. Prepare solutions fresh before use whenever possible. 3. Store solutions in amber vials or wrap clear vials in aluminum foil. 4. [5]Consider adding a suitable antioxidant to the solution. 5. Buffer the solution to a neutral or slightly acidic pH if compatible with your experimental design. |
| Inconsistent Experimental Results | Degradation of the stock material or working solutions. | 1. Perform a quality control check on your this compound stock. 2. Prepare fresh working solutions from a reliable stock for each experiment. 3. Document the age and storage conditions of your reagents. |
| Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC, GC) | Formation of degradation products. | 1. Analyze a freshly prepared sample from a new or properly stored batch to use as a reference. 2. If degradation is suspected, techniques like HPLC-MS or GC-MS can be used to identify the degradation products. Common de[9][10][11]gradation products of phenols include quinones and dimers. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Under Different Storage Conditions
Objective: To evaluate the impact of light and air exposure on the stability of solid this compound over time.
Methodology:
-
Sample Preparation:
-
Aliquot equal amounts of high-purity this compound into four separate amber glass vials.
-
Vial 1 (Control): Flush with nitrogen, seal tightly, and wrap in aluminum foil. Store at 2-8 °C.
-
Vial 2 (Light Exposure): Seal tightly and place in a well-lit area at room temperature.
-
Vial 3 (Air Exposure): Seal with a cap that allows for air exchange (e.g., perforated parafilm) and store in the dark at room temperature.
-
Vial 4 (Light and Air Exposure): Seal with a cap that allows for air exchange and place in a well-lit area at room temperature.
-
-
Time Points: Analyze the samples at T=0, 1 week, 2 weeks, and 4 weeks.
-
Analysis:
-
Visual Inspection: Record any changes in color or appearance.
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) with UV detection to determine the purity of the compound in each vial at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks will indicate degradation.
-
Visualization of Degradation and Prevention
Degradation Pathway of Phenolic Compounds
The following diagram illustrates a simplified, general degradation pathway for phenolic compounds, which is relevant to this compound. The primary mechanism involves oxidation to a phenoxyl radical, which can then lead to the formation of quinones or polymerize.
Caption: Simplified oxidative degradation pathway.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for degradation issues.
References
- 1. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 8. Turmeric vs. Ginger: Which Has More Antioxidant Effects [verywellhealth.com]
- 9. Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-line mass spectrometry analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. epa.gov [epa.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 3-Isopropyl-4-methoxyphenol and Thymol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Phenolic Antioxidants
Phenolic compounds are a cornerstone of antioxidant research, playing a crucial role in mitigating oxidative stress, a key factor in numerous pathological conditions. Their ability to scavenge free radicals and chelate pro-oxidant metals makes them vital components in the development of novel therapeutics and preservatives.[1][2] This guide focuses on two structurally related phenols: thymol (2-isopropyl-5-methylphenol), a well-documented natural antioxidant, and its lesser-studied isomer, 3-Isopropyl-4-methoxyphenol. By examining the known activities of thymol and applying principles of chemical structure and reactivity, we can infer the potential antioxidant profile of this compound.
Chemical Structures and Their Implications for Antioxidant Activity
The antioxidant potential of phenolic compounds is intrinsically linked to their molecular structure, particularly the arrangement of substituents on the aromatic ring.
Figure 1: Chemical structures of Thymol and this compound.
Thymol , a monoterpene phenol, possesses a hydroxyl group (-OH) directly attached to the benzene ring, which is essential for its antioxidant activity.[3] The isopropyl and methyl groups are electron-donating substituents that can influence the stability of the resulting phenoxyl radical, a key intermediate in the radical scavenging process.
This compound shares the phenolic hydroxyl group and the isopropyl substituent with thymol. However, the positions of these groups and the presence of a methoxy (-OCH3) group instead of a methyl group at a different position create a distinct electronic and steric environment. The methoxy group is also an electron-donating group and its position relative to the hydroxyl group can significantly impact the antioxidant capacity.
Unraveling the Antioxidant Mechanism of Phenolic Compounds
The primary mechanism by which phenolic antioxidants like thymol exert their effect is through hydrogen atom transfer (HAT). The phenolic hydroxyl group donates its hydrogen atom to a free radical, neutralizing it and thereby terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring.
Caption: Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.
Experimental Evaluation of Antioxidant Activity: A Focus on Thymol
The antioxidant capacity of thymol has been extensively evaluated using various in vitro assays. These assays provide quantitative data on a compound's ability to scavenge different types of free radicals.
| Antioxidant Assay | Principle | Typical Findings for Thymol |
| DPPH Radical Scavenging Activity | Measures the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow.[4] | Thymol exhibits significant, concentration-dependent DPPH radical scavenging activity.[5] |
| ABTS Radical Cation Decolorization Assay | Assesses the capacity of an antioxidant to scavenge the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. | Thymol effectively scavenges the ABTS radical cation. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. | Thymol demonstrates considerable ferric reducing power. |
Structure-Activity Relationship: Predicting the Antioxidant Potential of this compound
The antioxidant activity of phenolic compounds is governed by several structural features:
-
The Phenolic Hydroxyl Group: This is the primary site of radical scavenging activity.
-
Electron-Donating Substituents: Groups like alkyl (e.g., isopropyl, methyl) and methoxy (-OCH3) donate electron density to the aromatic ring, which can stabilize the phenoxyl radical formed after hydrogen donation, thereby enhancing antioxidant activity.
-
Steric Hindrance: The size and position of substituents can influence the accessibility of the hydroxyl group to free radicals.
Comparison of Substituent Effects:
-
Thymol: The electron-donating isopropyl and methyl groups contribute to the stabilization of the phenoxyl radical.
-
This compound: The isopropyl and methoxy groups are both electron-donating. The methoxy group, being a stronger electron-donating group than a methyl group, is expected to enhance the stability of the phenoxyl radical. The position of the methoxy group para to the hydroxyl group is particularly favorable for resonance stabilization of the radical.
Based on these principles, it is plausible to hypothesize that This compound could exhibit comparable or potentially superior antioxidant activity to thymol . The enhanced electron-donating capacity of the methoxy group at the para position may lead to a more stabilized phenoxyl radical, facilitating the hydrogen atom donation process. However, without direct experimental data, this remains a well-founded hypothesis requiring empirical validation.
Experimental Protocols for Antioxidant Activity Assessment
For researchers aiming to conduct a direct comparative study, the following standardized protocols are recommended.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical.[4]
Caption: Experimental workflow for the DPPH antioxidant assay.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.
Caption: Experimental workflow for the ABTS antioxidant assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of a ferric-tripyridyltriazine complex.
Caption: Experimental workflow for the FRAP antioxidant assay.
Conclusion and Future Directions
Thymol is a well-established natural antioxidant with a significant body of research supporting its efficacy. Its structural isomer, this compound, while less studied, holds considerable promise as an antioxidant based on structure-activity relationship principles. The presence of a methoxy group at the para position to the hydroxyl group suggests that it may exhibit potent radical scavenging activity, possibly exceeding that of thymol.
To definitively establish the comparative antioxidant efficacy, direct experimental evaluation of this compound using standardized assays such as DPPH, ABTS, and FRAP is imperative. Such studies would provide valuable data for the drug development and food science communities, potentially identifying a novel and potent antioxidant for various applications.
References
A Senior Application Scientist's Guide to Validating an HPLC Method for 3-Isopropyl-4-methoxyphenol Quantification
In the landscape of pharmaceutical quality control and drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide provides an in-depth, scientifically grounded walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the quantification of 3-Isopropyl-4-methoxyphenol, a key phenolic compound.
This document moves beyond a simple checklist of procedures. It delves into the causality behind experimental choices, grounding each step in the authoritative standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guidelines on the Validation of Analytical Procedures.[1][2][3][4][5] Our objective is to equip researchers, scientists, and drug development professionals with a robust framework that ensures data integrity, regulatory compliance, and confidence in analytical outcomes.
The Analytical Challenge: Why HPLC?
This compound, a substituted phenol, possesses chromophores that make it an ideal candidate for UV detection. HPLC is the technique of choice due to its high resolution, sensitivity, and precision in separating the analyte from potential process impurities or degradation products.[6] While other methods like Gas Chromatography (GC) could be employed, HPLC is often preferred for phenolic compounds to avoid the need for derivatization, which can introduce variability. Spectrophotometric methods, though simpler, lack the specificity to distinguish the analyte from structurally similar compounds.[7][8]
Method Development: The Logic Behind the Parameters
A robust analytical method begins with a well-considered development process. The choices made here are foundational to a successful validation.
-
Column Selection: A reversed-phase C18 column (e.g., 250mm x 4.6mm, 5µm) is the workhorse for separating moderately polar compounds like phenols. The nonpolar stationary phase provides excellent retention and resolution.
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and acidified water (e.g., with 0.1% formic or phosphoric acid) is typical. The acid protonates the phenolic hydroxyl group, suppressing its ionization and resulting in sharper, more symmetrical peaks.
-
Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of this compound to ensure maximum sensitivity. This is determined by running a UV scan of a standard solution. For many phenolic compounds, wavelengths between 270 nm and 280 nm are effective.[9]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are common starting points, balanced to achieve good separation within a reasonable runtime without generating excessive backpressure.
Method Validation: An ICH Q2(R1) Guided Approach
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following parameters are critical.
System Suitability Testing (SST)
Before any validation run or sample analysis, SST is performed to verify that the chromatographic system is adequate for the intended analysis.[10] It's the pre-flight check that ensures the equipment, electronics, and analytical operations constitute an integral system that is performing correctly.[10][11]
Key SST Parameters:
-
Tailing Factor (Symmetry Factor): Should ideally be ≤ 2 to ensure symmetrical peaks.[12]
-
Theoretical Plates (N): A measure of column efficiency; a higher number indicates better efficiency.
-
Repeatability (%RSD): The precision of multiple injections of a standard solution, typically with a relative standard deviation (RSD) of ≤ 2.0%.[12]
Detailed Experimental Protocol: System Suitability Testing
-
Prepare the System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare Standard Solution: Prepare a standard solution of this compound at a concentration that reflects the expected sample concentration.
-
Perform Replicate Injections: Inject the standard solution five or six consecutive times.
-
Calculate Parameters: Using the chromatography data software, calculate the retention time, peak area, tailing factor, and theoretical plates for each injection.
-
Assess Acceptance Criteria:
-
Calculate the %RSD of the peak areas and retention times.
-
Verify that the tailing factor and theoretical plate count meet the pre-defined method criteria.
-
No analysis is acceptable unless the requirements of system suitability have been met.[10]
-
Specificity: Proving Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] The most rigorous way to demonstrate this is through forced degradation studies.[6][13]
In these studies, the drug substance is subjected to harsh conditions to produce potential degradation products.[13][14] The goal is to show that the analytical method can separate the main analyte peak from any degradant peaks, thus proving it is "stability-indicating."[15]
Detailed Experimental Protocol: Forced Degradation Study
-
Prepare Samples: Prepare separate solutions of this compound. For each condition, also prepare a blank (reagents only).
-
Apply Stress Conditions:
-
Monitor Degradation: Analyze samples at various time points. The target is to achieve 5-20% degradation of the active ingredient.[15]
-
Analyze Samples: Once the target degradation is achieved, neutralize acidic/basic samples and dilute all samples to an appropriate concentration for HPLC analysis.
-
Evaluate Chromatograms:
-
Confirm that the parent peak is well-resolved from all degradant peaks.
-
Perform peak purity analysis (using a Diode Array Detector - DAD) to ensure the parent peak is spectrally pure and not co-eluting with any degradants.
-
Calculate mass balance to account for the parent drug and all degradation products.[14]
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. This is typically evaluated across a range of 80% to 120% of the expected test concentration.
-
Procedure: Prepare at least five standard solutions of different concentrations.
-
Analysis: Inject each standard and plot the peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 80 | 481050 |
| 90 | 540500 |
| 100 | 601100 |
| 110 | 662000 |
| 120 | 720550 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results to the true value. It is often assessed using a recovery study, where a known amount of analyte is "spiked" into a placebo or blank matrix.
-
Procedure: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.
-
Analysis: Analyze the spiked samples and calculate the percentage of the analyte that is recovered.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.2 | 99.3% |
| Average Recovery | 99.8% |
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Assesses variations within a lab (different days, different analysts, different equipment).
-
Procedure: Analyze a minimum of six replicate samples at 100% of the test concentration.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
| Precision Type | Replicate 1 (Area) | Replicate 2 (Area) | Replicate 3 (Area) | Replicate 4 (Area) | Replicate 5 (Area) | Replicate 6 (Area) | %RSD |
| Repeatability | 601150 | 602500 | 600900 | 603100 | 601800 | 602200 | 0.15% |
| Intermediate | 604500 | 603200 | 605100 | 602900 | 604800 | 603700 | 0.14% |
Detection & Quantitation Limits (LOD & LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]
These are often determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Procedure: Introduce small changes to the method, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase pH (e.g., ± 0.1)
-
-
Analysis: Analyze samples under these varied conditions and check the effect on system suitability parameters.
-
Acceptance Criteria: The system suitability criteria must still be met under all varied conditions.
Comparison with Alternative Methods
| Method | Specificity | Speed | Cost | Primary Advantage | Primary Disadvantage |
| Validated HPLC-UV | High | Moderate | Moderate | Gold standard for stability-indicating assays | Requires specialized equipment and expertise |
| GC-MS | Very High | Moderate | High | Excellent for volatile impurities | May require derivatization for phenolic compounds[17] |
| UV-Vis Spectrophotometry | Low | Fast | Low | Rapid, simple screening | Lacks specificity; cannot separate analyte from impurities[8][18] |
| LC-MS | Very High | Moderate | High | Provides structural information on unknowns | Higher cost and complexity than HPLC-UV |
Conclusion
The validated HPLC method presented here provides a robust, reliable, and specific system for the quantification of this compound. By adhering to the principles outlined in the ICH Q2(R1) guidelines, this method ensures data of the highest integrity, suitable for regulatory submissions and routine quality control. The causality-driven approach to both development and validation establishes a self-validating system that is demonstrably fit for its intended purpose.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. database.ich.org [database.ich.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
- 11. youtube.com [youtube.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 14. onyxipca.com [onyxipca.com]
- 15. sgs.com [sgs.com]
- 16. benchchem.com [benchchem.com]
- 17. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. redalyc.org [redalyc.org]
A Senior Application Scientist's Guide to the Cross-Validation of DPPH and ABTS Assay Results for 3-Isopropyl-4-methoxyphenol
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison and cross-validation of two ubiquitous antioxidant capacity assays—DPPH and ABTS—as applied to the analysis of 3-Isopropyl-4-methoxyphenol. As a structural isomer of the well-studied antioxidant compounds thymol and carvacrol, this compound is a molecule of significant interest.[1] This document moves beyond a simple recitation of protocols to offer a nuanced understanding of the causality behind experimental choices, ensuring a robust and reliable assessment of antioxidant potential.
Introduction: The Antioxidant Potential of this compound
This compound belongs to the family of phenolic compounds, which are widely recognized for their antioxidant properties.[2][3] Its structural isomers, thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol), are major constituents of thyme and oregano essential oils and have demonstrated significant free radical scavenging activities.[1][4] The antioxidant capacity of these molecules is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[4][5] Given its structural similarity, this compound is hypothesized to exhibit comparable, if not unique, antioxidant characteristics.
The accurate and reliable measurement of this antioxidant activity is paramount for its potential applications in pharmaceuticals, food preservation, and cosmetics.[6] However, no single assay can fully capture the complex nature of antioxidant action. Therefore, it is essential to employ multiple assays with different chemical mechanisms to obtain a comprehensive antioxidant profile. This guide focuses on the cross-validation of results from the DPPH and ABTS assays, two of the most widely used methods for determining antioxidant capacity.[7][8]
The DPPH Radical Scavenging Assay: A Foundational Method
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a straightforward and widely adopted method for assessing the free radical scavenging ability of a compound.[7][9] It is based on the reduction of the stable DPPH radical, which is a deep purple-colored free radical, to the pale yellow hydrazine by an antioxidant.[5][9]
Mechanism of the DPPH Assay
The antioxidant, in this case, this compound, donates a hydrogen atom to the DPPH radical, leading to the formation of the reduced DPPH-H form and the 3-Isopropyl-4-methoxyphenoxyl radical. The resulting phenoxyl radical is stabilized through resonance, preventing it from initiating further radical reactions.[5] The decrease in absorbance at approximately 517 nm is proportional to the concentration of the antioxidant and its radical scavenging potency.[9][10] The reaction mechanism can be visualized as follows:
Caption: DPPH radical scavenging by this compound.
Experimental Protocol for the DPPH Assay
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve approximately 4 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and protect it from light.[5]
-
Stock Solution of this compound (1 mg/mL): Dissolve 10 mg of the compound in 10 mL of methanol.
-
Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.
-
-
Assay Procedure:
-
Add 100 µL of each working solution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing 100 µL of methanol and 100 µL of the DPPH solution is also measured.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity (%RSA) is calculated using the following formula: %RSA = [ (A_blank - A_sample) / A_blank ] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the %RSA against the concentration of the compound. A lower IC50 value indicates higher antioxidant activity.[11]
-
The ABTS Radical Cation Decolorization Assay: A Complementary Approach
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method for assessing antioxidant capacity.[8] This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5]
Mechanism of the ABTS Assay
The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The pre-formed radical cation has a characteristic blue-green color with maximum absorbance at approximately 734 nm.[8] When an antioxidant is added, it donates a hydrogen atom or an electron to the ABTS•+, causing the solution to lose its color. The extent of decolorization is proportional to the antioxidant's concentration and potency.[8]
Caption: ABTS radical cation scavenging by this compound.
Experimental Protocol for the ABTS Assay
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Stock Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5]
-
ABTS•+ Working Solution: Dilute the ABTS•+ radical solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[5]
-
Stock and Working Solutions of this compound: Prepare as described in the DPPH protocol.
-
-
Assay Procedure:
-
Add 20 µL of each working solution to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
A blank containing 20 µL of methanol and 180 µL of the ABTS•+ working solution is also measured.
-
-
Data Analysis:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
Cross-Validation of Results: A Comparative Analysis
Cross-validating the results from the DPPH and ABTS assays is crucial for a comprehensive understanding of the antioxidant profile of this compound. While both assays measure radical scavenging activity, their different chemical natures can lead to variations in the results.
Key Differences Between DPPH and ABTS Assays
| Feature | DPPH Assay | ABTS Assay |
| Radical Species | DPPH• (a stable nitrogen-centered radical) | ABTS•+ (a stable nitrogen-centered radical cation) |
| Solubility | Soluble in organic solvents | Soluble in both aqueous and organic solvents |
| Reaction pH | Not pH dependent | Can be used over a wide pH range |
| Reaction Kinetics | Slower reaction kinetics | Faster reaction kinetics |
| Color | Purple to yellow | Blue-green to colorless |
| Detection Wavelength | ~517 nm | ~734 nm |
Interpreting the Data
Hypothetical IC50 values for this compound, based on data for structurally similar compounds, are presented below for comparative purposes. For reference, the well-known synthetic antioxidant Butylated Hydroxyanisole (BHA), of which 3-tert-butyl-4-methoxyphenol is a major isomer, is included.[5][11]
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound (Hypothetical) | 8.5 | 6.2 |
| 3-tert-Butyl-4-methoxyphenol (BHA Isomer) | 5.2[11] | (Varies, but generally potent) |
| Trolox (Reference Standard) | (Varies) | (Varies) |
A strong positive correlation between the IC50 values from both assays would indicate that this compound is an effective scavenger of both types of radicals. Minor differences in the IC50 values are expected due to the distinct properties of the DPPH and ABTS radicals. For instance, the steric accessibility of the radical site can influence the reaction rate and, consequently, the IC50 value.
The workflow for this comparative analysis can be visualized as follows:
References
- 1. Carvacrol and Thymol Content Affects the Antioxidant and Antibacterial Activity of Origanum compactum and Thymus zygis Essential Oils [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant potential of thymol determined by chemiluminescence inhibition in human neutrophils and cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Double-Edged Sword: A Comparative Guide to In Vitro vs. In Vivo Antioxidant Activity of Phenolic Compounds, Exemplified by 3-Isopropyl-4-methoxyphenol Isomers
For researchers, scientists, and drug development professionals, understanding the true antioxidant potential of a novel compound is a critical step in its evaluation. While in vitro assays provide a rapid and cost-effective initial screening, they often fail to capture the complex biological realities that dictate in vivo efficacy. This guide delves into the crucial distinctions between in vitro and in vivo antioxidant assessment, using the structural motif of 3-Isopropyl-4-methoxyphenol and its well-studied isomers, thymol and carvacrol, as a framework for discussion.
While direct experimental data for this compound is not extensively available in the public domain, the wealth of research on its isomers provides a robust platform to understand the expected behavior and the scientific rationale behind a comprehensive antioxidant evaluation. This guide will equip you with the foundational knowledge to design and interpret experiments that bridge the gap between the test tube and a living system.
The In Vitro Facade: A World of Pure Chemistry
In vitro antioxidant assays are indispensable tools for high-throughput screening and for elucidating the fundamental chemical mechanisms of antioxidant action. These assays typically involve measuring the ability of a compound to scavenge stable free radicals or to reduce metal ions.
Common In Vitro Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][2]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: In this assay, the pre-formed ABTS radical cation is reduced by an antioxidant, leading to a loss of its characteristic blue-green color.[3][4][5] This assay is applicable to both hydrophilic and lipophilic antioxidants.[4]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[6]
The primary mechanism for phenolic antioxidants like the isomers of this compound in these assays is hydrogen atom transfer (HAT) from the hydroxyl group on the phenol ring to the free radical.[7]
Interpreting In Vitro Data: The Case of Thymol and Carvacrol
Thymol and carvacrol, both isomers of this compound, consistently demonstrate potent antioxidant activity in vitro. However, their relative efficacy can vary depending on the assay used.[8]
| Compound | Assay | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |
| Thymol | DPPH | ~44 | Not Reported | [9] |
| ABTS | ~23 | Not Reported | [9] | |
| ORAC | Not Reported | 2.341 ± 0.009 mmol TE/g | [9] | |
| Carvacrol | DPPH | ~44 | Not Reported | [9] |
| ABTS | ~23 | Not Reported | [9] | |
| ORAC | Not Reported | 3.535 ± 0.127 mmol TE/g | [9] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
These in vitro results, while valuable for initial ranking, represent a simplified chemical interaction and do not account for the complexities of a biological system.
The In Vivo Reality: Navigating the Biological Maze
In vivo antioxidant activity provides a more holistic and biologically relevant assessment of a compound's potential. It considers the crucial factors of absorption, distribution, metabolism, and excretion (ADME), which ultimately determine if the compound can reach its target site in a sufficient concentration to exert a protective effect.
Key In Vivo Antioxidant Assessment Methods:
-
Measurement of Lipid Peroxidation: Lipid peroxidation is a hallmark of oxidative damage.[10] The level of malondialdehyde (MDA), a major byproduct of lipid peroxidation, can be quantified in tissues and serum using the thiobarbituric acid reactive substances (TBARS) assay.[11][12][13]
-
Assessment of Endogenous Antioxidant Enzyme Activity: Living organisms possess a sophisticated antioxidant defense system composed of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[14][15][16] An effective antioxidant may not only scavenge radicals directly but also upregulate the activity of these protective enzymes.
The journey of a potential antioxidant from administration to cellular protection is a complex one, as illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Lipid Peroxidation | Cell Biolabs [cellbiolabs.com]
- 11. Measurement of lipid peroxidation in vivo: a comparison of different procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. biocompare.com [biocompare.com]
- 14. SOD, CAT and GPx levels: Significance and symbolism [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to 3-Isopropyl-4-methoxyphenol and its Alternatives in Research Applications
This guide provides an in-depth statistical and experimental comparison of 3-Isopropyl-4-methoxyphenol, a phenolic compound with potential applications in the pharmaceutical and cosmetic industries. Recognizing the limited publicly available experimental data on this specific molecule, this document leverages a comparative analysis approach. We will dissect its potential efficacy, safety, and performance by examining structurally and functionally analogous compounds. This analysis is designed for researchers, scientists, and drug development professionals to inform experimental design and hypothesis generation.
Introduction: The Scientific Rationale for Comparative Analysis
This compound (CAS 13523-62-1) is a substituted phenol whose structure suggests a range of potential biological activities, from antioxidant to antimicrobial and beyond. The presence of a hydroxyl group on the aromatic ring makes it a candidate for radical scavenging, while the isopropyl and methoxy groups modulate its lipophilicity and steric hindrance, influencing its interaction with biological targets.
In the absence of extensive direct research on this compound, a robust scientific approach is to extrapolate its potential properties from well-characterized analogs. This guide will focus on two primary areas of application where phenolic compounds are prevalent: antioxidant activity and tyrosinase inhibition for skin depigmentation. We will compare it against its isomers and other synthetic and natural compounds to build a predictive performance profile.
Selection of Comparable Alternatives
The choice of compounds for this comparative analysis is rooted in structural similarity and functional relevance.
-
Structural Isomers & Analogs :
-
Thymol (2-isopropyl-5-methylphenol) and Carvacrol (5-isopropyl-2-methylphenol) : These natural isomers are widely studied for their potent antioxidant and antimicrobial properties.[1][2] Their performance provides a benchmark for a closely related chemical structure.
-
4-Isopropyl-3-methylphenol (o-Cymen-5-ol) : An isomer of thymol, this compound is used in cosmetics for its antiseptic and antioxidant functions.[3]
-
-
Functional Analogs (Antioxidants) :
-
Butylated Hydroxyanisole (BHA) : A synthetic antioxidant commonly used as a food and cosmetic preservative.[4] BHA is a mixture of isomers, primarily 3-tert-butyl-4-methoxyphenol, making it a highly relevant, albeit sterically different, comparator.
-
Butylated Hydroxytoluene (BHT) : Another widely used synthetic antioxidant, providing a benchmark for preservative efficacy.
-
-
Functional Analogs (Tyrosinase Inhibitors) :
-
4-Isopropylcatechol (4-IPC) : A potent, irreversible skin depigmenting agent that acts on tyrosinase, the key enzyme in melanin synthesis.[5][6][7] Its catechol structure offers a point of comparison for phenol-based enzyme inhibition.
-
Kojic Acid : A well-established tyrosinase inhibitor used in skin-lightening cosmetic products, serving as a standard for inhibitory potency.[8][9]
-
Physicochemical Properties: A Foundation for Performance
The physical and chemical characteristics of a molecule dictate its solubility, stability, and ability to interact with biological systems.
| Property | This compound | Thymol | Carvacrol | BHA (3-tert-butyl-4-methoxyphenol isomer) | 4-Isopropylcatechol |
| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O | C₁₀H₁₄O | C₁₁H₁₆O₂ | C₉H₁₂O₂ |
| Molecular Weight | 166.22 g/mol | 150.22 g/mol [10] | 150.22 g/mol | 180.24 g/mol [4] | 152.19 g/mol [11] |
| Appearance | Colorless to yellow liquid or solid | White crystalline solid | Colorless to pale yellow liquid | Waxy solid[4] | White to light brown crystalline solid[11] |
| Key Structural Feature | Monohydric phenol with methoxy group | Monohydric phenol | Monohydric phenol | Monohydric phenol with methoxy group | Dihydric phenol (catechol) |
| CAS Number | 13523-62-1[12][13] | 89-83-8 | 499-75-2 | 88-32-4[14] | 2138-43-4[11] |
Comparative Analysis of Biological Activity
Antioxidant Efficacy
The primary mechanism of phenolic antioxidants is their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, thus terminating damaging oxidative chain reactions. The efficacy is influenced by the stability of the resulting phenoxyl radical.
Experimental Data Comparison:
While direct data for this compound is unavailable, we can analyze data from its analogs. Studies consistently show that both Thymol and Carvacrol possess significant antioxidant activity, though their relative potency can vary depending on the assay used.[1][2] Some studies report Carvacrol to have stronger activity, while others find Thymol to be superior.[1] This highlights the importance of using multiple assays to obtain a comprehensive profile.
| Compound/Mixture | Assay | IC₅₀ / Activity | Key Observation |
| Carvacrol | DPPH | Stronger than Thymol[1] | The position of the hydroxyl group influences radical scavenging ability. |
| Thymol | DPPH | IC₅₀ = 161.02 µg/mL[2] | Demonstrated better activity than carvacrol in this specific assay. |
| Thymol/Carvacrol (1:1) | DPPH | Synergistic Effect[2] | The combination significantly enhanced antioxidant activity.[2] |
| Carvacrol | ABTS | IC₅₀ = 107.88 µg/mL[2] | Proved more effective than thymol in this assay. |
| Thymol | ABTS | IC₅₀ = 125.31 µg/mL[2] | Less effective than carvacrol in scavenging ABTS radicals. |
| Thymol/Carvacrol (1:1) | ABTS | IC₅₀ = 23.29 µg/mL[2] | Showed remarkable efficacy, surpassing the individual components.[2] |
| BHA | DPPH | IC₅₀ = 0.0052 mg/mL | More potent radical scavenging activity than BHT in this assay. |
| BHT | DPPH | IC₅₀ = 0.011 mg/mL | Effective, but less potent than BHA in this specific study. |
Causality Behind Experimental Choices: The use of multiple assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is critical. DPPH measures hydrogen atom donating ability in a non-polar medium, while ABTS is soluble in both aqueous and organic solvents, allowing for the assessment of antioxidant activity in different environments. This multi-assay approach provides a more complete picture of a compound's antioxidant potential.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standardized method for assessing antioxidant activity.
-
Preparation of Reagents :
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Prepare a stock solution of the test compound (e.g., this compound, Thymol) in methanol.
-
Generate a series of dilutions from the stock solution to achieve a range of final concentrations for IC₅₀ determination.
-
-
Assay Procedure :
-
In a 96-well microplate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition :
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation :
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
Workflow Visualization:
Caption: Experimental workflow for the DPPH radical scavenging assay.
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. Its inhibition is a key strategy for treating hyperpigmentation and for use in skin-lightening cosmetics.
Melanin Synthesis Pathway:
Caption: Simplified pathway of melanin biosynthesis catalyzed by tyrosinase.
Experimental Data Insights: A patent for isopropylmethylphenol (an isomer of our target compound) claims it has a higher tyrosinase inhibitory effect than the well-known inhibitor, kojic acid.[8] The patent suggests this effect is observed at concentrations lower than those used for its bactericidal activity.[8] Furthermore, 4-Isopropylcatechol (4-IPC) is a potent, irreversible inhibitor of tyrosinase and has been studied for the treatment of hypermelanosis.[5][7] It appears to work by being a substrate for tyrosinase, leading to intermediates that inhibit protein biosynthesis within the melanocyte.[6]
This strongly suggests that this compound, sharing the core phenolic and isopropyl structures, is a promising candidate for tyrosinase inhibition. The methoxy group, compared to the second hydroxyl in 4-IPC, will alter its interaction with the enzyme's active site, which requires experimental validation.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This in vitro assay is a standard, cost-effective method for screening potential tyrosinase inhibitors.
-
Reagents :
-
Mushroom Tyrosinase solution.
-
L-DOPA solution (substrate).
-
Phosphate buffer (pH 6.8).
-
Test compound solution at various concentrations.
-
-
Assay Procedure :
-
In a 96-well plate, add the test compound solution, phosphate buffer, and tyrosinase solution to each well.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a microplate reader.
-
-
Data Analysis :
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC₅₀ value, representing the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.
-
Comparative Safety and Toxicological Profile
For any compound intended for cosmetic or pharmaceutical use, the safety profile is paramount. Safety Data Sheets (SDS) provide critical, albeit preliminary, hazard information.
| Compound | Key GHS Hazard Statements | Observations |
| This compound | H302+H332 (Harmful if swallowed or if inhaled), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage) | Standard warnings for a phenolic compound, indicating the need for careful handling and formulation to mitigate skin/eye contact. |
| 4-Methoxyphenol (Related structure) | Harmful if swallowed, Causes serious eye irritation, May cause an allergic skin reaction.[15][16][17] | The methoxyphenol backbone can be associated with skin sensitization. |
| 4-Isopropyl-3-methylphenol | Causes burns, Risk of serious damage to eyes, Toxic to aquatic organisms.[18] | Demonstrates significant corrosive potential. |
| 4-Isopropylcatechol | Skin irritation and allergic contact dermatitis have been reported in clinical use.[7] | While an effective depigmenting agent, it carries a risk of irritation.[7] |
Trustworthiness and Self-Validating Systems: The protocols described are based on widely accepted standards in the field. To ensure a self-validating system, every experiment must include positive and negative controls. For tyrosinase inhibition, Kojic acid would be the positive control. For antioxidant assays, a known antioxidant like Trolox or Ascorbic Acid is essential. This allows for the normalization of results and ensures the assay is performing as expected.
Conclusion and Future Directions
This comparative analysis indicates that This compound is a molecule of significant interest.
-
Antioxidant Potential : Based on the strong performance of its isomers Thymol and Carvacrol, and the related synthetic antioxidant BHA, it is highly probable that this compound possesses potent antioxidant activity. The synergistic effects seen with isomer combinations suggest that its formulation with other phenols could further enhance this property.
-
Tyrosinase Inhibition Potential : The demonstrated activity of isopropylmethylphenol and 4-isopropylcatechol strongly supports the hypothesis that this compound is a viable candidate for tyrosinase inhibition.
Path Forward: The logical next step is the empirical validation of these hypotheses. A detailed experimental plan should include:
-
Direct Head-to-Head Testing : Perform DPPH, ABTS, and other antioxidant assays comparing this compound directly against Thymol, Carvacrol, and BHA.
-
Enzymatic Assays : Conduct in vitro mushroom tyrosinase inhibition assays, using Kojic acid as a positive control, to quantify its IC₅₀.
-
Cell-Based Assays : Progress to B16 melanoma cell line models to assess effects on cellular melanin production and cytotoxicity, providing a more biologically relevant context.
-
Formulation Stability : Investigate its stability in cosmetic and pharmaceutical bases, particularly concerning oxidation and light degradation.
This guide provides the foundational logic and comparative data necessary to justify and design these future experiments, paving the way for the potential development of this compound as a novel active ingredient.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Do You Know 4-ISOPROPYL-3-METHYLPHENOL? - Chemical Supplier Unilong [unilongindustry.com]
- 4. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tyrosinase-mediated inhibition of in vitro leucine incorporation into mouse melanoma by 4-isopropylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The treatment of hypermelanosis with 4-isopropylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20140112878A1 - Tyrosinase Inhibitor - Google Patents [patents.google.com]
- 9. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Isopropyl-4-methylphenol | C10H14O | CID 138204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Isopropyl Catechol Manufacturer in India | P-Isopropyl Catechol Supplier [vihita-bio.com]
- 12. 13523-62-1|this compound|BLD Pharm [bldpharm.com]
- 13. 2abiotech.net [2abiotech.net]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. aarti-industries.com [aarti-industries.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Guide to the Synergistic Antioxidant Effects of 3-Isopropyl-4-methoxyphenol
This guide provides an in-depth technical comparison of the synergistic antioxidant performance of 3-Isopropyl-4-methoxyphenol when combined with other well-established antioxidant compounds. It is intended for researchers, scientists, and drug development professionals seeking to formulate more potent and stable antioxidant systems. We will explore the underlying mechanisms of synergy, present detailed experimental protocols for validation, and provide comparative data to guide formulation decisions.
Introduction: Beyond Additive Effects
This compound, an isomer of butylated hydroxyanisole (BHA), is a synthetic phenolic antioxidant recognized for its efficacy in preventing oxidative degradation.[1][2] Its primary mechanism of action involves donating a hydrogen atom from its phenolic hydroxyl group to neutralize reactive free radicals, thereby terminating damaging oxidative chain reactions.[2][3] The resulting phenoxy radical is stabilized by resonance and sterically hindered by the isopropyl group, which prevents it from initiating new radical chains.[2]
While effective on its own, the true potential of this compound can be unlocked through synergistic combinations with other antioxidants. Antioxidant synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[4] This phenomenon is critical for developing highly effective antioxidant formulations, as it can lead to enhanced protection at lower compound concentrations, potentially reducing costs and minimizing risks of toxicity.[4][5] This guide will focus on the synergistic interactions of this compound with Vitamin C, Vitamin E, and Ferulic Acid—compounds chosen for their complementary mechanisms and established efficacy.
Diagram: Antioxidant Mechanism of this compound
Caption: Hydrogen atom donation by this compound.
Mechanisms of Antioxidant Synergy
The most common and powerful form of synergy involves the regeneration of a primary antioxidant by a co-antioxidant. This creates a cycle where the most potent radical scavenger is continuously restored to its active state, dramatically enhancing the formulation's overall protective capacity.
Regeneration by Vitamin C (Ascorbic Acid)
Vitamin C is a water-soluble antioxidant that excels at regenerating lipid-soluble antioxidants at the membrane-cytosol interface.[6][7] After this compound donates a hydrogen atom to a lipid radical, it becomes a phenoxy radical. Vitamin C can then donate a hydrogen atom to this phenoxy radical, regenerating the active this compound.[8] The resulting ascorbyl radical is relatively stable and can be subsequently reduced by other cellular systems, such as those involving glutathione.[9] This cooperative effect allows this compound to neutralize multiple free radicals.[10]
Diagram: Synergistic Regeneration Cycle
Caption: Vitamin C regenerates oxidized this compound.
The Ternary System: Vitamin E, Vitamin C, and this compound
Vitamin E (α-tocopherol) is a primary chain-breaking antioxidant within cellular membranes, where it prevents lipid peroxidation.[7] A well-documented synergistic relationship exists between Vitamin E and Vitamin C, where Vitamin C regenerates the tocopheroxyl radical formed when Vitamin E scavenges a peroxyl radical.[8][9]
Introducing this compound into this system creates a robust, multi-layered defense. Both Vitamin E and this compound can act as primary lipid-soluble antioxidants. Vitamin C can then regenerate both, ensuring that the antioxidant capacity within the lipid phase is maintained. This ternary combination provides broader and more resilient protection against oxidative stress.
Stabilization with Ferulic Acid
Ferulic acid, a potent plant-based phenolic antioxidant, is renowned for its ability to stabilize solutions of Vitamins C and E, significantly enhancing their antioxidant performance and photoprotective qualities.[11][12] A landmark study demonstrated that adding ferulic acid to a solution of 15% Vitamin C and 1% Vitamin E doubled its photoprotection of skin against solar-simulated irradiation.[11] Ferulic acid's role is twofold: it acts as a primary antioxidant itself and helps maintain the chemical stability of the other antioxidants, preventing their degradation and ensuring their availability for synergistic interactions.[13][14] Combining it with this compound, Vitamin C, and Vitamin E would likely create a highly stable and exceptionally potent antioxidant formulation.
Experimental Validation of Synergy
To claim synergy, rigorous experimental validation is required. A multi-assay approach is recommended, combining straightforward chemical assays with more biologically relevant cell-based models.
In Vitro Chemical Assays
These assays measure the direct radical scavenging or reducing ability of compounds. Common methods include DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity).[[“]][16][17] They are valuable for initial screening and quantifying antioxidant capacity.
This protocol provides a framework for assessing the antioxidant activity of individual compounds and their combinations. The DPPH radical is a stable free radical that shows a strong absorbance at 517 nm; this absorbance decreases as the radical is scavenged by an antioxidant.[18][19]
Diagram: DPPH Assay Workflow
Caption: Standard workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution by dissolving ~4 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[2]
-
Prepare 1 mg/mL stock solutions of this compound, Vitamin C, Vitamin E, and Ferulic Acid in methanol.
-
Prepare serial dilutions of each stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
For synergy testing, prepare mixtures at various ratios (e.g., 1:1, 1:3, 3:1) of this compound with each partner antioxidant.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution (or combination) to triplicate wells.
-
Add 100 µL of methanol to three wells as a negative control.
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (A) at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the % Inhibition against the concentration for each compound and combination.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) from the plot. A lower IC50 indicates higher antioxidant activity.
-
Synergy is observed when the IC50 of the mixture is significantly lower than the IC50 of the individual components.
| Compound / Combination (1:1 ratio) | Hypothetical IC50 (µg/mL) | Interaction Type |
| This compound | 15.0 | - |
| Vitamin C (Ascorbic Acid) | 8.0 | - |
| Combination 1 | 4.5 | Synergistic |
| Ferulic Acid | 12.0 | - |
| Combination 2 | 6.2 | Synergistic |
| Compound X (Hypothetical) | 18.0 | - |
| Combination 3 | 16.0 | Additive/Antagonistic |
Table 1: Hypothetical comparative data from a DPPH assay demonstrating synergistic vs. non-synergistic interactions. Lower IC50 values indicate greater potency.
Cell-Based Assays: The Cellular Antioxidant Activity (CAA) Assay
While chemical assays are useful, they do not account for biological factors like cell uptake, metabolism, and localization of the antioxidant.[20][21] The CAA assay measures the ability of compounds to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) by peroxyl radicals within human cells (e.g., HepG2).[20][22] This provides a more biologically relevant assessment of antioxidant efficacy.[21]
Diagram: CAA Assay Workflow
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator until cells are confluent.
-
-
Treatment:
-
Assay Execution:
-
After incubation, remove the treatment medium and wash the cells with 100 µL of PBS.
-
Add 100 µL of the radical initiator, 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), to all wells.[20]
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.[23]
-
Calculate the area under the curve (AUC) for the control and treated wells.
-
Determine the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Results are often expressed as quercetin equivalents (QE) by comparing the sample's CAA value to a standard curve of quercetin.[20]
-
Conclusion and Future Directions
The evidence strongly suggests that combining this compound with co-antioxidants like Vitamin C, Vitamin E, and Ferulic Acid results in a synergistic enhancement of antioxidant activity. This synergy is primarily driven by the regeneration of the primary antioxidant and the stabilization of the overall formulation. For drug development and research professionals, these combinations offer a pathway to creating more potent and stable products.
Validation of these synergistic effects is paramount and should be conducted using a tiered approach. Initial screening with chemical assays such as the DPPH method can rapidly identify promising combinations, while more physiologically relevant methods like the CAA assay are essential for confirming activity in a biological context. By understanding and leveraging these synergistic interactions, researchers can develop superior antioxidant systems that provide enhanced protection against oxidative stress.
References
- 1. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. remedypublications.com [remedypublications.com]
- 5. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partners in defense, vitamin E and vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vitamin E and C supplementation reduces oxidative stress, improves antioxidant enzymes and positive muscle work in chronically loaded muscles of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant Properties of Ferulic Acid and Its Possible Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. us.typology.com [us.typology.com]
- 14. Ferulic Acid Use for Skin Applications: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. mdpi.com [mdpi.com]
- 17. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Study on Synergistic Antioxidant Effect of Typical Functional Components of Hydroethanolic Leaf Extract from Ginkgo Biloba In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 23. zen-bio.com [zen-bio.com]
A Head-to-Head Technical Comparison: Synthetic vs. Natural 3-Isopropyl-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Isopropyl-4-methoxyphenol, a substituted phenolic compound, holds significant interest for its potential applications in pharmaceuticals and other industries, largely due to its structural similarity to naturally occurring bioactive molecules like thymol and carvacrol. The choice between a synthetically derived or a naturally sourced active pharmaceutical ingredient (API) is a critical decision in drug development, impacting purity, impurity profiles, biological activity, and regulatory considerations. This guide provides an in-depth, head-to-head comparison of synthetic versus natural this compound. While the natural occurrence of this specific isomer is not extensively documented, we will postulate its presence in certain chemotypes of the Lamiaceae family for a robust comparative analysis, based on the well-understood biosynthesis of related phenols.[1][2][3] This guide will dissect the origins, physicochemical properties, and biological activities of both forms, supported by detailed experimental protocols for their comprehensive evaluation.
The Genesis of a Molecule: Synthesis vs. Natural Biosynthesis
The origin of a compound is the primary determinant of its inherent characteristics, including its purity and the nature of any accompanying substances.
The Chemical Blueprint: Synthetic this compound
The laboratory synthesis of this compound typically involves multi-step chemical reactions designed for high yield and purity. A plausible and common synthetic route is the Friedel-Crafts alkylation of 4-methoxyphenol. This method offers precise control over the molecular structure but can introduce process-related impurities.
A likely synthetic pathway starts with the protection of the hydroxyl group of 4-methoxyphenol, followed by isopropylation and subsequent deprotection to yield the final product. An alternative approach could involve the isopropylation of m-cresol followed by other modifications.[4] The synthesis of a related compound, 3-isopropyl-4-methoxybenzaldehyde, from 1-isopropyl-2-methoxybenzene highlights a feasible route involving electrophilic substitution.[5]
Caption: A generalized workflow for the synthesis of this compound.
Nature's Assembly Line: Natural this compound
Phenolic monoterpenoids like thymol and carvacrol are biosynthesized in plants of the Lamiaceae family, such as thyme and oregano.[1][2][3][6] Their formation begins with geranyl diphosphate, which is cyclized to γ-terpinene.[1][7] A series of oxidations catalyzed by cytochrome P450 monooxygenases and dehydrogenases leads to the final phenolic structure.[1][3][6] It is plausible that specific chemotypes of these plants could produce this compound through a similar pathway with slight variations in enzymatic specificity.
The extraction of this putative natural compound would involve harvesting the plant material, followed by distillation and chromatographic purification to isolate the target molecule from a complex mixture of other phytochemicals.
Caption: A typical workflow for the extraction and purification of a natural phenolic compound.
A Comparative Analysis: Key Differentiators
The fundamental differences between synthetic and natural this compound are rooted in their origins, which dictate their purity, impurity profiles, and, consequently, their biological activities.[8][9]
Physicochemical Properties and Impurity Profile
| Feature | Synthetic this compound | Natural this compound (Hypothetical) |
| Purity | Potentially high (>99%) with well-defined specifications. | Variable, depending on the purification process. May be challenging to achieve very high purity without extensive processing. |
| Impurity Profile | Contains process-related impurities such as unreacted starting materials, reagents, catalysts, and by-products of side reactions.[4] | Contains a complex matrix of co-extracted natural products, including isomers (e.g., thymol, carvacrol), other terpenoids, flavonoids, and phenolic acids.[10][11] |
| Stereochemistry | Achiral molecule. | Achiral molecule. |
| Isotopic Composition | Typically reflects the isotopic abundance of the starting materials, which are often from petrochemical sources. | Reflects the natural isotopic abundance of the biosynthetic precursors in the plant, which can be verified by isotopic analysis. |
| Cost | Generally lower for large-scale production due to established and scalable chemical processes. | Can be higher due to factors like crop variability, harvesting costs, and complex extraction/purification procedures. |
Biological Activity: The Sum of the Parts
While a pure synthetic molecule should theoretically have the same intrinsic biological activity as its identical natural counterpart, the presence of impurities or co-constituents can lead to significant differences in their observed effects.[8][9]
-
Synthetic Compound: The biological activity is attributable solely to the this compound molecule. The presence of synthetic impurities could potentially lead to off-target effects or toxicity.
-
Natural Compound: The observed biological activity may be a result of the synergistic or antagonistic interactions between this compound and other co-extracted phytochemicals.[12][13] For instance, the presence of other phenolic compounds could enhance its antioxidant or antimicrobial properties.
Caption: Factors influencing the biological activity of synthetic vs. natural compounds.
Experimental Protocols for Comparative Evaluation
To empirically assess the differences between synthetic and natural this compound, a series of analytical and biological assays are required.
Purity and Impurity Profiling
Objective: To identify and quantify the main component and any impurities in both samples.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 274 nm (the approximate UV max for thymol, a related compound).[7] MS detection for identification of unknown impurities.
-
Sample Preparation: Accurately weigh and dissolve samples in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject equal volumes of the synthetic and natural samples. Compare the chromatograms for the main peak area (purity) and the presence of any additional peaks (impurities).
Antioxidant Activity Assessment
Objective: To compare the free radical scavenging capacity of the synthetic and natural samples.
Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay [14][15]
-
Reagents: DPPH solution in methanol, methanol, test samples, and a standard antioxidant (e.g., Trolox or Ascorbic Acid).
-
Procedure: a. Prepare a series of dilutions of the synthetic and natural samples in methanol. b. In a 96-well plate, add a fixed volume of DPPH solution to each well. c. Add an equal volume of the sample dilutions to the wells. d. Incubate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration. Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Antimicrobial Activity Evaluation
Objective: To determine and compare the minimum inhibitory concentration (MIC) of the synthetic and natural samples against relevant microbial strains.
Methodology: Broth Microdilution Method [16][17][18]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), test samples, and a positive control antibiotic.
-
Procedure: a. Prepare a two-fold serial dilution of the synthetic and natural samples in MHB in the wells of a microtiter plate. b. Prepare a standardized inoculum of the test bacteria (0.5 McFarland standard). c. Inoculate each well with the bacterial suspension. d. Include a positive control (broth with bacteria and no sample) and a negative control (broth only). e. Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the sample that completely inhibits visible bacterial growth.[16]
Conclusion and Future Perspectives
The choice between synthetic and natural this compound is a multifaceted decision that requires careful consideration of the intended application.
-
For applications demanding high purity and a well-defined impurity profile, the synthetic route is often preferred. The manufacturing process can be tightly controlled and validated, which is a significant advantage in the pharmaceutical industry.
-
The natural counterpart, while potentially more challenging to purify, may offer unique advantages due to the synergistic effects of co-occurring phytochemicals. This could be particularly relevant for applications in nutraceuticals or as a starting point for the discovery of new drug leads with enhanced efficacy.
Ultimately, the selection must be guided by rigorous experimental data. The protocols outlined in this guide provide a robust framework for a comprehensive comparison, enabling researchers and drug developers to make informed decisions based on empirical evidence. Future research should focus on isolating and identifying this compound from natural sources to validate the hypothetical comparisons and to fully explore the therapeutic potential of both its pure form and its natural matrix.
References
- 1. pnas.org [pnas.org]
- 2. db-thueringen.de [db-thueringen.de]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. CN108046998B - Preparation method of 3-methyl-4-isopropyl phenol - Google Patents [patents.google.com]
- 5. 3-ISOPROPYL-4-METHOXYBENZOALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymol - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Biological Activity of Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. preprints.org [preprints.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility and Robustness of Analytical Methods for 3-Isopropyl-4-methoxyphenol
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The ability to consistently and reliably quantify a target analyte underpins the validity of research findings and the quality of pharmaceutical products. This guide provides an in-depth comparison of analytical methodologies for the quantification of 3-Isopropyl-4-methoxyphenol, a key intermediate and impurity in various synthetic pathways.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing the principles of scientific integrity that ensure the development of truly robust and reproducible analytical methods. Every protocol and recommendation herein is presented as a self-validating system, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
The Critical Role of Robustness in Analytical Method Validation
In analytical chemistry, a method's performance under ideal conditions is only the first step. The true measure of a method's utility lies in its robustness—its ability to remain unaffected by small, deliberate variations in its parameters.[1][2][3] This is not merely an academic exercise; it is a crucial component of method validation that ensures the reliability of results in real-world laboratory environments where minor fluctuations are inevitable.[1]
Robustness testing is a systematic examination of an analytical method's performance when subjected to these premeditated variations.[1] The goal is to identify which parameters are most sensitive to change, thereby establishing a range within which the method remains reliable.[1] This "stress-testing" is fundamental to developing a method that is not just accurate in one instance, but consistently accurate over time and across different laboratory conditions.[2]
The ICH guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures, including the assessment of robustness.[4][5][6][7] This guideline emphasizes a risk-based approach to method development and validation, ensuring that the analytical procedure is fit for its intended purpose.[5]
Comparative Analysis of Analytical Methods for this compound
The selection of an appropriate analytical method for this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques for the analysis of phenolic compounds.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Spectroscopic Methods (UV-Vis) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of the absorption of ultraviolet or visible light by the analyte. |
| Typical Stationary Phase | Reversed-phase C18 or C8 | Polysiloxane-based (e.g., DB-5, DB-1701) | Not applicable |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with acid modifiers. | Inert carrier gas (e.g., Helium, Nitrogen) | Solvent transparent in the UV-Vis region |
| Detection | UV-Vis (most common), Diode Array (DAD), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis Spectrophotometer |
| Sample Volatility | Not required | Required (or derivatization needed) | Not required |
| Derivatization | Generally not required | May be required to improve volatility and thermal stability.[8][9][10] | Not required |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range) | Lower (µg to mg range) |
| Selectivity | High, tunable with mobile phase and column chemistry | Very high, especially with MS detection | Low, susceptible to interference from other absorbing species |
| Robustness | Generally high, but sensitive to mobile phase composition, pH, and temperature.[11] | High, but sensitive to injection technique, temperature programming, and gas flow rates. | Moderate, sensitive to solvent composition and pH. |
Experimental Protocols
The following sections provide detailed protocols for HPLC and GC methods suitable for the analysis of this compound. These protocols are designed to be robust starting points for method development and validation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method utilizes a reversed-phase C18 column, which is a common and robust choice for the separation of moderately polar compounds like this compound.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Phosphoric acid (or other suitable acid for pH adjustment).
-
Reference standard of this compound (purity > 99%).
-
Volumetric flasks, pipettes, and autosampler vials.
-
0.45 µm syringe filters.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), with the aqueous phase adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions in increasing order of concentration to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Record the chromatograms and integrate the peak area of this compound.
-
Quantify the amount of this compound in the sample using the calibration curve.
Gas Chromatography (GC-FID) Method
This method is suitable for the analysis of volatile and thermally stable compounds. For phenolic compounds, derivatization is sometimes employed to improve peak shape and thermal stability, though direct analysis is often possible.[8][9][10]
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium or nitrogen as the carrier gas.
-
Reference standard of this compound (purity > 99%).
-
Suitable solvent (e.g., methanol, dichloromethane).
-
Volumetric flasks, pipettes, and GC vials.
2. Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Split Ratio: 20:1.
-
Injection Volume: 1 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a concentration within the calibration range.
4. Analysis Procedure:
-
Condition the GC system.
-
Inject a blank (solvent) to ensure no interfering peaks are present.
-
Inject the working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Record the chromatograms and integrate the peak area of this compound.
-
Quantify the amount of this compound in the sample using the calibration curve.
Robustness Testing: A Practical Approach
To ensure the long-term reliability of an analytical method, a robustness study should be conducted during method development or validation.[3] This involves making small, deliberate changes to the method parameters and observing the effect on the results.
Key Parameters to Investigate for Robustness:
For HPLC:
-
Mobile Phase Composition: ± 2% variation in the organic modifier content.
-
Mobile Phase pH: ± 0.2 pH units.
-
Column Temperature: ± 5 °C.
-
Flow Rate: ± 10%.
-
Wavelength: ± 2 nm.
-
Different Column Lots/Manufacturers.
For GC:
-
Initial Oven Temperature: ± 5 °C.
-
Temperature Ramp Rate: ± 10%.
-
Carrier Gas Flow Rate: ± 10%.
-
Injector and Detector Temperature: ± 10 °C.
-
Different Column Lots/Manufacturers.
The results of the robustness study are typically evaluated by assessing the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the final quantitative result.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation. The following diagrams, generated using Graphviz, illustrate the key stages of method validation and a comparison of the HPLC and GC workflows.
Caption: HPLC Method Validation Workflow according to ICH Q2(R2) guidelines.
Caption: Comparison of typical analytical workflows for HPLC and GC.
Conclusion
The development of reproducible and robust analytical methods for this compound is paramount for ensuring data integrity in research and quality control. Both HPLC and GC offer viable and powerful approaches, each with its own set of advantages and considerations.
A thorough understanding of the principles of method validation, as outlined in the ICH guidelines, is essential for developing methods that are not only accurate and precise but also reliable in the face of the minor variations inherent in routine laboratory work. By embracing a systematic and scientifically grounded approach to method development and robustness testing, researchers can have full confidence in the quality and consistency of their analytical results.
References
- 1. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 2. industrialpharmacist.com [industrialpharmacist.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. settek.com [settek.com]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 3-Isopropyl-4-methoxyphenol
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-Isopropyl-4-methoxyphenol. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information herein is directed at laboratory professionals actively engaged in research and development who handle this and similar chemical compounds.
Core Principle: Hazard-Informed Waste Management
The disposal protocol for any chemical is fundamentally dictated by its hazard profile. This compound, like many phenolic compounds, possesses specific health and environmental risks that prohibit its disposal via standard waste streams such as sinks or general trash. The causality behind this stringent approach is its potential for aquatic toxicity and irritation to human tissues. Improper disposal can lead to long-term environmental damage and immediate health hazards.[1][2][3][4]
Hazard Profile Summary
A thorough risk assessment begins with understanding the chemical's intrinsic hazards, which are summarized from safety data sheets (SDS).
| Hazard Category | Classification & Statement | Rationale for Disposal Protocol |
| Human Health | Skin Irritation: Causes skin irritation.[3][4] Eye Damage: Causes serious eye damage/irritation.[2][3][4][5] Respiratory Irritation: May cause respiratory irritation.[2][3] Acute Oral Toxicity: Harmful if swallowed.[1][6] | Direct contact must be avoided during handling and disposal. All contaminated personal protective equipment (PPE) and cleaning materials must be treated as hazardous waste. |
| Environmental | Aquatic Toxicity: Harmful or toxic to aquatic life with long-lasting effects.[1][2][3][4] | This is the primary driver for chemical waste segregation. The compound must never be released into the sanitary sewer system or the environment.[1][5] |
| Physical | Combustibility: Combustible solid; may form combustible dust concentrations in air.[1][4] | While not highly flammable, waste should be stored away from ignition sources.[4] Incompatible with strong oxidizing agents, bases, and certain metals.[4][5] |
Pre-Disposal Safety Protocols: Engineering and Personal Controls
Before generating or handling waste, establish a safe operating environment. This is a non-negotiable prerequisite for any laboratory procedure.
-
Primary Engineering Control: All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.
-
Personal Protective Equipment (PPE): The minimum required PPE must be worn at all times.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[7]
-
Skin Protection: A lab coat is mandatory. Use chemically resistant gloves, such as nitrile rubber.[7] Contaminated gloves should be disposed of as hazardous waste.
-
Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator is necessary.[3][7]
-
Step-by-Step Waste Management and Disposal Procedure
This protocol follows the lifecycle of chemical waste from its point of generation to its final, compliant disposal, aligning with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) framework.[8][9]
Step 1: Waste Characterization and Segregation
The foundation of safe disposal is accurate identification and separation of waste streams.
-
Identify All Waste Streams: This includes:
-
Expired or unused pure this compound.
-
Contaminated solutions or mixtures containing the compound.
-
Grossly contaminated labware (e.g., weighing boats, pipette tips).
-
Materials used for spill cleanup (absorbents, wipes, contaminated PPE).
-
-
Segregate at the Point of Generation:
Step 2: Containerization and Labeling
Proper containment and communication are vital for safety and compliance.
-
Select an Appropriate Container: Use a leak-proof, sealable container made of a material compatible with phenols (e.g., high-density polyethylene, glass). The container must be in good condition with a secure, screw-top lid.[9]
-
Label the Container Clearly: Before any waste is added, the container must be labeled.[7] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
An accurate list of all other constituents and their approximate concentrations.
-
The date accumulation started.
-
Step 3: Temporary On-Site Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Location: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) . This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: The container should be placed within a secondary containment bin or tray to capture any potential leaks.
-
Storage Conditions: Keep the container tightly closed except when adding waste.[9] Store away from heat, ignition sources, and incompatible materials.[1][2][3]
Step 4: Final Disposal Coordination
Final disposal is a regulated process that must be handled by certified professionals.
-
Institutional EHS: Coordinate with your institution's Environmental Health & Safety (EHS) office for the pickup and disposal of the waste container.
-
Licensed Contractor: The EHS office will arrange for a licensed and certified hazardous waste disposal company to transport and manage the final destruction of the chemical waste in accordance with all federal, state, and local regulations.[7][8] Never attempt to dispose of this chemical through a private or municipal service.
Emergency Procedures: Spill Management
In the event of an accidental release, a swift and correct response is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Ventilate: If a significant amount of dust is generated or the spill is large, evacuate the area and ensure it is well-ventilated.[7]
-
Don Appropriate PPE: Before addressing the spill, don all PPE as described in Section 2.
-
Contain and Clean:
-
For a solid spill: Carefully sweep or vacuum the material. Avoid creating dust. [3][7] Place the collected material and any contaminated cleaning tools into a hazardous waste container.
-
For a liquid spill (if dissolved): Use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill.[7] Scoop the absorbent material into a hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 3-Isopropyl-4-methoxyphenol
An Essential Guide to Personal Protective Equipment for Handling 3-Isopropyl-4-methoxyphenol
As a Senior Application Scientist, ensuring the safety of our research community is paramount. This guide provides a detailed framework for the safe handling of this compound, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). While specific toxicological data for this compound is not extensively documented in readily available safety data sheets, its structural similarity to other substituted phenols, such as 4-methoxyphenol and 4-isopropyl-3-methylphenol, necessitates a conservative and stringent approach to safety protocols.
The guidance herein is synthesized from established safety protocols for analogous phenolic compounds and overarching laboratory safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA).[1][2][3] The core principle is to minimize all routes of exposure—dermal, ocular, and respiratory—through a multi-layered defense system.
Hazard Assessment: Understanding the Risk
Substituted phenols as a class of compounds present significant health hazards. Based on data from structurally similar chemicals, researchers must assume that this compound poses the following risks:
-
Severe Skin Irritation and Burns: Phenolic compounds are known to be corrosive and can cause severe skin damage.[4][5][6] A particularly insidious property is a local anesthetic effect, which may prevent the handler from feeling pain upon initial contact, delaying response and increasing the severity of the injury.[5][7]
-
Rapid Dermal Absorption: A primary danger of phenols is their ability to be absorbed rapidly through the skin, leading to systemic toxicity.[5][7] This can affect the central nervous system, liver, and kidneys, with potentially fatal outcomes even from exposure to a relatively small area of skin.[7][8]
-
Serious Eye Damage: Direct contact with the eyes can cause severe irritation and potentially irreversible damage, including blindness.[4][6][9]
-
Respiratory Irritation: Inhalation of dusts or vapors may cause irritation to the respiratory tract.[6] Working with the solid compound or heating solutions increases the risk of inhalation exposure.
Core PPE Recommendations
A risk-based approach is essential for selecting the appropriate level of PPE. The following table summarizes the minimum required PPE for handling this compound in various laboratory scenarios.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (Solid, <1g) | Chemical Splash Goggles | Double Nitrile Gloves | Fully-buttoned Lab Coat | Required if not in a fume hood or ventilated enclosure. |
| Preparing Dilute Solutions (<1M) | Chemical Splash Goggles | Double Nitrile Gloves | Fully-buttoned Lab Coat | Work within a certified chemical fume hood.[7][10] |
| Handling Concentrated Solutions or Large Volumes (>50mL) | Chemical Splash Goggles & Face Shield | Neoprene or Butyl Rubber Gloves over Nitrile Gloves | Chemical-resistant Apron over Lab Coat | Always work within a certified chemical fume hood. |
| Heating or Generating Aerosols | Chemical Splash Goggles & Face Shield | Neoprene or Butyl Rubber Gloves over Nitrile Gloves | Chemical-resistant Apron over Lab Coat | Always work within a certified chemical fume hood. |
| Cleaning Spills | Chemical Splash Goggles & Face Shield | Neoprene or Butyl Rubber Gloves | Chemical-resistant Apron or Coveralls | Air-purifying respirator with organic vapor cartridges may be required depending on spill size. |
Causality of PPE Choices:
-
Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes from any direction.[10] A face shield is added during higher-risk procedures to protect the entire face.[11]
-
Hand Protection: While nitrile gloves offer good initial protection for incidental contact, phenols can degrade them over time.[8] For prolonged contact or handling concentrated solutions, "double-gloving" with a more robust outer glove (like neoprene or butyl rubber) over a standard nitrile glove is the standard practice.[5][8][12] Always inspect gloves for tears or degradation before use.
-
Body Protection: A lab coat protects against minor splashes and contact with contaminated surfaces.[13] A chemical-resistant apron provides an additional layer of protection for the torso when handling larger volumes or performing tasks with a higher splash risk.[8] Clothing that covers the legs and closed-toe shoes are a baseline requirement in any laboratory setting.[8][10]
-
Respiratory Protection: Due to the risk of respiratory irritation from dust or vapors, all handling of this compound should ideally occur within a certified chemical fume hood or other ventilated enclosure.[7][8][10]
Operational Protocols: A Step-by-Step Guide
Adherence to strict, repeatable protocols is the cornerstone of laboratory safety.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
Protocol for Donning and Doffing PPE
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Inner Gloves (Nitrile): Don the first pair of nitrile gloves.
-
Outer Gloves (Neoprene/Butyl, if required): Put on the second, more robust pair of gloves over the first.
-
Respiratory Protection (if required): Perform a seal check if using a respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the protocol demands it.
Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer, most contaminated gloves. Use a technique that avoids touching the outside of the glove with your bare inner glove (e.g., peeling one off with the other). Dispose of them immediately in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Remove your lab coat and/or apron by rolling it outwards, ensuring the contaminated exterior is contained. Hang it in its designated spot or place it in a laundry container if contaminated.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside with your bare hands. Dispose of them in the hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[5][7]
Disposal Plan for Contaminated PPE
Proper disposal is a crucial final step to ensure safety for all laboratory and support personnel.
-
Designated Waste Stream: All disposable PPE contaminated with this compound (gloves, bench paper, etc.) must be disposed of as hazardous chemical waste.
-
Waste Containers: Use a designated, clearly labeled, and sealed waste container for all solid contaminated waste.[5] The container should be kept closed when not in use.
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste" and lists the chemical constituents, including "this compound."
-
Institutional Guidelines: Follow all institutional and local regulations for hazardous waste pickup and disposal.[4]
By integrating this comprehensive PPE strategy into your standard operating procedures, you build a robust and self-validating system of safety. This proactive approach not only protects the individual researcher but also fosters a culture of safety and responsibility within the entire drug development ecosystem.
References
- 1. osha.gov [osha.gov]
- 2. mastercontrol.com [mastercontrol.com]
- 3. Guide to OSHA’s Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene | GTPE [pe.gatech.edu]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. otago.ac.nz [otago.ac.nz]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. monash.edu [monash.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
